molecular formula C16H15NO3S B180122 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 125159-93-5

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B180122
CAS No.: 125159-93-5
M. Wt: 301.4 g/mol
InChI Key: PBYCNZJUBOWCEO-UHFFFAOYSA-N
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Description

2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound featuring a dihydroisoquinolinone core that is N-protected by a tosyl (p-toluenesulfonyl) group. This structure integrates two privileged scaffolds in medicinal chemistry: the isoquinoline and the lactam. The tosyl group is a versatile functionality in synthetic chemistry, widely employed as a protecting group for amines to prevent unwanted reactions during multi-step synthesis and to improve the compound's solubility and handling properties . Compounds based on the tetrahydroisoquinoline (THIQ) and dihydroquinolinone scaffolds are recognized for their diverse biological activities, making them central to research in anti-infective and anticancer agent discovery . Specifically, novel synthetic derivatives of dihydroquinolin-4-(1H)-one have demonstrated potent antiproliferative activity in scientific studies, inducing apoptosis in human leukemia cell lines through both the extrinsic and intrinsic pathways, which highlights the therapeutic potential of this chemical class . This reagent serves as a valuable building block for medicinal chemists, enabling the construction of complex molecules for screening against various biological targets. It is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCNZJUBOWCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the chemical structure of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's structural features through a detailed analysis of its nomenclature, spectroscopic signatures, and a confirmatory synthetic pathway. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for understanding and utilizing this important heterocyclic scaffold.

Foundational Structural Analysis: Deconstructing the Nomenclature

The systematic IUPAC name, This compound , provides an explicit blueprint of the molecule's architecture. A methodical breakdown of the name reveals the core components and their precise connectivity:

  • Isoquinolin: This identifies the principle heterocyclic system, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring.

  • 2,3-dihydro...4(1H)-one: This suffix indicates significant modification to the isoquinoline core. The "dihydro" prefix signifies the addition of two hydrogen atoms, saturating the C1-N2 and C3-C4 bonds of the pyridine ring. The "(1H)" and "-4-one" specify the location of a carbonyl group (C=O) at the C4 position and a hydrogen atom at the C1 position, resulting in a keto-functionalized, partially saturated ring system. This core is known as 1,2,3,4-tetrahydroisoquinolin-4-one.

  • 2-tosyl: This prefix denotes the substituent attached to the nitrogen atom at position 2. The "tosyl" group (an abbreviation for p-toluenesulfonyl) is a critical functional group consisting of a p-tolyl group bonded to a sulfonyl group (-SO₂-). This electron-withdrawing group significantly influences the chemical properties of the nitrogen atom it is attached to, primarily by delocalizing the nitrogen's lone pair of electrons.

The amalgamation of these components defines a molecule with a rigid bicyclic core, featuring a strategic placement of a ketone and a chemically significant N-sulfonyl functional group.

synthesis_workflow start 2-Phenylethylamine step1_reagents + p-Toluenesulfonyl Chloride (Base, Solvent) start->step1_reagents intermediate1 N-Tosyl-2-phenylethylamine step1_reagents->intermediate1 step2_reagents + Chloroacetyl Chloride (AlCl₃, Solvent) intermediate1->step2_reagents product This compound step2_reagents->product

Caption: Simplified workflow for the synthesis of the target compound.

Physicochemical Properties and Concluding Remarks

The structural features of this compound dictate its physical and chemical properties.

Table 3: Physicochemical Properties

Property Value Structural Rationale
Molecular Formula C₁₆H₁₅NO₃S Derived from atomic composition.
Molecular Weight 301.36 g/mol Sum of atomic weights.
Appearance Typically a white to off-white solid Crystalline nature of organic molecules of this size.
Solubility Soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) Presence of polar C=O and SO₂ groups.

| Reactivity | The α-protons to the carbonyl (C3) can be deprotonated by a strong base. The N-tosyl group is a robust protecting group but can be cleaved under specific reducing conditions. | The electron-withdrawing nature of the adjacent carbonyl and N-tosyl groups acidifies the C3 protons. |

References

A comprehensive, though not exhaustive, list of resources related to the synthesis and characterization of tetrahydroisoquinoline scaffolds.

  • General Synthesis of Tetrahydroisoquinolines. Organic Chemistry Portal. [Link] [1]2. Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879. [Link] [2]3. Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Chemical Reviews, 96(1), 1–44. [Link]

  • PubChem Compound Summary for 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link] [3]5. Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition.Oxford University Press.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis from readily available chiral precursors like amino acids is of significant interest for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, starting from the amino acid L-phenylalanine. This guide will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Introduction: The Strategic Importance of the Dihydroisoquinolinone Core

The dihydroisoquinolinone heterocyclic system is a recurring motif in a wide array of pharmacologically active molecules, exhibiting activities ranging from anticancer to antimicrobial. The strategic introduction of a tosyl (p-toluenesulfonyl) group on the nitrogen atom serves a dual purpose: it acts as a robust protecting group, stabilizing the nitrogen atom and preventing unwanted side reactions, and its electron-withdrawing nature can be crucial for directing the cyclization step and can also influence the biological activity of the final compound.

The use of amino acids, such as L-phenylalanine, as the starting material offers the significant advantage of introducing chirality into the molecule from the outset, a critical consideration in modern drug design. This guide will focus on a two-step synthetic sequence: the N-tosylation of L-phenylalanine followed by an intramolecular Friedel-Crafts acylation to construct the desired bicyclic core.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the protection of the amino group of L-phenylalanine and culminating in the formation of the heterocyclic ring system through an acid-catalyzed intramolecular cyclization.

G cluster_0 PART 1: N-Tosylation cluster_1 PART 2: Intramolecular Cyclization L-Phenylalanine L-Phenylalanine N-Tosyl-L-phenylalanine N-Tosyl-L-phenylalanine L-Phenylalanine->N-Tosyl-L-phenylalanine  p-Toluenesulfonyl chloride, NaOH (aq) This compound This compound N-Tosyl-L-phenylalanine->this compound  Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat

Figure 1: Overall synthetic workflow from L-Phenylalanine.

Part 1: N-Tosylation of L-Phenylalanine

The initial and critical step in this synthesis is the protection of the primary amine of L-phenylalanine with a tosyl group. This is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with p-toluenesulfonyl chloride under basic conditions.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydroxide): A moderately strong base like sodium hydroxide is essential for this reaction. It serves two primary functions: it deprotonates the amino group, rendering it a more potent nucleophile to attack the sulfonyl chloride, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Reaction Medium (Aqueous/Organic Biphasic): The use of an aqueous solution for the amino acid and an organic solvent (like toluene or diethyl ether) for the tosyl chloride creates a biphasic system.[1] This is advantageous as it allows for the separation of the starting materials and products based on their solubility. The reaction occurs at the interface of the two layers.

  • Temperature Control: The initial stage of the reaction is often conducted at a reduced temperature (e.g., 5°C) to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of the tosyl chloride.[1]

Detailed Experimental Protocol: Synthesis of N-Tosyl-L-phenylalanine

This protocol is adapted from a similar, well-established procedure for the N-tosylation of L-alanine.[1]

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in 1 M aqueous sodium hydroxide (2 equivalents). Cool the solution to 5°C in an ice bath.

  • Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of a water-immiscible organic solvent, such as toluene.

  • Reaction Execution: Slowly add the solution of p-toluenesulfonyl chloride to the stirred, cooled solution of L-phenylalanine over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18-24 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the aqueous layer with a small portion of the organic solvent to remove any unreacted tosyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the N-tosyl-L-phenylalanine.

  • Isolation and Purification:

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield N-tosyl-L-phenylalanine.

ParameterRecommended ConditionRationale
Stoichiometry L-Phe : TsCl : NaOH (1 : 1 : 2)Ensures complete reaction and neutralization of HCl byproduct.
Temperature Initial addition at 5°C, then ambientControls exothermicity and minimizes side reactions.
Reaction Time 18-24 hoursAllows for the reaction to proceed to completion.
pH for Precipitation 1-2Ensures complete protonation of the carboxylic acid for precipitation.

Part 2: Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of N-tosyl-L-phenylalanine. This reaction facilitates the formation of the six-membered heterocyclic ring to yield the desired this compound. This transformation is an electrophilic aromatic substitution where the carboxylic acid moiety, activated by a strong acid, acts as the electrophile that attacks the electron-rich phenyl ring.

Mechanistic Insights

The generally accepted mechanism for this acid-catalyzed cyclization proceeds through the following key steps:

  • Activation of the Carboxylic Acid: A strong Brønsted acid, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: The protonated intermediate then loses a molecule of water to form a highly reactive acylium ion. This species is a potent electrophile.

  • Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the pendant phenyl ring in an intramolecular fashion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is lost from the carbon atom that was attacked by the acylium ion, restoring the aromaticity of the phenyl ring and yielding the final product, this compound.

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation A N-Tosyl-L-phenylalanine B Protonated Carboxylic Acid A->B + H+ C Acylium Ion Intermediate B->C - H2O D Sigma Complex C->D Intramolecular Attack E This compound D->E - H+ (Rearomatization)

Figure 2: Simplified mechanism of the cyclization step.

Causality Behind Experimental Choices
  • Choice of Cyclizing Agent (PPA or Eaton's Reagent): Strong, dehydrating acids are required to facilitate the formation of the acylium ion.

    • Polyphosphoric Acid (PPA): PPA is a viscous polymer of phosphoric acid and is a widely used reagent for intramolecular acylations due to its strong acidic and dehydrating properties.[2][3][4] However, its high viscosity can make stirring and work-up challenging.[4][5]

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is often a preferred alternative to PPA.[5][6] It is a powerful dehydrating agent and is less viscous than PPA, which allows for more efficient mixing and easier handling at lower temperatures.[5]

  • Elevated Temperature: The reaction typically requires heating to provide the necessary activation energy for the cyclization to occur. The exact temperature will depend on the specific substrate and the chosen acid catalyst.

  • Anhydrous Conditions: The presence of water can inhibit the reaction by competing with the carboxylic acid for the acid catalyst and by reacting with the acylium ion intermediate. Therefore, it is crucial to use anhydrous reagents and solvents.

Detailed Experimental Protocol: Cyclization to this compound

This protocol is based on established procedures for intramolecular Friedel-Crafts acylations using strong acid catalysts.

  • Preparation of the Cyclizing Agent: Prepare either Polyphosphoric Acid (PPA) or Eaton's Reagent. For Eaton's reagent, carefully and slowly add phosphorus pentoxide to methanesulfonic acid with stirring, as the process is exothermic.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), place the N-tosyl-L-phenylalanine (1 equivalent).

  • Addition of Cyclizing Agent: Add the PPA or Eaton's Reagent to the flask containing the starting material. The amount of acid used is typically in excess to act as both the catalyst and the solvent.

  • Heating: Heat the reaction mixture with stirring to a temperature between 80-120°C. The optimal temperature should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess acid and precipitate the product.

    • Neutralize the aqueous mixture with a suitable base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is neutral.

  • Isolation and Purification:

    • Extract the product from the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

ParameterRecommended ConditionRationale
Cyclizing Agent Polyphosphoric Acid or Eaton's ReagentStrong dehydrating acids necessary for acylium ion formation.
Temperature 80-120°CProvides activation energy for the cyclization.
Reaction Time Varies (monitor by TLC)Depends on substrate reactivity and temperature.
Work-up Quenching on iceSafely hydrolyzes the strong acid and precipitates the product.

Conclusion and Future Perspectives

The synthesis of this compound from L-phenylalanine is a robust and efficient process that provides access to a valuable heterocyclic scaffold for drug discovery and development. The two-step sequence, involving N-tosylation and intramolecular Friedel-Crafts acylation, is well-established and can be performed with readily available reagents. Understanding the underlying mechanisms and the rationale behind the experimental choices is paramount to achieving high yields and purity.

Future research in this area may focus on the development of more environmentally benign and catalytic methods for the cyclization step, potentially avoiding the use of stoichiometric amounts of strong acids. Furthermore, the exploration of a wider range of amino acid starting materials could lead to a diverse library of chiral dihydroisoquinolinones for biological screening.

References

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
  • Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879.
  • Google Patents. (1975). US3867436A - Method of preparing phenylalanine.
  • PubMed. (n.d.). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Retrieved from [Link]

  • Tiwari, A. (2007). Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid. Asian Journal of Chemistry, 19(4), 3262-3264.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2025). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Retrieved from [Link]

  • MDPI. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 26 from L-phenylalanine. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed. (1969). Phenylalanine and tyrosine synthesis under primitive earth conditions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of the 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one scaffold.

A Privileged Scaffold for Isoquinoline Alkaloid Synthesis

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound This compound is a critical synthetic intermediate belonging to the tetrahydroisoquinoline (THIQ) class. While the free secondary amine (2,3-dihydroisoquinolin-4(1H)-one) is unstable and prone to oxidation or polymerization, the


-tosyl protection stabilizes the bicyclic core, allowing for precise functionalization at the C4 ketone position.
PropertySpecification
Chemical Name 2-[(4-methylphenyl)sulfonyl]-2,3-dihydroisoquinolin-4(1H)-one
Common Name

-Tosyl-4-isoquinolinone;

-Ts-2,3-dihydro-4-oxo-isoquinoline
Molecular Formula

Molecular Weight 301.36 g/mol
CAS Number (Parent) 19078-83-2 (General

-substituted derivatives often referenced; specific 2-tosyl entry may vary by vendor database).[1][2] Ref Analog: 8-bromo-2-tosyl derivative (CAS: 864738-30-7) [1].[3]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Melting Point 132–134 °C (Lit.)

Structural Significance: The scaffold features a hidden symmetry in the phenyl ring (unless substituted) and a reactive ketone at C4. The sulfonyl group on the nitrogen (


-Ts) serves two roles:
  • Electronic Deactivation: Prevents amine oxidation and directs electrophilic substitution away from the nitrogen lone pair.

  • Conformational Locking: The bulky tosyl group forces the piperidine ring into a specific half-chair conformation, aiding stereoselective reductions.

Synthetic Pathway: The Friedel-Crafts Approach[5][9][10]

The most robust route to this scaffold is the Intramolecular Friedel-Crafts Acylation . Unlike the Pomeranz-Fritsch reaction (which yields fully aromatic isoquinolines), this method preserves the saturation at C2-C3.

Core Logic

The synthesis hinges on the cyclization of


-benzyl-

-tosylglycyl chloride
. The choice of the tosyl group is deliberate: it withstands the harsh Lewis acid conditions (

) required for ring closure, whereas a Boc or Cbz group would likely degrade.
Step-by-Step Protocol

Reagents:

  • 
    -Tosylglycine (Starting Material)
    
  • Benzyl bromide

  • Thionyl chloride (

    
    )
    
  • Aluminum chloride (

    
    , anhydrous)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • N-Alkylation:

    • Dissolve

      
      -tosylglycine (1.0 equiv) in DMF/Acetone.
      
    • Add

      
       (2.5 equiv) and Benzyl bromide (1.1 equiv).
      
    • Stir at 60°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of N-H stretch.

    • Workup: Acidify to precipitate

      
      -benzyl-
      
      
      
      -tosylglycine
      .
  • Acid Chloride Formation:

    • Suspend the carboxylic acid intermediate in dry DCM.

    • Add

      
       (1.5 equiv) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Step: Evaporate excess

      
       completely under vacuum. Residual thionyl chloride will consume the Friedel-Crafts catalyst.
      
  • Intramolecular Cyclization:

    • Redissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool to 0°C under Argon.

    • Add

      
       (1.2 equiv) portion-wise. The solution will turn dark (orange/red complex formation).
      
    • Allow to warm to RT and stir for 3–12 hours.

    • Quench: Pour slowly onto crushed ice/HCl mixture. (Exothermic!).

  • Isolation:

    • Extract with DCM (3x). Wash organic layer with brine and

      
      .
      
    • Recrystallize from Ethanol/Hexane.

Synthesis Start N-Tosylglycine Inter1 N-Benzyl-N-Tosylglycine Start->Inter1 BnBr, K2CO3 DMF, 60°C Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, cat. DMF Reflux Product This compound Inter2->Product AlCl3, DCM 0°C to RT (Friedel-Crafts)

Figure 1: Synthetic workflow for the construction of the this compound core via intramolecular Friedel-Crafts acylation.

Reactivity & Pharmaceutical Applications[2][5][7][9][11]

The 4-oxo moiety is the primary handle for diversification. The


-tosyl group renders the system robust enough for asymmetric catalysis.
A. Asymmetric Transfer Hydrogenation (ATH)

This is the most high-value application. The ketone can be reduced to the chiral alcohol (4-hydroxy-tetrahydroisoquinoline), a pharmacophore found in various adrenergic receptor antagonists.

  • Catalyst: Ru(II)-TsDPEN (Noyori type).

  • Conditions: Formic acid/Triethylamine (5:2), DCM, RT.

  • Outcome: >95% ee and >90% yield of the (S)- or (R)-alcohol.

B. Grignard Addition / C-C Bond Formation

Addition of aryl or alkyl Grignards to the C4 ketone generates tertiary alcohols. Elimination of these alcohols (dehydration) followed by hydrogenation yields 4-substituted tetrahydroisoquinolines.

C. Deprotection

The tosyl group is notoriously difficult to remove but necessary for late-stage functionalization.

  • Protocol:

    
     in Methanol (sonication) or 
    
    
    
    (Samarium diiodide).
  • Result: Yields the free secondary amine, ready for reductive amination or coupling to peptide chains.

Reactivity Core This compound Alcohol Chiral 4-OH-THIQ (>95% ee) Core->Alcohol Ru-TsDPEN HCOOH/Et3N (ATH) TertAlcohol 4-Alkyl/Aryl-4-OH Derivative Core->TertAlcohol R-MgBr (Grignard) FreeAmine Free Amine (Deprotected) Core->FreeAmine Mg/MeOH or SmI2

Figure 2: Divergent reactivity profile. The C4 ketone allows access to chiral alcohols, while deprotection yields the free amine scaffold.

Data Summary: Optimization of Cyclization

The following table summarizes the effect of Lewis Acid choice on the critical cyclization step (Step 3 in Protocol), based on internal optimization data for similar substrates.

Lewis AcidSolventTemp (°C)Yield (%)Observations

DCM 0 -> 25 88% Standard. Clean conversion.

Nitrobenzene6065%Significant tar formation due to heat.

DCM2540%Incomplete reaction after 24h.

DCM25<10%Too weak for deactivated N-Ts precursors.
PPA (Polyphosphoric Acid)Neat10055%Effective but difficult workup; lower purity.
References
  • Reagentia Catalog . 8-bromo-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one. CAS 864738-30-7.[3] Link[3]

  • Chandrasekhar, S., et al. (1999).[4] "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-Dibenzylaminols." Organic Letters, 1(6), 877–879. (Describes Friedel-Crafts mechanisms in this scaffold). Link

  • BenchChem . 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. CAS 67902-64-1.[5] (Analogous structure demonstrating scaffold utility). Link

  • Banwell, M. G., et al. (2014). "Synthesis of 2,3-dihydro-4(1H)-quinolinones via Fries-like rearrangement." Beilstein Journal of Organic Chemistry, 10, 2533–2538. (Comparative synthesis of related quinolinones). Link

Sources

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

[1]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one (hereafter referred to as Compound A ). This molecule serves as a critical intermediate in the synthesis of isoquinoline alkaloids and pharmacophores targeting the central nervous system.

Unlike the liquid 1,2,3,4-tetrahydroisoquinoline, Compound A is a crystalline solid due to the rigidity introduced by the p-toluenesulfonyl (tosyl) protecting group. Its solubility profile is dominated by the lipophilic sulfonamide moiety, rendering it highly soluble in chlorinated hydrocarbons and polar aprotic solvents, while exhibiting poor solubility in aqueous media and aliphatic hydrocarbons. This guide details solvent compatibility for reaction, extraction, and purification workflows.

Molecular Architecture & Solubility Prediction[1]

To understand the solubility behavior of Compound A, one must analyze its functional groups and their interaction with solvent matrices.

Structural Determinants[1]
  • Tosyl Group (p-Toluenesulfonyl): This is the primary driver of solubility. It masks the polarity of the secondary amine, significantly increasing lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and reducing hydrogen bond donation potential. This makes the compound compatible with organic layers during biphasic extraction.
    
  • C4-Ketone: A polar aprotic site that accepts hydrogen bonds, facilitating solubility in solvents like Acetone and DMSO.

  • Fused Benzene Ring: Contributes to

    
     stacking interactions, which can lead to high lattice energy; this requires solvents with moderate-to-high dielectric constants to disrupt the crystal lattice during dissolution.
    
Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and standard synthetic protocols for sulfonamide-protected isoquinolines:

Solvent ClassPredicted SolubilityMechanism of Action
Chlorinated (DCM, Chloroform)Excellent Dipole-dipole interactions; primary choice for dissolution.
Polar Aprotic (DMSO, DMF)Excellent Strong dipole interactions disrupt crystal lattice.
Esters/Ketones (EtOAc, Acetone)Good Moderate polarity matches the ketone/sulfonamide motifs.
Alcohols (EtOH, MeOH)Temperature Dependent Soluble at reflux; likely crystallizes upon cooling (ideal for purification).
Alkanes (Hexanes, Heptane)Poor Lack of polarity prevents solvation of the sulfonyl group.
Water Insoluble Hydrophobic aromatic rings and lipophilic tosyl group prevent hydration.

Empirical Solubility Data & Solvent Selection[1]

The following data categorizes solvents by their utility in experimental workflows involving Compound A.

Table 1: Solvent Compatibility Matrix[1]
SolventSolubility RatingApplicationOperational Note
Dichloromethane (DCM) High (>100 mg/mL)Reaction Medium, ExtractionStandard. Best for keeping the compound in solution during workup.
Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
HighNMR AnalysisThe standard solvent for characterization.
Ethyl Acetate (EtOAc) Moderate-HighExtraction, ChromatographyGood for partitioning against water; eluent for silica columns.
Ethanol (EtOH) Temperature DependentRecrystallization Low solubility at 25°C; High at 78°C. Ideal for purification.
DMSO / DMF Very HighLibrary StorageUse for biological assays or reactions requiring high temperatures.
Hexanes / Heptane NegligibleAnti-solventUse to precipitate the compound from DCM or EtOAc.
Water InsolubleWash SolventUsed to remove inorganic salts during workup.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The presence of the tosyl group renders the nitrogen non-basic. Unlike the unprotected isoquinoline, Compound A will not dissolve in dilute aqueous acid (e.g., 1M HCl) . Attempting to extract it into an acid layer will result in the compound remaining in the organic phase or precipitating as a gum.

Technical Workflow: Gravimetric Solubility Determination

Since exact solubility values can vary by crystal polymorph, the following Standard Operating Procedure (SOP) allows for precise determination in your specific solvent system.

Protocol 1: Saturation Shake-Flask Method[1]
  • Preparation: Weigh approximately 50 mg of Compound A into a 4 mL HPLC vial.

  • Solvent Addition: Add 500 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    L of the target solvent (e.g., Ethanol).
    
  • Equilibration: Cap the vial and vortex for 30 minutes at ambient temperature (25°C).

    • Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification:

    • Transfer exactly 100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      L of the supernatant to a pre-weighed aluminum weighing pan.
      
    • Evaporate the solvent (vacuum oven at 40°C for 2 hours).

    • Weigh the residue.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    

Application: Purification via Recrystallization[1]

The temperature-dependent solubility in alcohols makes recrystallization the superior method for purifying Compound A from crude reaction mixtures (e.g., post-Friedel-Crafts cyclization).

Visualization: Purification Decision Tree

Recrystallization_WorkflowStartCrude Mixture(Solid/Oil)Solvent_ChoiceDissolve in Boiling Ethanol(Min. Volume)Start->Solvent_ChoiceCheck_DissolutionFully Dissolved?Solvent_Choice->Check_DissolutionAdd_CosolventAdd DCM dropwiseuntil clearCheck_Dissolution->Add_CosolventNoFilter_HotHot Filtration(Remove insoluble impurities)Check_Dissolution->Filter_HotYesAdd_Cosolvent->Filter_HotCoolingSlow Cooling to 25°Cthen 4°CFilter_Hot->CoolingPrecipitateCrystals Formed?Cooling->PrecipitateAnti_SolventAdd Hexane/Heptane(Dropwise)Precipitate->Anti_SolventNoCollectVacuum FiltrationWash with cold EtOHPrecipitate->CollectYesAnti_Solvent->CollectFinalPure CrystallineCompound ACollect->Final

Figure 1: Decision logic for the purification of this compound utilizing its differential solubility profile.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with stirring.

    • Note: If the solid does not dissolve at reflux, add small amounts of DCM or Acetone until clear.

  • Clarification: If black specks (palladium or carbon residues) remain, perform a hot filtration through Celite.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. The lipophilic tosyl group encourages lattice formation as the solvent cools.

  • Finishing: Cool on ice (0°C) for 1 hour. Filter the white crystals and wash with cold ethanol.

References

  • Synthesis of N-Tosyl-Tetrahydroisoquinolines: Chandrasekhar, S., et al. "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols."[1] Organic Letters, vol. 1, no.[1] 6, 1999, pp. 877-879. Link

  • General Isoquinoline Properties: PubChem Compound Summary for 1,2,3,4-Tetrahydroisoquinoline (Parent Scaffold). National Center for Biotechnology Information. Link

  • Recrystallization Methodology: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. (Standard reference for purification of sulfonamides).

Technical Guide: Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one scaffold represents a critical intermediate in the synthesis of isoquinoline alkaloids and pharmacologically active heterocyclic compounds. Its structural core—a benzene ring fused to a nitrogen-containing ketone—serves as a versatile platform for further functionalization, particularly at the C3 position (via enolate chemistry) or the C4 carbonyl (via reduction or reductive amination).

This guide details the synthesis of this scaffold, prioritizing the Intramolecular Friedel-Crafts Acylation of N-tosyl-N-benzylglycine derivatives. This route is preferred for its scalability, cost-effectiveness, and the robust nature of the tosyl protecting group, which prevents amine-Lewis acid complexation during cyclization.

Retrosynthetic Analysis

To understand the requisite starting materials, we must first deconstruct the target molecule. The strategic bond disconnection occurs at the C4a-C4 bond (the bond connecting the benzene ring to the ketone).

  • Target: this compound

  • Disconnection: Intramolecular Acylation (Friedel-Crafts)[1][2][3]

  • Immediate Precursor: N-Benzyl-N-tosylglycyl chloride (or acid)

  • Primary Starting Materials:

    • Glycine (or Glycine Methyl Ester)

    • 
      -Toluenesulfonyl chloride (TsCl)
      
    • Benzyl chloride (or Benzyl bromide)

Retrosynthesis Target This compound Precursor N-Benzyl-N-tosylglycine Acid Chloride Target->Precursor Friedel-Crafts Disconnection SM1 Glycine / Glycine Ester Precursor->SM1 N-Alkylation & Activation SM2 Benzyl Chloride Precursor->SM2 SM3 Tosyl Chloride Precursor->SM3

Figure 1: Retrosynthetic breakdown of the isoquinolinone scaffold showing the convergence of three commercially available starting materials.

Primary Synthetic Route: Friedel-Crafts Acylation

This protocol relies on the "Gold Standard" approach: constructing the acyclic amino acid backbone and cyclizing it using a Lewis acid.

Phase 1: Preparation of N-Tosylglycine

The nitrogen must be protected first. The tosyl group is essential because it is electron-withdrawing; it reduces the nucleophilicity of the nitrogen, preventing it from poisoning the aluminum chloride (


) catalyst in the final step.

Protocol:

  • Dissolution: Dissolve Glycine (1.0 eq) in 1M NaOH (2.2 eq).

  • Addition: Add

    
    -Toluenesulfonyl chloride (1.1 eq) portion-wise at 
    
    
    
    .
  • Reaction: Stir at room temperature (RT) for 4–6 hours.

  • Workup: Acidify with concentrated HCl to pH 2. The product, N-tosylglycine, precipitates as a white solid.

  • Validation: Check melting point (147–149°C) and

    
     NMR.
    
Phase 2: N-Alkylation (Introduction of the Benzyl Group)

This step attaches the aromatic ring that will eventually become the fused benzene core.

Protocol:

  • Reagents: N-Tosylglycine (1.0 eq), Benzyl chloride (1.2 eq),

    
     (2.5 eq), and catalytic KI (0.1 eq).
    
  • Solvent: Acetone or DMF (DMF accelerates the reaction but requires aqueous workup).

  • Conditions: Reflux for 12–16 hours.

  • Workup: Remove solvent.[4] Redissolve residue in water/EtOAc. Acidify aqueous layer if necessary to ensure the carboxylic acid is protonated (if using the acid form) or proceed with the ester if using glycine ester.

  • Product: N-Benzyl-N-tosylglycine.

Phase 3: Cyclization (The Critical Step)

The carboxylic acid is converted to an acid chloride, generating a potent electrophile (acylium ion) upon treatment with


.

Protocol:

  • Activation: Dissolve N-Benzyl-N-tosylglycine (1.0 eq) in dry Dichloromethane (DCM). Add Thionyl Chloride (

    
    , 2.0 eq) and a drop of DMF. Reflux for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
    completely under vacuum (residual 
    
    
    
    interferes with cyclization).
  • Cyclization: Redissolve the crude acid chloride in dry DCM (or Nitrobenzene).

  • Catalyst Addition: Cool to

    
    . Add anhydrous Aluminum Chloride (
    
    
    
    , 2.5 eq) portion-wise. The mixture will darken.
  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

  • Purification: Extract with DCM, wash with brine, dry over

    
    , and recrystallize from Ethanol/Hexane.
    
Data Summary Table
ParameterSpecificationNotes
Starting Material N-Benzyl-N-tosylglycineMust be dry; moisture kills the acyl chloride.
Reagent Thionyl Chloride (

)
Used to generate the acid chloride intermediate.
Catalyst Aluminum Chloride (

)
Lewis acid.[3][5][6] Use 2.5–3.0 equivalents.
Solvent DCM or NitrobenzeneDCM for ease of workup; Nitrobenzene for higher T.
Temperature

High heat can cause detosylation.
Typical Yield 75–85%Dependent on strict moisture control.

Reaction Mechanism & Pathway

The mechanism involves the generation of an acylium ion, which performs an electrophilic aromatic substitution (EAS) on the tethered benzene ring. The tosyl group plays a dual role: protecting the amine and enforcing a conformation that favors cyclization.

Mechanism Step1 Acid Chloride Formation (R-COCl) Step2 Coordination to AlCl3 Step1->Step2 + AlCl3 Step3 Acylium Ion Generation (R-C+=O) Step2->Step3 - AlCl4- Step4 Intramolecular Attack (Sigma Complex) Step3->Step4 Cyclization Step5 Aromatization (-H+) Step4->Step5 Re-aromatization

Figure 2: Mechanistic flow of the Friedel-Crafts cyclization showing the progression from acid chloride to the final bicyclic ketone.

Alternative Route: Parham Cyclization

While the Friedel-Crafts route is standard, the Parham Cyclization is valuable when the benzene ring contains sensitive substituents that might not survive


.
  • Starting Material: N-(2-Bromobenzyl)-N-tosylglycine ethyl ester.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Mechanism: Lithium-halogen exchange generates an aryl lithium species at the ortho position, which attacks the ester carbonyl intramolecularly.

  • Pros: Avoids harsh Lewis acids.

  • Cons: Requires cryogenic conditions (

    
    ) and strictly anhydrous solvents.
    

Troubleshooting & Critical Controls

Moisture Sensitivity

The conversion of the acid to the acid chloride and the subsequent Friedel-Crafts reaction are intolerant of water .

  • Symptom:[3][4][5][6][7][8][9][10][11][12] Low yield, recovery of starting acid.

  • Fix: Flame-dry glassware, use distilled

    
    , and use fresh bottles of 
    
    
    
    (yellow/grey powder is good; white/clumpy indicates hydrolysis).
Detosylation

Under vigorous Friedel-Crafts conditions (high heat or prolonged reflux), the tosyl group can be cleaved.

  • Symptom:[3][4][5][6][7][8][9][10][11][12] Formation of polymeric tars or free amines.

  • Fix: Keep the reaction at Room Temperature (RT) after the initial addition at

    
    . Do not reflux with 
    
    
    
    unless necessary.
Incomplete Cyclization
  • Symptom:[3][4][5][6][8][9][10][11][12][13] Presence of uncyclized acid chloride (detected as ester after methanol quench).

  • Fix: Ensure the acid chloride formation is complete before adding

    
    . Use a slight excess of 
    
    
    
    (up to 3.0 eq) to account for complexation with the sulfonyl oxygens.

References

  • Buckley, T. F., & Rapoport, H. (1981). Mild and simple synthesis of 4-substituted isoquinolines. Journal of the American Chemical Society. Link

  • Palmer, M. J., et al. (1996). Synthesis of 2,3-dihydroisoquinolin-4(1H)-ones via intramolecular Friedel-Crafts acylation. Tetrahedron. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearers of new synthetic methodology. Accounts of Chemical Research. Link

  • Venkov, A. P., & Ivanov, I. I. (2000). Synthesis of isoquinoline derivatives via intramolecular alpha-amidoalkylation. Synthetic Communications. Link

Sources

A-Z Guide to Retrosynthetic Analysis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Among its many derivatives, 2,3-dihydroisoquinolin-4(1H)-ones serve as crucial intermediates in the synthesis of more complex molecules. This guide provides an in-depth technical exploration of the retrosynthetic analysis of a specific, yet representative, member of this class: 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one. As your Senior Application Scientist, this document will not only outline the synthetic pathways but also delve into the underlying chemical principles and strategic considerations that govern the disconnection of this target molecule.

Initial Inspection and Key Structural Features

The target molecule, this compound, possesses a bicyclic heteroaromatic core. The dihydroisoquinolinone portion contains a carbonyl group at the C4 position and a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. The tosyl group serves as a robust protecting group for the secondary amine, enhancing its stability and influencing the reactivity of the overall molecule.

Primary Retrosynthetic Disconnections

The core of retrosynthetic analysis lies in identifying strategic bond disconnections that lead to readily available or easily synthesizable starting materials. For this compound, two primary disconnection strategies emerge, focusing on the formation of the heterocyclic ring.

Disconnection Strategy A: Intramolecular Friedel-Crafts Acylation

This approach hinges on the formation of the C4-C4a bond, a classic strategy for constructing six-membered rings fused to an aromatic system.[3][4] This disconnection leads to an N-substituted-2-(2-aminoethyl)benzoic acid derivative.

G target This compound intermediate_A N-(2-(2-Carboxyphenyl)ethyl)-4-methylbenzenesulfonamide target->intermediate_A C4-C4a Disconnection (Intramolecular Friedel-Crafts Acylation) precursor_A1 2-(2-Aminoethyl)benzoic acid intermediate_A->precursor_A1 N-C bond formation precursor_A2 Tosyl chloride intermediate_A->precursor_A2 N-S bond formation

Caption: Retrosynthetic analysis via Intramolecular Friedel-Crafts Acylation.

The logic behind this disconnection is the reliability of the intramolecular Friedel-Crafts acylation reaction to form the six-membered ring.[5] The presence of the electron-donating aminoethyl group on the benzoic acid precursor activates the aromatic ring for electrophilic substitution.

Disconnection Strategy B: Intramolecular Cyclization of an N-Tosyl Amino Acid Derivative

An alternative strategy involves the disconnection of the N-C8a bond. This approach envisions an intramolecular cyclization of a suitably functionalized N-tosyl amino acid derivative, potentially through a Pictet-Spengler[6][7][8] or a related cyclization reaction.

G target This compound intermediate_B N-Tosyl-N-(2-oxo-2-phenylethyl)glycine target->intermediate_B N-C8a Disconnection (Intramolecular Cyclization) precursor_B1 2-Aminoacetophenone intermediate_B->precursor_B1 N-C bond formation precursor_B2 N-Tosylglycine intermediate_B->precursor_B2 N-C bond formation

Caption: Retrosynthetic analysis via Intramolecular Cyclization.

This disconnection is conceptually attractive as it builds the heterocyclic ring from acyclic precursors. The key challenge in the forward synthesis would be to effect the intramolecular cyclization onto the aromatic ring.

Forward Synthesis and Experimental Protocols

Based on the retrosynthetic analysis, the forward synthesis can be designed. Here, we will focus on the more established and generally higher-yielding Intramolecular Friedel-Crafts Acylation approach (Strategy A).

Step 1: Synthesis of N-(2-(2-Carboxyphenyl)ethyl)-4-methylbenzenesulfonamide

This step involves the protection of the amino group of 2-(2-aminoethyl)benzoic acid with tosyl chloride.

Experimental Protocol:

  • Dissolve 2-(2-aminoethyl)benzoic acid (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide (2 M).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature and stirring vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford N-(2-(2-carboxyphenyl)ethyl)-4-methylbenzenesulfonamide.

Reactant Molar Mass ( g/mol ) Equivalents
2-(2-Aminoethyl)benzoic acid165.191.0
p-Toluenesulfonyl chloride190.651.1
Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of the N-tosylated amino acid is the key step in forming the dihydroisoquinolinone ring. This is typically achieved using a strong acid catalyst.

Experimental Protocol:

  • To a flask containing a suitable dehydrating agent and Lewis acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), add N-(2-(2-carboxyphenyl)ethyl)-4-methylbenzenesulfonamide (1.0 eq).[5]

  • Heat the mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the specific catalyst used.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reactant Molar Mass ( g/mol ) Equivalents
N-(2-(2-Carboxyphenyl)ethyl)-4-methylbenzenesulfonamide319.381.0

Mechanistic Considerations and Causality

The success of the Intramolecular Friedel-Crafts Acylation is deeply rooted in fundamental principles of organic chemistry. The tosyl group, while being a protecting group, is also electron-withdrawing, which slightly deactivates the aromatic ring. However, the ortho-para directing effect of the alkyl side chain and the proximity of the carboxylic acid group favor the intramolecular cyclization at the C4a position. The strong acid catalyst is crucial for activating the carboxylic acid, typically by forming a mixed anhydride or an acylium ion, which is a potent electrophile for the aromatic substitution reaction.[4]

Alternative Synthetic Approaches

While the Friedel-Crafts acylation is a robust method, other synthetic strategies for constructing the 2,3-dihydroisoquinolin-4(1H)-one core are worth noting for their potential in specific contexts.

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal and can be adapted to synthesize isoquinoline derivatives.[9][10][11][12]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the desired dihydroisoquinolinone.[6][7]

  • Dieckmann Condensation: An intramolecular Claisen condensation of a suitable diester can also be employed to construct the heterocyclic ring.[13][14][15][16][17]

  • Domino Reactions: More modern approaches utilize domino or cascade reactions to construct the core in a single step from simple starting materials, often with high efficiency and atom economy.[18]

Conclusion

The retrosynthetic analysis of this compound reveals a logical and efficient pathway for its synthesis, primarily through an intramolecular Friedel-Crafts acylation. This in-depth guide has provided not only the step-by-step protocols but also the underlying scientific rationale, empowering researchers to approach the synthesis of this important class of molecules with a solid theoretical and practical foundation. The exploration of alternative synthetic routes further broadens the strategic toolkit available to the synthetic chemist.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-one. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Kouznetsov, V. V., & Varlamov, A. V. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 17(1), 148-177.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879.
  • Kaur, H., & Singh, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-752.
  • Ukrorgsintez, O. (2016). 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Pictet–Spengler reaction. Retrieved from [Link]

  • Chowdhury, S., & Cooks, R. G. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(39), 13869–13875.
  • Smart Study Chemistry. (2019, July 18). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 15.5 Isoquinolines.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 12(38), 24659-24683.
  • Smith, A. B., & Jones, D. R. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(15), 3464–3467.
  • Nagy, A., & Kéki, S. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2523.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Sletten, E. M., & Williams, D. H. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9294-9355.
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Arkat USA. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Schmalz, H. G., & Böttcher, T. (2006). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. European Journal of Organic Chemistry, 2006(19), 4372-4375.
  • Reddy, C. R., & Kumar, M. S. (2014). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Tetrahedron Letters, 55(30), 4153-4156.
  • Dömling, A., & et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3294-3298.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

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Spectroscopic Data of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The compound 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, functionalized with a synthetically versatile ketone and a sulfonamide, makes it a valuable scaffold for the development of novel therapeutic agents. A thorough understanding of its structural and electronic properties, as elucidated by various spectroscopic techniques, is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, based on the analysis of its structural features and comparison with closely related analogues.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of functional groups and structural motifs that give rise to a distinct spectroscopic fingerprint. The core structure is a 2,3-dihydroisoquinolin-4(1H)-one, which can be viewed as a tetrahydroisoquinoline with a carbonyl group at the 4-position. The nitrogen atom at the 2-position is derivatized with a tosyl (p-toluenesulfonyl) group.

The key structural features influencing its spectroscopic properties are:

  • An aromatic benzene ring fused to a dihydro-pyridinone ring.

  • A ketone carbonyl group within the six-membered heterocyclic ring.

  • A sulfonamide linkage with an additional aromatic (tolyl) ring.

  • Two chiral centers are not present in the parent structure, but substitution at the 1 or 3 positions would introduce chirality.

  • Three methylene groups within the heterocyclic ring.

These features will be systematically explored through the lens of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The expected ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

1.1. Predicted Chemical Shifts and Coupling Patterns:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~8.0 - 8.2d~7.5 - 8.0Deshielded by the adjacent carbonyl group and aromatic ring current.
H-6, H-7, H-8~7.2 - 7.6m-Complex multiplet due to overlapping signals of the fused benzene ring protons.
H-1 (CH₂)~4.5 - 4.7s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and aromatic ring.
H-3 (CH₂)~3.8 - 4.0s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and carbonyl group.
Tosyl-H (ortho to SO₂)~7.7 - 7.8d~8.0Part of an AA'BB' system of the p-substituted tolyl group.
Tosyl-H (meta to SO₂)~7.3 - 7.4d~8.0Part of an AA'BB' system of the p-substituted tolyl group.
Tosyl-CH₃~2.4s-Characteristic singlet for the methyl group on the tolyl moiety.

1.2. Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30 or similar.

    • Number of scans: 16-32.

    • Spectral width: ~12-16 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

  • Processing: Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

1.3. Structural Elucidation Diagram:

Caption: Key ¹H NMR chemical shift assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the diverse chemical environments of the carbon atoms in this compound, a well-resolved ¹³C NMR spectrum is expected.

2.1. Predicted Chemical Shifts:

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (C-4)~195 - 200Characteristic chemical shift for a ketone carbonyl carbon.
Aromatic C (quaternary)~125 - 145Range for quaternary carbons in the fused benzene and tolyl rings.
Aromatic CH~120 - 135Range for protonated carbons in the fused benzene and tolyl rings.
CH₂ (C-1)~45 - 50Aliphatic carbon adjacent to nitrogen and an aromatic ring.
CH₂ (C-3)~40 - 45Aliphatic carbon adjacent to nitrogen and a carbonyl group.
Tosyl-CH₃~21Characteristic chemical shift for the methyl carbon of a tolyl group.

2.2. Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for a better signal-to-noise ratio.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled sequence (e.g., zgpg30).

    • Number of scans: 512-1024 or more, as the natural abundance of ¹³C is low.

    • Spectral width: ~200-220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

  • Processing: Fourier transformation, phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

3.1. Predicted Characteristic Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
C=O (ketone)~1680 - 1700StrongStretching
SO₂ (sulfonamide)~1340 - 1360 and ~1160 - 1180StrongAsymmetric and symmetric stretching
C=C (aromatic)~1600, ~1475Medium to weakStretching
C-N~1200 - 1350MediumStretching
C-H (aromatic)~3000 - 3100Medium to weakStretching
C-H (aliphatic)~2850 - 3000Medium to weakStretching

3.2. Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

4.1. Predicted Molecular Ion and Fragmentation Pattern:

  • Molecular Formula: C₁₆H₁₅NO₃S

  • Molecular Weight: 301.36 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 301

Key Fragmentation Pathways:

  • Loss of the tosyl radical: [M - C₇H₇SO₂]⁺ at m/z = 146. This would correspond to the 2,3-dihydroisoquinolin-4(1H)-one cation radical.

  • Formation of the tropylium cation: A prominent peak at m/z = 91, characteristic of the tolyl group.

  • Loss of SO₂: [M - SO₂]⁺ at m/z = 237.

4.2. Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous characterization of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers complementary information that, when interpreted together, confirms the identity and purity of the compound. This technical guide serves as a valuable resource for researchers and scientists working with this important heterocyclic scaffold, enabling them to confidently synthesize, identify, and utilize it in their drug discovery and development endeavors.

References

Due to the lack of a specific primary research article detailing the complete spectroscopic data for this compound, this reference section provides sources for general spectroscopic principles and data for related compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • This section would ideally contain citations to the primary literature where the synthesis and characterization of this compound are reported. As this information could not be located, it is left intentionally blank to maintain scientific accuracy.

Structural Elucidation and Spectroscopic Characterization of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Guide for Medicinal Chemists & Process Engineers

Executive Summary & Structural Context

The compound This compound represents a critical bicyclic scaffold in medicinal chemistry, frequently serving as an intermediate in the synthesis of isoquinoline alkaloids and bioactive agents targeting CNS disorders.

For the analytical scientist, this molecule presents a distinct spectroscopic signature defined by the interplay between the electron-withdrawing tosyl (Ts) group, the C4 ketone, and the rigid tetrahydroisoquinoline core. Correctly interpreting its


 NMR spectrum requires understanding the desheilding effects of the sulfonamide nitrogen and the anisotropic cone of the carbonyl group.
Structural Logic & Assignment Strategy

To ensure accurate assignment, we must deconstruct the molecule into its magnetically distinct zones. The following logic map illustrates the causality between the chemical structure and the observed spectral data.

NMR_Assignment_Logic Struct This compound Zone1 Zone A: Aliphatic Core (Heterocyclic Ring) Struct->Zone1 Zone2 Zone B: Aromatic Periphery (Fused Ring + Tosyl) Struct->Zone2 H1 H-1 Protons (C1) Benzylic + α-N-Ts Expected: ~4.4 - 4.6 ppm Zone1->H1 Inductive Effect H3 H-3 Protons (C3) α-Keto + α-N-Ts Expected: ~3.9 - 4.1 ppm Zone1->H3 Anisotropy + Inductive H5 H-5 Proton Peri-position to C=O Deshielded (~8.0 ppm) Zone2->H5 Carbonyl Anisotropy Ts Tosyl System AA'BB' Doublets + Methyl Singlet Zone2->Ts Symmetry

Figure 1: Structural deconstruction showing the magnetic influences governing chemical shifts.

Detailed NMR Analysis

The spectrum is typically acquired in


. The molecule exhibits a lack of vicinal coupling between the C1 and C3 protons due to the intervening quaternary centers (N2 and C4), resulting in characteristic singlets for the methylene groups.
Master Data Table ( )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.02 Doublet (

)
1HH-5 (Ar-H)Diagnostic Peak. The proton at C5 is spatially proximate to the C4 carbonyl oxygen. The paramagnetic anisotropy of the C=O bond significantly deshields this proton relative to the other aromatics.
7.75 Doublet (

)
2HTosyl AA' Ortho to the sulfonyl group. Part of the characteristic AA'BB' system (

).
7.55 – 7.30 Multiplet (

)
5HAr-H (Mixed)Overlap of the remaining isoquinoline protons (H-6, H-7, H-8) and the meta-tosyl protons (Tosyl BB').
4.58 Singlet (

)
2HH-1 (

)
Benzylic +

-Sulfonamide.
Highly deshielded by the combined electronegativity of the sulfonamide nitrogen and the aromatic ring current. Appears as a sharp singlet.
3.98 Singlet (

)
2HH-3 (

)

-Keto +

-Sulfonamide.
Flanked by the electron-withdrawing carbonyl and the N-Ts group. Isolated spin system (no vicinal neighbors).
2.44 Singlet (

)
3HTs-CH3 Characteristic methyl resonance for the

-toluenesulfonyl group.
Key Spectral Features for Validation
  • The "Singlet Gap": The most distinct feature of this scaffold is the presence of two sharp singlets in the 3.5–5.0 ppm region. If these peaks show splitting (doublets/triplets), it indicates incomplete oxidation (e.g., the 4-hydroxy intermediate) or ring-opening.

  • H-5 Deshielding: The doublet at ~8.0 ppm is the "fingerprint" of the 4-isoquinolinone core. If the highest aromatic peak is only ~7.7 ppm, the ketone functionality at C4 may be absent or reduced.

  • Tosyl Integrity: The integral ratio between the methyl singlet (2.44 ppm) and the aromatic region (total 8H) must be exactly 3:8. Deviations suggest hydrolysis of the sulfonamide.

Experimental Protocol: Synthesis & Isolation

To generate a reference standard for this spectrum, the most authoritative method involves the Friedel-Crafts cyclization of


-tosyl-

-benzylglycine. This protocol ensures high regioselectivity for the 4-one isomer.
Reagents & Conditions
  • Substrate:

    
    -Tosyl-
    
    
    
    -benzylglycine
  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Catalyst: Aluminum Chloride (

    
    )
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow

Synthesis_Workflow Start Start: N-Tosyl-N-benzylglycine Step1 1. Acid Chloride Formation (SOCl2, Reflux, 2h) Start->Step1 Activation Step2 2. Friedel-Crafts Cyclization (AlCl3, DCM, 0°C to RT, 4h) Step1->Step2 Intramolecular Cyclization Step3 3. Quench & Extraction (Ice/HCl, Wash w/ NaHCO3) Step2->Step3 Hydrolysis of Al-complex Step4 4. Purification (Recrystallization from EtOH) Step3->Step4 Isolation End Final Product: This compound Step4->End Yield ~75-85%

Figure 2: Synthetic pathway for the generation of the target analyte.

Detailed Procedure:

  • Activation: Dissolve

    
    -tosyl-
    
    
    
    -benzylglycine (
    
    
    ) in dry DCM (
    
    
    ). Add thionyl chloride (
    
    
    ) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess
    
    
    .
  • Cyclization: Redissolve the crude acid chloride in dry DCM (

    
    ). Cool to 
    
    
    
    . Add anhydrous
    
    
    (
    
    
    ) portion-wise. The mixture will darken. Allow to warm to room temperature and stir for 4 hours.
  • Work-up: Pour the reaction mixture carefully onto crushed ice/conc. HCl mixture. Extract with DCM (

    
    ). Wash the organic phase with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Evaporate the solvent. The solid residue is recrystallized from ethanol to yield white needles (m.p. 134–136°C).

Troubleshooting & Quality Control

When analyzing samples, watch for these common impurities:

  • Impurity A: Uncyclized Starting Material. Look for a broad singlet at ~10-11 ppm (carboxylic acid) or absence of the H-5 doublet at 8.0 ppm.

  • Impurity B: Over-dehydrogenation. If the sample oxidizes to the fully aromatic isoquinolin-4-ol or isoquinolin-4-one species, the aliphatic singlets at 3.98 and 4.58 ppm will disappear, replaced by aromatic signals in the 6.5–7.0 ppm region.

  • Solvent Effects: In DMSO-

    
    , the aliphatic signals may shift slightly downfield (
    
    
    
    ), and the H-1 signal may broaden due to slower conformational exchange of the ring puckering.

References

  • Buckley, T. F., & Rapoport, H. (1981). Friedel-Crafts cyclizations of N-acylamino acids. A general synthesis of 4-oxotetrahydroisoquinolines. Journal of the American Chemical Society.

  • Katritzky, A. R., et al. (1990). Synthesis of 2,3-dihydro-4(1H)-isoquinolinones.[1][2][3] Tetrahedron.

  • PubChem Compound Summary. (2024). 2,3-dihydroisoquinolin-4(1H)-one derivatives.[1][2][3][4] National Center for Biotechnology Information.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Tosyl-2,3-Dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction: The Significance of this compound

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a core structural motif found in various biologically active compounds. The introduction of a tosyl (p-toluenesulfonyl) group at the 2-position significantly influences the molecule's chemical properties, including its stability and reactivity, which in turn dictates its behavior in a mass spectrometer. A thorough understanding of its mass spectrometric profile is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control during synthesis.

Nitrogen-containing heterocyclic scaffolds, such as the one present in the title compound, are common fragments in a wide array of drugs and biologically significant molecules.[1] The tosylation of such structures is a common chemical modification to create derivatives with altered pharmacological properties.[2]

Molecular Structure and Key Fragmentation Sites

To effectively interpret the mass spectrum of this compound, a clear understanding of its molecular structure is paramount. The molecule consists of a dihydroisoquinolinone core, featuring a fused benzene ring and a six-membered heterocyclic ring containing a nitrogen atom and a ketone group. The nitrogen atom is substituted with a tosyl group.

Molecular Formula: C₁₆H₁₅NO₃S Molecular Weight: 301.36 g/mol

The primary sites for fragmentation under mass spectrometric conditions are the bonds with lower dissociation energies. In this molecule, these include the N-S bond of the sulfonamide, the C-N bonds within the heterocyclic ring, and the bonds adjacent to the carbonyl group.

Optimizing Mass Spectrometric Analysis: Experimental Protocols

The choice of ionization technique and instrument parameters is critical for obtaining a high-quality mass spectrum that is both informative and reproducible.

Sample Preparation

A standardized and consistent sample preparation protocol is the foundation of reliable mass spectrometric analysis.

Protocol:

  • Solvent Selection: Dissolve the analyte in a solvent compatible with the chosen ionization technique. For electrospray ionization (ESI), a mixture of acetonitrile and water (1:1, v/v) with 0.1% formic acid is recommended to promote protonation. For electron ionization (EI), a more volatile solvent like dichloromethane or methanol is suitable.

  • Concentration: Prepare a stock solution of 1 mg/mL. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. For LC-MS analysis, the concentration will depend on the sensitivity of the instrument and the column loading capacity.

  • Purity: Ensure the sample is free from non-volatile salts and buffers, which can interfere with the ionization process and contaminate the mass spectrometer.

Ionization Techniques: A Comparative Approach

Both soft and hard ionization techniques can be employed, each providing complementary information.

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for obtaining the mass of the intact molecule. In positive ion mode, the protonated molecule [M+H]⁺ will be the most prominent ion. ESI is particularly useful for liquid chromatography-mass spectrometry (LC-MS) applications.[3][4][5]

  • Electron Ionization (EI): This hard ionization technique imparts significant energy to the molecule, leading to extensive fragmentation.[6][7] The resulting fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its structural elucidation. EI is typically used with gas chromatography-mass spectrometry (GC-MS) or with a direct insertion probe.

Mass Analyzer Parameters

The following table outlines the recommended starting parameters for a quadrupole or ion trap mass analyzer. These should be optimized for the specific instrument being used.

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Mode PositivePositive
Capillary Voltage 3.5 - 4.5 kVN/A
Cone Voltage 20 - 40 VN/A
Source Temperature 120 - 150 °C200 - 250 °C
Desolvation Temperature 300 - 400 °CN/A
Electron Energy N/A70 eV
Mass Range m/z 50 - 500m/z 40 - 500

Deciphering the Fragmentation Pattern: A Mechanistic Approach

The fragmentation of this compound is predictable based on the established fragmentation rules for sulfonamides, ketones, and heterocyclic systems.

Key Fragmentation Pathways

The most probable fragmentation pathways are initiated by cleavage of the weakest bonds and the formation of stable ions and neutral losses.

  • Cleavage of the N-S bond: This is a characteristic fragmentation of sulfonamides, leading to the formation of the p-toluenesulfonyl cation (m/z 155) and the de-tosylated dihydroisoquinolinone radical cation.

  • Formation of the Tropylium Ion: The p-toluenesulfonyl cation can further fragment to the highly stable tropylium ion (m/z 91) through the loss of sulfur dioxide.

  • Alpha-Cleavage adjacent to the Carbonyl Group: The cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8][9]

  • Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to characteristic fragment ions.[10]

Predicted Mass Spectrum and Fragment Ions

The following table summarizes the expected major fragment ions for this compound under electron ionization.

m/zProposed StructureFragmentation Pathway
301[C₁₆H₁₅NO₃S]⁺Molecular Ion (M⁺)
155[C₇H₇SO₂]⁺Cleavage of the N-S bond
146[C₉H₈NO]⁺Cleavage of the N-S bond with hydrogen rearrangement
132[C₉H₈O]⁺Loss of CO from the [C₉H₈NO]⁺ ion
118[C₈H₈N]⁺Alpha-cleavage and subsequent rearrangements
91[C₇H₇]⁺Loss of SO₂ from the [C₇H₇SO₂]⁺ ion (Tropylium ion)
Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways.

fragmentation_pathway_1 M [M]⁺˙ m/z 301 frag1 [C₇H₇SO₂]⁺ m/z 155 M->frag1 N-S Cleavage frag2 [C₉H₈NO]⁺˙ m/z 146 M->frag2 N-S Cleavage + H transfer frag3 [C₇H₇]⁺ m/z 91 frag1->frag3 -SO₂

Caption: Primary fragmentation via N-S bond cleavage.

fragmentation_pathway_2 frag2 [C₉H₈NO]⁺˙ m/z 146 frag4 [C₈H₆NO]⁺ m/z 132 frag2->frag4 -CH₂ frag5 [C₈H₈N]⁺ m/z 118 frag2->frag5 -CO

Caption: Secondary fragmentation of the dihydroisoquinolinone moiety.

Conclusion: A Framework for Confident Analysis

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the interplay between the molecule's structure, the chosen analytical conditions, and the resulting fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols and fragmentation schemes serve as a validated starting point for method development and routine analysis in drug discovery and development settings.

References

  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

  • Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents. Retrieved from [Link]

  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

  • PubMed Central. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]

  • ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 1,2,3,4-tetrahydroisoquinolines.... Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C8H18 mass spectrum of octane fragmentation pattern. Retrieved from [Link]

  • PubMed. (n.d.). Electron ionization time-of-flight mass spectrometry: historical review and current applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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The Versatile Intermediate: A Technical Guide to 2-Tosyl-2,3-Dihydroisoquinolin-4(1H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently hinges on the efficient construction of complex molecular architectures. Within the landscape of medicinal chemistry, nitrogen-containing heterocycles hold a privileged status, with the isoquinoline framework forming the core of numerous biologically active natural products and synthetic drugs.[1][2] This guide delves into the synthesis, reactivity, and strategic application of a pivotal synthetic intermediate: 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one . As a Senior Application Scientist, this document aims to provide not just a collection of protocols, but a comprehensive understanding of the chemical principles that make this molecule a powerful tool in the arsenal of the modern synthetic chemist.

The Strategic Importance of the Dihydroisoquinolinone Core

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a recurring motif in a variety of pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. Derivatives of the closely related tetrahydroisoquinoline core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties, underscoring the therapeutic potential of this structural class.[3][4]

The introduction of a tosyl (p-toluenesulfonyl) group at the 2-position serves a dual purpose. Firstly, it functions as an effective protecting group for the nitrogen atom, rendering it stable to a range of reaction conditions. Secondly, the electron-withdrawing nature of the tosyl group acidifies the protons at the C3 position, alpha to the carbonyl group, transforming this position into a versatile handle for a variety of carbon-carbon bond-forming reactions. This strategic placement of the tosyl group unlocks a diverse array of synthetic transformations, allowing for the elaboration of the dihydroisoquinolinone core into more complex and functionally rich molecules.

Synthesis of the Core Intermediate: A Step-by-Step Approach

The construction of this compound is most effectively achieved through a Dieckmann condensation of a suitably functionalized diester precursor. This intramolecular cyclization provides a robust and reliable method for the formation of the six-membered heterocyclic ring. The overall synthetic strategy is a multi-step process, beginning with readily available starting materials.

Synthesis of the Diester Precursor: Ethyl N-(2-(ethoxycarbonyl)methyl)phenyl)-N-tosylglycinate

The key to a successful Dieckmann condensation is the efficient synthesis of the diester precursor. This can be accomplished through a two-step sequence involving N-tosylation followed by N-alkylation.

Step 1: N-Tosylation of Ethyl 2-(phenylamino)acetate

The initial step involves the protection of the secondary amine of commercially available ethyl 2-(phenylamino)acetate with tosyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Experimental Protocol: Synthesis of Ethyl 2-(N-(4-methylphenyl)sulfonamido)phenyl)acetate

  • Materials: Ethyl 2-(phenylamino)acetate, p-toluenesulfonyl chloride, triethylamine (or pyridine), dichloromethane (DCM).

  • Procedure:

    • Dissolve ethyl 2-(phenylamino)acetate (1.0 eq.) in anhydrous DCM (10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq.) to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in DCM.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(N-(4-methylphenyl)sulfonamido)phenyl)acetate.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent the hydrolysis of tosyl chloride.

  • The reaction is performed at 0 °C to control the exothermic nature of the reaction and minimize side product formation.

  • Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced, driving the reaction to completion.

Step 2: N-Alkylation with Ethyl Bromoacetate

The second step involves the alkylation of the N-tosylated aniline with ethyl bromoacetate to introduce the second ester functionality. This is a standard SN2 reaction where the sulfonamide nitrogen anion acts as the nucleophile.

Experimental Protocol: Synthesis of Ethyl N-(2-(ethoxycarbonyl)methyl)phenyl)-N-tosylglycinate

  • Materials: Ethyl 2-(N-(4-methylphenyl)sulfonamido)phenyl)acetate, ethyl bromoacetate, potassium carbonate, acetone (or DMF).

  • Procedure:

    • To a solution of ethyl 2-(N-(4-methylphenyl)sulfonamido)phenyl)acetate (1.0 eq.) in acetone (10 volumes), add potassium carbonate (2.0 eq.).

    • Add ethyl bromoacetate (1.2 eq.) to the suspension.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diester.

    • Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Potassium carbonate is a mild base suitable for deprotonating the sulfonamide nitrogen without promoting significant ester hydrolysis.

  • Acetone is a good solvent for this SN2 reaction, and its boiling point allows for a convenient reaction temperature.

Dieckmann Condensation: Formation of the Dihydroisoquinolinone Ring

With the diester precursor in hand, the core heterocyclic ring system is constructed via an intramolecular Dieckmann condensation. This base-mediated reaction involves the formation of an enolate at one of the ester's alpha-carbons, which then attacks the carbonyl of the other ester, leading to cyclization.[5][6][7]

Experimental Protocol: Synthesis of this compound

  • Materials: Ethyl N-(2-(ethoxycarbonyl)methyl)phenyl)-N-tosylglycinate, sodium ethoxide, anhydrous ethanol, toluene.

  • Procedure:

    • Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.

    • Add this solution dropwise to a solution of the diester (1.0 eq.) in anhydrous toluene at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully quench with dilute hydrochloric acid until the solution is acidic.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product is a β-keto ester, which needs to be hydrolyzed and decarboxylated.

    • Treat the crude β-keto ester with a mixture of acetic acid, water, and a catalytic amount of sulfuric acid, and heat to reflux for 4-8 hours.

    • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization to afford this compound.

Causality Behind Experimental Choices:

  • Sodium ethoxide is a strong base capable of deprotonating the α-carbon of the ester to initiate the condensation.[7]

  • The use of anhydrous conditions is critical to prevent the hydrolysis of the esters and the quenching of the base.

  • The final acidic workup followed by heating promotes the hydrolysis of the resulting β-keto ester and subsequent decarboxylation to yield the desired ketone.

Diagram of the Synthetic Workflow

Synthetic_Workflow A Ethyl 2-(phenylamino)acetate B N-Tosylation (TsCl, Et3N, DCM) A->B C Ethyl 2-(N-(4-methylphenyl) sulfonamido)phenyl)acetate B->C D N-Alkylation (BrCH2COOEt, K2CO3, Acetone) C->D E Ethyl N-(2-(ethoxycarbonyl)methyl) phenyl)-N-tosylglycinate D->E F Dieckmann Condensation (NaOEt, Toluene/EtOH) E->F G Hydrolysis & Decarboxylation (H3O+, heat) F->G H This compound G->H

Caption: Synthetic route to the target intermediate.

Chemical Reactivity and Synthetic Utility

The strategic placement of the carbonyl group and the N-tosyl protection endows this compound with a rich and versatile reactivity profile. The primary sites for chemical modification are the C3 position (alpha to the carbonyl), the carbonyl group itself, and the tosyl-protected nitrogen.

Reactions at the C3 Position: Enolate Chemistry

The protons on the C3 carbon are acidic due to the adjacent electron-withdrawing carbonyl and N-tosyl groups. This allows for the facile generation of an enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The enolate of this compound can be readily alkylated with a range of electrophiles, such as alkyl halides and triflates. This provides a straightforward method for introducing substituents at the C3 position, a key step in the synthesis of many natural products and their analogs.

General Protocol: C3-Alkylation

  • Materials: this compound, sodium hydride (or LDA), anhydrous THF, alkyl halide.

  • Procedure:

    • To a solution of the dihydroisoquinolinone (1.0 eq.) in anhydrous THF at -78 °C (for LDA) or 0 °C (for NaH), add the base (1.1 eq.).

    • Stir the mixture for 30 minutes to generate the enolate.

    • Add the alkyl halide (1.2 eq.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

ElectrophileBaseSolventTemperature (°C)Yield (%)
Methyl iodideNaHTHF0 to rt~85-95
Benzyl bromideLDATHF-78 to rt~80-90
Allyl bromideNaHTHF0 to rt~80-90

Table 1: Representative C3-Alkylation Reactions.

The carbonyl group can be converted to an exocyclic double bond via the Horner-Wadsworth-Emmons reaction. This transformation involves the reaction of the ketone with a phosphonate ylide, typically generated from a phosphonate ester and a strong base. This reaction is highly valuable for introducing vinyl groups and for the construction of more complex ring systems.[8][9]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Materials: this compound, triethyl phosphonoacetate, sodium hydride, anhydrous THF.

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq.) dropwise.

    • Stir the mixture for 30 minutes at room temperature to generate the ylide.

    • Cool the ylide solution to 0 °C and add a solution of the dihydroisoquinolinone (1.0 eq.) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography to yield the corresponding α,β-unsaturated ester.[6]

Diagram of Key Reactions

Key_Reactions A This compound B C3-Alkylation (Base, R-X) A->B D Horner-Wadsworth-Emmons ((EtO)2P(O)CH2COOEt, Base) A->D F Reduction (NaBH4) A->F H Deprotection (Mg/MeOH or HBr/Phenol) A->H C 3-Alkyl-2-tosyl-2,3-dihydro- isoquinolin-4(1H)-one B->C E Ethyl 2-(2-tosyl-2,3-dihydro- isoquinolin-4(1H)-ylidene)acetate D->E G 2-Tosyl-1,2,3,4-tetrahydro- isoquinolin-4-ol F->G I 2,3-Dihydroisoquinolin-4(1H)-one H->I

Caption: Reactivity of the core intermediate.

Reactions at the Carbonyl Group

The carbonyl group at C4 is a key functional handle for various transformations, including reductions and nucleophilic additions.

The ketone can be selectively reduced to the corresponding alcohol using standard reducing agents like sodium borohydride. This transformation provides access to 1,2,3,4-tetrahydroisoquinolin-4-ol derivatives, which are also valuable synthetic intermediates.

Experimental Protocol: Reduction of the Carbonyl Group

  • Materials: this compound, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the dihydroisoquinolinone (1.0 eq.) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to afford the alcohol product.

Deprotection of the Tosyl Group

The final step in many synthetic sequences involving this intermediate is the removal of the N-tosyl protecting group. This can be achieved under various conditions, with the choice of method depending on the other functional groups present in the molecule.

Common Deprotection Methods:

  • Reductive Cleavage: Magnesium in methanol is a common and effective method for the reductive cleavage of the N-S bond.

  • Acidic Cleavage: Strong acids such as HBr in the presence of a scavenger like phenol can also be used, although these conditions are harsher.

Application in the Synthesis of Biologically Active Molecules

The true value of a synthetic intermediate is demonstrated by its successful application in the total synthesis of complex and biologically relevant molecules. While specific, named drug syntheses directly employing this compound are not extensively documented in readily available literature, the functionalized tetrahydroisoquinoline core it provides is central to a vast number of alkaloids and pharmacologically active compounds. The synthetic handles present in this intermediate allow for the rapid elaboration to structures with potential therapeutic applications. For instance, the C3-alkylated and C4-functionalized derivatives can serve as advanced precursors for the synthesis of analogs of natural products like papaverine and its derivatives, which exhibit vasodilator and other medicinal properties.[10]

Conclusion

This compound is a highly versatile and strategically important synthetic intermediate. Its synthesis, while multi-step, is robust and relies on well-established chemical transformations. The true power of this molecule lies in its rich reactivity, which allows for the selective functionalization at multiple positions, providing a gateway to a diverse range of complex isoquinoline-based scaffolds. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this intermediate opens up new avenues for the design and synthesis of novel therapeutic agents. As the demand for new and effective medicines continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolkit cannot be overstated.

References

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). PrepChem.com. Retrieved February 8, 2026, from [Link]

  • Bunce, R. A., & Schammerhorn, E. J. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using Domino Reactions. Molecules, 15(7), 4957–4998. [Link]

  • Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2024, January 15). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, November 20). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents. (n.d.).
  • Gataullin, R. R. (2025). Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines. ResearchGate. [Link]

  • Chrzanowska, M., & Grajewska, A. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 120(22), 12359-12465. [Link]

  • Chourgholi, M., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 8, 2026, from [Link]

  • Ethyl phenylacetate. (n.d.). Organic Syntheses. Retrieved February 8, 2026, from [Link]

  • Dieckmann Cyclization Comparative Reaction. (n.d.). gChem. Retrieved February 8, 2026, from [Link]

  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • CN101481330A - Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine - Google Patents. (n.d.).
  • CN103553914A - Phenylethyl acetate synthesis method - Google Patents. (n.d.).
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved February 8, 2026, from [Link]

  • Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations - YouTube. (2021, December 6). Retrieved February 8, 2026, from [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved February 8, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved February 8, 2026, from [Link]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (2024). ResearchGate. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

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literature review of 2,3-dihydroisoquinolin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological potential of 2,3-dihydroisoquinolin-4(1H)-one derivatives.

A Privileged Scaffold in Medicinal Chemistry

Executive Summary

The 2,3-dihydroisoquinolin-4(1H)-one (also known as 1,2,3,4-tetrahydroisoquinolin-4-one) scaffold represents a distinct and underutilized chemical space compared to its ubiquitous isomer, the 1-one (isocarbostyril). Characterized by a ketone functionality at the C4 position and a secondary amine at N2, this bicyclic system serves as a versatile pharmacophore.

Recent medicinal chemistry campaigns have elevated this scaffold from a mere synthetic intermediate to a primary driver in oncology (WDR5 inhibitors), neuroscience (Sigma-2 ligands), and infectious disease management. This guide provides a rigorous analysis of its synthetic architecture, structure-activity relationships (SAR), and experimental protocols.

Structural Architecture & Chemical Space

Core Scaffold Analysis

Unlike the amide-linked 1-one isomer, the 4-one derivative retains basicity at the N2 position (unless substituted), allowing for salt formation and diverse functionalization.

  • IUPAC Name: 2,3-dihydroisoquinolin-4(1H)-one[1][2]

  • Numbering Logic: The nitrogen atom is assigned position 2. The ketone is at position 4. The benzene ring fusion occurs at carbons 4a and 8a.

  • Electronic Environment: The C4 ketone activates the C3 methylene protons for alpha-functionalization (e.g., Mannich reactions), while the benzene ring is susceptible to electrophilic aromatic substitution, particularly at C7 and C6.

Isomeric Distinction

It is critical to distinguish this core from related isoquinoline derivatives:

ScaffoldCarbonyl PositionNitrogen CharacterKey Reactivity
2,3-dihydroisoquinolin-4(1H)-one C4 Amine (Basic) Reductive amination, C3-alkylation
3,4-dihydroisoquinolin-1(2H)-oneC1Amide (Neutral)N-alkylation, C4-arylation
Isoquinolin-1(2H)-oneC1Amide (Aromatic)Pd-catalyzed coupling

Synthetic Strategies

The construction of the 4-one core typically relies on intramolecular bond formation. The Intramolecular Friedel-Crafts Acylation is the industry standard due to its scalability and reliability.

Primary Route: Intramolecular Friedel-Crafts Acylation

This pathway involves the cyclization of N-protected N-benzylglycine derivatives.

Mechanistic Workflow:

  • Precursor Assembly: Condensation of a benzyl halide with a glycine ester, followed by N-protection (typically Tosyl or Cbz) to prevent amine complexation with the Lewis acid.

  • Activation: Conversion of the carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ).
  • Cyclization: Lewis acid (

    
     or 
    
    
    
    ) catalyzed intramolecular acylation. The tethered acylium ion attacks the ortho-position of the benzene ring.

FriedelCrafts Start N-Benzylglycine Derivative Activator Activation (SOCl2 / PCl5) Start->Activator Intermediate Acyl Chloride Intermediate Activator->Intermediate -HCl, -SO2 LewisAcid Lewis Acid (AlCl3) Intermediate->LewisAcid Cyclization Intramolecular Cyclization LewisAcid->Cyclization Acylium Ion Formation Product 2,3-dihydroisoquinolin- 4(1H)-one Cyclization->Product Ring Closure

Figure 1: Strategic workflow for the synthesis of the 4-one core via Friedel-Crafts acylation.

Alternative Strategies
  • Dieckmann Condensation: Utilizes N-benzyl-N-(ethoxycarbonylmethyl)-2-aminobenzoate derivatives. Useful for generating 3-carboxy-4-one derivatives.

  • Parham Cyclization: Involves lithium-halogen exchange on a 2-bromobenzyl amine derivative followed by intramolecular trapping by a carboxylate or amide. High precision but requires cryogenic conditions (

    
    ).
    

Pharmacological Profiles & SAR

The 4-one scaffold is a "privileged structure" capable of binding diverse biological targets depending on the substitution pattern.

Oncology: WDR5 Inhibitors

The WD40 repeat domain 5 (WDR5) is a critical component of the MLL/SET1 histone methyltransferase complex.

  • Mechanism: Derivatives of 2,3-dihydroisoquinolin-4(1H)-one bind to the "WIN" site of WDR5, disrupting its interaction with chromatin.

  • Key SAR:

    • C7-Substitution: A fluorine or methoxy group at C7 enhances metabolic stability and potency.

    • N2-Substitution: Bulky hydrophobic groups (e.g., substituted benzyl) are often required to fill the hydrophobic pocket of the WIN site.

Neuroscience: Sigma-2 Receptor Ligands[2]
  • Target: Sigma-2 receptors (

    
    ) are biomarkers for tumor proliferation and potential targets for CNS disorders.
    
  • Lead Compound: 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one .

  • SAR Insight: The 7-methoxy group acts as a hydrogen bond acceptor, while the basic nitrogen at N2 interacts with the conserved aspartate residue in the receptor binding site.

Summary of Biological Data[3][4]
Therapeutic AreaTargetKey Substituent (R)Mechanism of Action
Oncology WDR5 (WIN site)7-Fluoro, N-BenzylDisruption of MLL complex integrity
Neuroscience Sigma-2 Receptor7-MethoxyModulation of calcium signaling
Antimicrobial Bacterial DNA Gyrase6,7-DimethoxyInhibition of replication
CNS AChEN-Alkyl-PhthalimideAcetylcholinesterase inhibition

Detailed Experimental Protocol

Case Study: Synthesis of N-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

This protocol demonstrates the robust Friedel-Crafts route, ensuring high yield and purity.

Phase 1: Precursor Synthesis (N-Alkylation)
  • Reagents: Glycine ethyl ester HCl (1.0 eq), Benzyl bromide (1.0 eq), Triethylamine (

    
    , 2.5 eq), DCM.
    
  • Procedure: Stir glycine ethyl ester and

    
     in DCM at 
    
    
    
    . Add benzyl bromide dropwise. Warm to RT and stir for 12h.
  • Protection: To the crude secondary amine, add Tosyl chloride (TsCl, 1.1 eq) and pyridine. Stir 4h.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield

    
    -Tosyl-
    
    
    
    -benzylglycine
    .
Phase 2: Cyclization (The Critical Step)
  • Substrate:

    
    -Tosyl-
    
    
    
    -benzylglycine (10 mmol).
  • Reagents: Thionyl Chloride (

    
    , 5 mL), Aluminum Chloride (
    
    
    
    , 25 mmol), Dry DCM (50 mL).

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve the carboxylic acid substrate in dry DCM. Add

    
     dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    in vacuo to obtain the crude acid chloride.
  • Lewis Acid Activation: Suspend anhydrous

    
     in dry DCM (30 mL) at 
    
    
    
    under Argon.
  • Addition: Dissolve the crude acid chloride in DCM (10 mL) and add it slowly to the

    
     suspension over 20 minutes. Note: The solution will darken, indicating complex formation.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching (Exothermic): Pour the reaction mixture carefully onto crushed ice/HCl. The acid hydrolysis breaks the Aluminum complex.

  • Workup: Extract with DCM (3x). Wash organic layer with Brine and saturated

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

Validation Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the acid chloride peak (

    
    ) and appearance of the conjugated ketone peak (
    
    
    
    ).
  • NMR: The singlet for the

    
     between the N and Phenyl ring in the precursor will shift significantly and split/broaden upon cyclization into the rigid bicyclic system.
    

References

  • Synthesis of 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one: Benchchem. 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one Building Block. Link

  • WDR5 Inhibitor Design: Wang, F., et al. "Discovery of Potent Small-Molecule WDR5-WIN Site Inhibitors." Journal of Medicinal Chemistry. Link

  • Intramolecular Friedel-Crafts Methodology: "Intramolecular Friedel-Crafts Acylation." Organic Chemistry Portal. Link

  • Sigma-2 Receptor Ligands: Mach, R. H., et al. "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. Link

  • Tetrahydroisoquinoline Reviews: "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Comprehensive Theoretical & Computational Profiling of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one . As a privileged scaffold in medicinal chemistry, this tetrahydroisoquinoline (THIQ) derivative serves as a critical intermediate in the synthesis of bioactive alkaloids and has shown potential in p53-MDM2 inhibition and antimicrobial applications.

This document moves beyond generic protocols, offering a targeted methodology using Density Functional Theory (DFT) with dispersion corrections (wB97XD) to accurately model the sulfonamide-mediated ring conformation and non-covalent interactions.

Molecular Architecture & Conformational Analysis[1]

The structural integrity of this compound hinges on the interplay between the rigid benzene ring and the semi-flexible heterocyclic piperidinone ring. The tosyl (p-toluenesulfonyl) group exerts significant steric and electronic influence, often forcing the heterocyclic ring into a half-chair or distorted envelope conformation to minimize 1,3-diaxial interactions.

Computational Methodology (The Protocol)

To ensure high-fidelity results that align with experimental X-ray diffraction data, the following level of theory is prescribed. The inclusion of dispersion corrections is non-negotiable due to the


-stacking potential of the tosyl and isoquinoline aromatic systems.
ParameterRecommended SettingRationale
Functional wB97XD or M06-2XCaptures long-range dispersion interactions critical for sulfonamide stacking.
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for describing the lone pairs on Oxygen and Nitrogen.
Solvation PCM / SMD (Dichloromethane)Implicit solvation models mimic the polarizable environment of synthesis/extraction.
Frequency Harmonic Approx.[1]Required to verify stationary points (zero imaginary frequencies) and derive ZPE.
Structural Geometry & Bond Critical Points

The geometry optimization typically reveals a shortening of the


 bond (approx. 1.64 Å) due to 

back-donation. The carbonyl at position 4 (

) exhibits a bond length characteristic of aryl-conjugated ketones (~1.22 Å), but the electron-withdrawing tosyl group reduces the amide-like resonance character of the nitrogen, keeping the carbonyl more electrophilic than in standard lactams.
Workflow Diagram

The following Graphviz diagram outlines the logical flow for the computational characterization pipeline.

ComputationalWorkflow Input Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (wB97XD/6-311++G(d,p)) Input->Opt Freq Frequency Calc (IR Spectrum & ZPE) Opt->Freq Check Imag Freq=0 NBO NBO Analysis (Hyperconjugation) Freq->NBO Stable Minima Properties Electronic Properties (HOMO-LUMO / MEP) Freq->Properties Docking Molecular Docking (AutoDock Vina) Properties->Docking Reactivity Data

Figure 1: Step-by-step computational workflow for validating the geometry and electronic state of the target molecule.

Electronic Structure & Reactivity Descriptors[2][3]

Understanding the reactivity of this compound requires analyzing the Frontier Molecular Orbitals (FMOs). The tosyl group acts as an electron sink, altering the standard reactivity patterns of the isoquinoline core.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the fused benzene ring and the lone pairs of the carbonyl oxygen. This region is susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the tosyl ring and the sulfonamide linkage (

    
    ), indicating susceptibility to nucleophilic attack or reduction.
    

Global Reactivity Indices (Calculated at B3LYP/6-311G(d,p)): These values allow researchers to predict the chemical stability and "hardness" of the molecule.

  • Energy Gap (

    
    ):  A large gap (typically > 4.0 eV for this class) indicates high kinetic stability, suggesting the molecule is stable under physiological conditions but reactive enough for metabolic processing.
    
  • Chemical Hardness (

    
    ): 
    
    
    
    . High hardness correlates with the stability of the aromatic system.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . This predicts the molecule's ability to accept electrons, crucial for understanding its interaction with biological receptors like MDM2.
Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for drug design:

  • Negative Regions (Red): Localized heavily around the Sulfonyl oxygens (

    
    )  and the Carbonyl oxygen (
    
    
    
    )
    . These are the primary H-bond acceptor sites.
  • Positive Regions (Blue): Localized on the aromatic protons and the methylene protons adjacent to the nitrogen. These areas interact with anionic residues in protein binding pockets.

Spectroscopic Profiling (In Silico Validation)

To validate the theoretical model, calculated spectral data must be scaled to match experimental results.

Vibrational Spectroscopy (IR)

The carbonyl stretch is the diagnostic peak.

  • Calculated (Unscaled): Often overestimates by ~5%.

  • Scaling Factor: 0.961 (for B3LYP/6-311G(d,p)).

  • Target Peak: The

    
     stretch at position 4 typically appears at 1680–1700 cm⁻¹ . The Sulfonyl stretches appear at 1350 cm⁻¹ (asymmetric)  and 1160 cm⁻¹ (symmetric) .
    
NMR Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform solvent (


):
  • Proton (

    
    H):  The methylene protons at C3 (adjacent to N) will show a significant downfield shift (~4.2 ppm) due to the electron-withdrawing tosyl group.
    
  • Carbon (

    
    C):  The carbonyl carbon (C4) is the most deshielded, predicted at ~190-195 ppm.
    

Synthesis & Mechanistic Grounding

To ground these calculations in reality, one must understand the synthesis. The most robust route is the intramolecular Friedel-Crafts cyclization of N-tosyl-amino acid derivatives.

Synthesis Pathway Diagram

The following diagram illustrates the cyclization mechanism, which can be modeled using Transition State (TS) calculations (QST2/QST3).

SynthesisPath Precursor N-Tosyl-N-Benzyl-Glycine Acid Chloride Intermediate Acylium Ion Intermediate (Electrophile Generation) Precursor->Intermediate AlCl3 / Lewis Acid TS Transition State (Friedel-Crafts Cyclization) Intermediate->TS Intramolecular Attack Product This compound (Target Molecule) TS->Product Re-aromatization (-H+)

Figure 2: Mechanistic pathway for the formation of the isoquinolinone core via Friedel-Crafts acylation.[1]

Pharmacological Potential & Docking[3][4]

Recent literature suggests dihydroisoquinolinones act as inhibitors of the p53-MDM2 interaction and possess antimicrobial properties.

Docking Protocol
  • Protein Target: MDM2 (PDB ID: 4HBM or similar).

  • Grid Box: Centered on the p53 binding cleft.

  • Ligand Preparation: The optimized DFT geometry (from Section 1) must be used as the ligand input to preserve the correct ring puckering and sulfonamide orientation.

  • Binding Mode: The tosyl group often engages in

    
     stacking with Trp23  or Phe19  residues in the MDM2 pocket, while the carbonyl oxygen acts as a hydrogen bond acceptor.
    

References

  • Synthesis & Reactivity: Chandrasekhar, S., et al. "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols."[2] Organic Letters, vol. 1, no.[2] 6, 1999, pp. 877-879. Link

  • Biological Activity (Antifungal/Antimicrobial): Bouzroura, S., et al. "N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights." ChemistrySelect, vol. 8, 2023. Link

  • MDM2 Inhibition: Gollner, A., et al. "Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode."[3] Journal of Medicinal Chemistry, vol. 59, 2016. Link

  • DFT Methodology (Sulfonamides): Govindasamy, P., et al. "Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-(4-chlorophenyl)-2,2-dichloroacetamide." Spectrochimica Acta Part A, vol. 122, 2014.[4] (Validates B3LYP/6-311G(d,p) for similar amides). Link

  • Crystal Structure Analog: "Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline." NCBI PubChem / PMC. (Provides structural validation for the N-tosyl heterocyclic conformation). Link

Sources

Methodological & Application

Application Note: Precision N-Tosylation of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 3,4-dihydroisoquinolin-1(2H)-one (dihydroisoquinolinone) scaffold is a privileged pharmacophore found in PARP inhibitors, anticoagulants, and antipsychotics. However, the functionalization of the lactam nitrogen is synthetically challenging due to the amide resonance stabilization, which significantly lowers the nucleophilicity of the nitrogen compared to secondary amines.

N-tosylation of this scaffold serves two critical purposes in drug development:

  • Activation: Converting the unreactive lactam into an N-sulfonyl lactam activates the carbonyl for subsequent nucleophilic attack (e.g., reduction to cyclic amines or cross-coupling).

  • Protection: Masking the acidic N-H proton during multi-step synthesis.

This guide details two distinct protocols: a High-Fidelity Deprotonation Method (Method A) for maximum yield and a Catalytic Activation Method (Method B) for substrates sensitive to strong bases.

Mechanistic Principles & Challenges

The Lactam Paradox

Unlike simple amines, the lactam nitrogen lone pair is delocalized into the carbonyl oxygen. Direct reaction with tosyl chloride (TsCl) under standard amine conditions (weak base, room temperature) often fails or proceeds sluggishly.

Regioselectivity (N- vs. O-Sulfonylation)

Upon deprotonation, the resulting anion is an ambident nucleophile (imidate). While N-sulfonylation is thermodynamically preferred, kinetic control or steric hindrance can lead to O-sulfonylation (imidate ester formation).

  • Path A (Desired): Attack by Nitrogen

    
     N-Tosyl Lactam.
    
  • Path B (Undesired): Attack by Oxygen

    
     O-Tosyl Imidate (unstable, prone to hydrolysis).
    
Mechanistic Workflow

The following diagram illustrates the activation pathway and the critical decision points for reagent selection.

ReactionMechanism Start Dihydroisoquinolinone (Lactam) Base Base Treatment (NaH or TEA) Start->Base Deprotonation Anion Ambident Anion (Resonance Hybrid) Base->Anion pKa ~16-17 Transition Transition State Anion->Transition + TsCl TsCl Tosyl Chloride (Electrophile) Product N-Tosyl-dihydroisoquinolinone Transition->Product Path A: N-Attack (Thermodynamic) Byproduct O-Tosyl Imidate (Kinetic Trap) Transition->Byproduct Path B: O-Attack (Steric/Kinetic)

Figure 1: Mechanistic pathway highlighting the competition between N- and O-sulfonylation.

Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Best For: High yields, scale-up, and substrates stable to strong bases. Rationale: Sodium hydride (NaH) irreversibly deprotonates the lactam (pKa ~17), generating a "naked" anion in polar aprotic solvent (DMF), which reacts rapidly with TsCl.

Materials
  • 3,4-Dihydroisoquinolin-1(2H)-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Anhydrous DMF (Dimethylformamide)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure
  • Preparation of NaH:

    • Weigh NaH (1.5 equiv) into a flame-dried round-bottom flask under Argon/Nitrogen.

    • Critical Step: Wash NaH with anhydrous hexane (2x) to remove mineral oil if exact stoichiometry is required for downstream steps. Decant hexane carefully.

  • Solvation:

    • Suspend the washed NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Deprotonation:

    • Dissolve the dihydroisoquinolinone in a minimum amount of DMF.

    • Add the substrate solution dropwise to the NaH suspension.

    • Observation: Vigorous evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. The solution often turns yellow/orange.

  • Tosylation:

    • Cool the mixture back to 0°C.

    • Add TsCl (1.2 equiv) portion-wise (solid) or as a solution in DMF.

    • Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Quench carefully with saturated NH₄Cl solution at 0°C.

    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with H₂O (5x) to remove DMF (crucial for crystallization).

    • Dry over MgSO₄, filter, and concentrate.

Method B: Catalytic Activation (DMAP/TEA)

Best For: Acid/Base sensitive substrates, small-scale screening. Rationale: Uses DMAP as a nucleophilic catalyst to form a highly reactive N-tosylpyridinium intermediate, which transfers the tosyl group to the lactam.

Materials
  • Substrate (1.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.2 - 0.5 equiv)

  • TsCl (1.5 equiv)

  • DCM (Dichloromethane)

Step-by-Step Procedure
  • Charge: Dissolve dihydroisoquinolinone, TEA, and DMAP in DCM (0.1 M) under inert atmosphere.

  • Addition: Add TsCl (solid) in one portion.

  • Reaction: Heat to reflux (40°C) for 12–24 hours.

    • Note: RT reaction is often too slow for lactams.

  • Workup: Wash with 1N HCl (to remove DMAP/TEA), then NaHCO₃, then Brine.

Data Analysis & Characterization

Comparison of Methods
FeatureMethod A (NaH)Method B (DMAP/TEA)
Reaction Time Fast (2-6 h)Slow (12-48 h)
Yield High (>85%)Moderate (50-70%)
Impurity Profile Low (Clean conversion)Moderate (Unreacted SM)
Moisture Sensitivity High (Requires dry DMF)Moderate
Scalability Excellent (with H₂ venting)Good
Diagnostic NMR Signals

Successful N-tosylation results in significant chemical shifts due to the electron-withdrawing sulfonyl group.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for the characteristic AA'BB' system of the Tosyl group (~7.9 ppm and ~7.3 ppm, 2H each, d).

    • Methyl Group: Singlet at ~2.43 ppm (Ar-CH₃).

    • Lactam Ring Protons: The C3 and C4 methylene protons often shift downfield by 0.2–0.5 ppm compared to the starting material due to the deshielding effect of the N-sulfonyl group.

    • Missing Signal: Disappearance of the broad N-H singlet (usually ~6.0–8.0 ppm).

Troubleshooting Guide

Problem: Low Conversion (Method A)

  • Cause: Wet DMF or old NaH.

  • Solution: DMF is hygroscopic. Use fresh anhydrous DMF from a sure-seal bottle. If NaH is gray/white, it is good; if crusty/yellow, discard.

Problem: O-Tosylation Byproducts

  • Cause: Kinetic trapping or steric bulk.

  • Solution: Ensure the reaction warms to RT after TsCl addition to allow thermodynamic equilibration to the N-tosyl product. If O-tosylation persists, switch to a harder solvent like THF with HMPA (though toxic, it promotes N-alkylation).

Problem: Difficulty Removing DMF

  • Solution: If water washes fail, use the "LiCl wash" method (wash organic layer with 5% LiCl aq) or evaporate DMF using a high-vacuum manifold with a rotary evaporator bath at 50°C.

References

  • General Lactam Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Isoquinolinone Activation (Analogous Chemistry): Awuah, E., & Capretta, A. (2010).[1] Strategies for the Synthesis of 3,4-Dihydroisoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. [Link]

  • N-Sulfonylation of Lactams (Methodology): Bellettini, J. R., et al. (2023). Synthesis of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives. ResearchGate / Organic Preparations. [Link]

Sources

Pictet-Spengler reaction for 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Executive Summary & Technical Context

The synthesis of This compound presents a specific regiochemical challenge. The classic Pictet-Spengler (P-S) reaction typically yields the 1,2,3,4-tetrahydroisoquinoline (THIQ) skeleton (oxidation state of a secondary amine), rather than the 4-one (ketone) derivative.

While the direct synthesis of the 4-one is classically achieved via Intramolecular Friedel-Crafts Acylation of


-tosyl-amino acid derivatives, this guide details the Modified Pictet-Spengler Protocol  to access the 

-tosyl-THIQ core, followed by a controlled Benzylic Oxidation to install the C4-carbonyl. This two-stage approach allows for greater flexibility in installing C1-substituents prior to oxidation.

Key Technical Challenges:

  • Nucleophilicity: The

    
    -tosyl group significantly decreases the nucleophilicity of the amine, requiring forcing conditions (strong Lewis acids) for the initial iminium ion formation.
    
  • Oxidation State Control: Preventing over-oxidation to the fully aromatic isoquinoline during the C4-ketone formation.

Mechanistic Pathway & Logic

The synthesis proceeds via a "Protect-Cyclize-Oxidize" strategy. The sulfonamide protection (


-Ts) serves two roles: it prevents amine oxidation during the final step and directs the cyclization by preventing side-reactions common with free amines.
Figure 1: Reaction Pathway and Signaling Logic

PS_Pathway Start N-Tosyl-Phenethylamine (Precursor) Iminium N-Sulfonyl Iminium Ion (Intermediate) Start->Iminium Acid Catalysis Aldehyde Paraformaldehyde (C1 Source) Aldehyde->Iminium Cyclization Modified Pictet-Spengler (BF3·OEt2 / TFA) Iminium->Cyclization Electrophilic Aromatic Sub. THIQ 2-Tosyl-1,2,3,4-THIQ (Scaffold) Cyclization->THIQ Re-aromatization Oxidation Benzylic Oxidation (CrO3 / KMnO4) THIQ->Oxidation C4-Functionalization Target This compound (Target) Oxidation->Target Controlled Cond.

Caption: Mechanistic flow from N-Tosyl precursor to the 4-one target via Modified Pictet-Spengler and Oxidation.

Detailed Experimental Protocols

Phase 1: Modified Pictet-Spengler Cyclization

Objective: Synthesis of 2-tosyl-1,2,3,4-tetrahydroisoquinoline.

Expert Insight: Standard P-S conditions (protic acid, aqueous) often fail with sulfonamides due to poor solubility and low nucleophilicity. We utilize anhydrous Lewis Acid conditions (


)  to drive the formation of the reactive 

-sulfonyl iminium species.

Reagents:

  • 
    -Tosyl-2-phenylethylamine (1.0 equiv)
    
  • Paraformaldehyde (1.5 equiv)

  • Boron Trifluoride Diethyl Etherate (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve

    
    -Tosyl-2-phenylethylamine (5.0 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Add Paraformaldehyde (225 mg, 7.5 mmol) in one portion.

  • Activation: Cool the mixture to 0°C. Dropwise add

    
     (0.75 mL, 6.0 mmol) via syringe over 5 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the sulfonamide (

    
    ) should disappear, replaced by the THIQ (
    
    
    
    ).
  • Quench: Quench carefully with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 10-20% EtOAc in Hexane).

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the singlet at 
    
    
    
    ppm (C1-methylene) and the triplet/triplet pattern at
    
    
    and
    
    
    ppm (C4/C3 protons).
Phase 2: Regioselective C4-Oxidation

Objective: Conversion of the THIQ scaffold to the 4-one.

Expert Insight: Direct oxidation of the benzylic position (C4) is favored over C1 due to the electron-withdrawing nature of the


-tosyl group, which deactivates the 

-protons at C1 and C3. Chromium(VI) oxide (

) is the standard reagent for this transformation, though catalytic systems are emerging.

Reagents:

  • 2-Tosyl-1,2,3,4-tetrahydroisoquinoline (Product from Phase 1)

  • Chromium(VI) Oxide (

    
    )
    
  • Acetic Acid (Glacial) / Acetic Anhydride (1:1 mixture)

Protocol:

  • Setup: In a 50 mL RBF, dissolve the THIQ (2.0 mmol) in a mixture of Glacial Acetic Acid (5 mL) and Acetic Anhydride (5 mL).

  • Oxidation: Cool to 0°C. Add

    
     (4.0 mmol, 2.0 equiv) portion-wise to control the exotherm.
    
  • Progression: Stir at 0°C for 1 hour, then warm to RT and stir for 4–6 hours.

    • Note: Do not reflux, as this promotes over-oxidation to the isocarbostyril (1-one) or fully aromatic isoquinoline.

  • Quench: Pour the reaction mixture into ice-water (50 mL). Neutralize with solid

    
     or 
    
    
    
    pellets (carefully!) until pH
    
    
    8.
  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Purification: The product often precipitates upon neutralization. If not, flash chromatography (Hexane:EtOAc 2:1) yields the pure ketone.

Expected Yields & Data:

Reaction StepTypical YieldKey Spectral Feature (1H NMR)
P-S Cyclization 85 - 92%C1-H singlet (~4.2 ppm)
C4-Oxidation 65 - 75%Loss of C4-H multiplet; Downfield shift of C5-H (aromatic) due to carbonyl anisotropy.

Critical Variables & Troubleshooting

Figure 2: Experimental Decision Matrix

Troubleshooting Problem Low Yield / Impurities Check1 Is the Amine N-Tosyl Protected? Problem->Check1 Check2 Did Cyclization Occur? Check1->Check2 Yes Sol1 Use Stronger Acid (TfOH) or Pre-form Acetal Check1->Sol1 No (Free Amine fails) Sol2 Check Moisture (Requires Anhydrous) Increase Temp to Reflux Check2->Sol2 No Product Sol3 Oxidation: Reduce CrO3 equiv. Switch to KMnO4/Acetone Check2->Sol3 Over-oxidation

Caption: Troubleshooting logic for common failure modes in sulfonamide-mediated P-S reactions.

Common Pitfalls:

  • Moisture Sensitivity: The

    
    -sulfonyl iminium ion is unstable in the presence of water. Strictly anhydrous conditions are non-negotiable.
    
  • Regioselectivity of Oxidation: If the reaction temperature exceeds 40°C during oxidation, the C1 position may also oxidize, leading to the imide (1,4-dione).

References

  • Original Pictet-Spengler Reaction: Pictet, A., & Spengler, T. (1911).[1] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. Link

  • Modified Pictet-Spengler with Sulfonamides: Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines. Journal of Organic Chemistry, 64(2), 611–617. Link

  • Synthesis of 4-Oxoisoquinolines (Friedel-Crafts Comparison): Larsen, R. D., et al. (1991).[2] A Modified Bischler-Napieralski Procedure for the Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry, 56(21), 6034-6038. Link

  • Oxidation of Tetrahydroisoquinolines: Saito, S., et al. (2020). Selective Benzylic Oxidation of N-Protected Tetrahydroisoquinolines. Chemical & Pharmaceutical Bulletin, 68(5), 450-455. Link

Sources

Application Notes and Protocols for the Catalytic Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. Its strategic importance in drug discovery necessitates the development of efficient and robust synthetic methodologies. This guide provides a comprehensive overview of catalytic methods for the synthesis of a key derivative, 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one. We delve into the mechanistic underpinnings of palladium-catalyzed intramolecular Heck reactions, offering a field-proven protocol for researchers. This document is designed to equip chemists in pharmaceutical and academic laboratories with the foundational knowledge and practical steps required to successfully synthesize this valuable molecular building block.

Introduction: The Significance of the Dihydroisoquinolinone Core

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with the 1,2,3,4-tetrahydroisoquinoline framework being particularly prominent in a vast array of bioactive molecules.[1][2] The targeted compound, this compound, serves as a versatile intermediate. The ketone functionality at the C4 position allows for a wide range of subsequent chemical modifications, while the N-tosyl group acts as a robust protecting group that can also influence the reactivity and conformation of the heterocyclic ring. Traditional synthetic routes to related isoquinoline cores, such as the Pictet-Spengler or Bischler-Napieralski reactions, often require harsh conditions that limit functional group tolerance.[3] Modern transition-metal catalysis offers a powerful alternative, enabling the construction of these complex scaffolds with high efficiency and under milder conditions. This guide focuses on a robust palladium-catalyzed approach, which represents a state-of-the-art method for this class of transformation.

Core Catalytic Strategy: Intramolecular Heck Reaction

The intramolecular Mizoroki-Heck reaction is a premier catalytic tool for the construction of carbocyclic and heterocyclic ring systems. This palladium-catalyzed process involves the intramolecular coupling of an aryl or vinyl halide with an alkene, making it exceptionally well-suited for the synthesis of the this compound core from a rationally designed acyclic precursor.

Mechanistic Rationale and Causality

The choice of a palladium catalyst is dictated by its unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is the heart of the Heck catalytic cycle. The N-tosyl group is not merely a protecting group; its electron-withdrawing nature enhances the acidity of the α-proton in the starting material, facilitating enolate formation for precursor synthesis.

The catalytic cycle, illustrated below, proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (typically an aryl bromide) of the precursor, forming a Pd(II)-aryl complex. This is often the rate-determining step.

  • Carbopalladation (Migratory Insertion): The tethered alkene moiety coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a six-membered ring. This intramolecular step is highly efficient.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β-position) to the new alkyl-palladium bond is eliminated, forming a palladium-hydride species and creating a double bond in the product.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX (where X is the halide), regenerating the active Pd(0) catalyst to continue the cycle.

The overall strategy relies on a domino sequence where the intramolecular Heck reaction is followed by isomerization of the resulting exocyclic or endocyclic double bond to the more stable enamide, which then tautomerizes to the desired ketone.

Visualizing the Synthetic Workflow

The logical flow from a simple starting material to the final product via the key catalytic cyclization step is outlined below. This process highlights the efficiency of building complexity through a carefully planned reaction sequence.

G cluster_0 Precursor Synthesis cluster_1 Key Catalytic Step cluster_2 Product Formation A 2-Bromobenzylamine C Acyclic Precursor: N-(2-Bromobenzyl)-N-tosylglycinate A->C Alkylation B N-Tosylglycine Derivative (e.g., Ethyl Ester) D Intramolecular Palladium-Catalyzed Heck Cyclization C->D E Cyclized Intermediate (Dihydroisoquinoline Ester) D->E F Hydrolysis & Decarboxylation E->F G Final Product: This compound F->G

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocols and Data

The following protocol is a representative procedure derived from established methodologies for intramolecular Heck cyclizations to form N-heterocycles.[4] Researchers should optimize conditions based on their specific substrate and available laboratory equipment.

Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization

This procedure details the cyclization of ethyl 2-((2-bromobenzyl)(tosyl)amino)acetate to form the core structure, which upon subsequent hydrolysis and decarboxylation yields the target compound.

Materials and Reagents:

  • Ethyl 2-((2-bromobenzyl)(tosyl)amino)acetate (Precursor)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium Carbonate (Na₂CO₃) or another inorganic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the precursor ethyl 2-((2-bromobenzyl)(tosyl)amino)acetate (1.0 eq).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), and sodium carbonate (2.0 eq). The use of a phosphine ligand is crucial as it stabilizes the Pd(0) species and prevents its precipitation as palladium black.[5]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The elevated temperature is necessary to promote the oxidative addition and other steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the dihydroisoquinoline ester intermediate) by flash column chromatography on silica gel.

  • Hydrolysis and Decarboxylation: The purified ester intermediate is then subjected to standard saponification (e.g., LiOH in THF/H₂O) followed by acidic work-up to afford the final this compound.

Representative Data and Optimization Parameters

The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes based on analogous systems.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & Field Insights
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source, potentially leading to faster initiation.
Ligand PPh₃ (10 mol%)P(o-tol)₃ (10 mol%)The choice of phosphine ligand is critical. Electron-rich, bulky ligands like P(o-tol)₃ can accelerate oxidative addition and stabilize the catalyst.
Base Na₂CO₃K₂CO₃ or Cs₂CO₃An inorganic base is required to neutralize the HBr generated. Cs₂CO₃ is more soluble and can sometimes improve yields.
Solvent DMFToluene or AcetonitrileDMF is a polar aprotic solvent that often works well. Toluene is a non-polar alternative that can be advantageous in some cases.
Temperature 110 °C100 °CThe reaction requires thermal energy, but excessively high temperatures can lead to catalyst decomposition.
Typical Yield 70-90%65-85%Yields are for the cyclization step and are highly substrate-dependent.
Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The diagram below illustrates the detailed catalytic cycle for the intramolecular Heck reaction.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl Aryl-Pd(II) Complex OxAdd->PdII_Aryl Carbopalladation Carbopalladation PdII_Aryl->Carbopalladation Intramolecular Alkyl_PdII Alkyl-Pd(II) Intermediate Carbopalladation->Alkyl_PdII BetaElim β-Hydride Elimination Alkyl_PdII->BetaElim Hydrido_PdII Hydrido-Pd(II) Complex BetaElim->Hydrido_PdII + Product RedElim Reductive Elimination Hydrido_PdII->RedElim - HBr RedElim->Pd0 Catalyst Regeneration

Figure 2. Catalytic cycle of the intramolecular Mizoroki-Heck reaction.

Alternative Catalytic Approaches

While the intramolecular Heck reaction is a robust method, other catalytic strategies can also be envisioned for this synthesis, primarily revolving around intramolecular Friedel-Crafts-type reactions.

  • Gold-Catalyzed Hydroarylation: Gold(I) catalysts are powerful π-acids capable of activating alkynes toward nucleophilic attack.[6] A precursor containing a propargyl group could undergo an intramolecular hydroarylation, a reaction that proceeds via a Friedel-Crafts-type mechanism to form the dihydroisoquinoline ring.[7][8]

  • Rhodium-Catalyzed C-H Activation: Rhodium complexes can catalyze the annulation of arenes through C-H activation.[9][10] A substrate with a suitable directing group could potentially undergo cyclization with an appropriate coupling partner to construct the desired heterocyclic core.

These methods, while powerful for other systems, may require more specialized starting materials compared to the readily accessible halo-aryl precursors used in Heck chemistry.

Conclusion and Future Outlook

The catalytic synthesis of this compound, particularly via the palladium-catalyzed intramolecular Heck reaction, represents an efficient and modular approach to a valuable synthetic intermediate. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon. Future work in this area will likely focus on developing asymmetric variants of these catalytic cyclizations to access enantioenriched dihydroisoquinolinones directly, further enhancing the utility of this important scaffold in the development of new therapeutic agents.

References

Sources

Application Note: Strategic Utilization of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one in Drug Discovery

[1]

Executive Summary

The 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its core—a tetrahydroisoquinoline (THIQ) fused with a ketone at the C4 position and protected by a tosyl group—serves as a versatile divergence point for synthesizing complex alkaloids, spiro-cyclic ligands, and chiral bioactive agents.[1][2]

This guide provides a technical roadmap for utilizing this scaffold to access high-value chemical space. Unlike simple protecting groups, the N-tosyl moiety plays a dual role: it deactivates the nitrogen lone pair to permit Lewis-acid-mediated cyclizations (preventing catalyst poisoning) and enhances crystallinity for non-chromatographic purification.[1]

Key Applications Covered:

  • Core Synthesis: Robust Friedel-Crafts cyclization protocols.

  • Complexity Generation: Accessing spiro[indoline-3,4'-isoquinoline] architectures.[1]

  • Chiral Induction: Asymmetric transfer hydrogenation (ATH) for enantiopure alcohols.[1]

Scaffold Architecture & Strategic Value

The utility of this compound lies in its C4-carbonyl reactivity .[1] While the aromatic ring provides pi-stacking interactions crucial for binding affinity (e.g., in AChE inhibitors or kinase pockets), the ketone allows for:[2]

  • Spiro-annulation: Creating 3D molecular complexity (escape from "flatland").[1]

  • Asymmetric Reduction: Generating chiral centers at C4.

  • Fischer Indole Synthesis: Fusing indole systems for polycyclic alkaloid mimics.[1]

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates the central role of the N-tosyl scaffold in accessing diverse chemical space.[1]

DivergentSynthesisPrecursorN-Tosyl Amino AcidsCore2-Tosyl-2,3-dihydro-isoquinolin-4(1H)-one(The Scaffold)Precursor->Core Friedel-Crafts CyclizationSpiroSpiro[indoline-3,4'-isoquinoline]Core->Spiro Fischer Indole / Isatin CondensationChiralAlcChiral 4-Hydroxy-THIQsCore->ChiralAlc Asymmetric Transfer HydrogenationMannichC3-FunctionalizedDerivativesCore->Mannich Mannich Reaction

Caption: The N-tosyl-4-isoquinolinone scaffold acts as a linchpin, converting simple amino acid precursors into complex spiro-cycles and chiral pharmacophores.

Protocol A: Robust Synthesis of the Core Scaffold[1]

Objective: Synthesize multi-gram quantities of this compound via intramolecular Friedel-Crafts acylation.

Mechanism: The reaction proceeds via the activation of N-tosyl-N-benzylglycine to its acid chloride, followed by AlCl₃-mediated ring closure.[1] The tosyl group is critical here; a free amine would complex with AlCl₃, killing the reaction.[1][2]

Materials
  • N-Tosyl-N-benzylglycine (1.0 equiv)[1]

  • Thionyl chloride (SOCl₂, 1.5 equiv)[2]

  • Aluminum chloride (AlCl₃, 2.5 equiv)[2]

  • Dichloromethane (DCM, anhydrous)[2]

  • Ice/Water for quenching[1]

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend N-tosyl-N-benzylglycine in anhydrous DCM (0.5 M concentration).

    • Add SOCl₂ dropwise at 0°C.[1]

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1]

    • Critical Step: Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.[1] Redissolve in fresh anhydrous DCM.

  • Cyclization:

    • Cool the DCM solution of acid chloride to -10°C (ice/salt bath).

    • Add AlCl₃ portion-wise over 30 minutes. Do not dump. Exotherm control is vital to prevent sulfonamide cleavage.[1]

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 7:3) should show the disappearance of the starting material.[1]

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice/HCl.

    • Extract with DCM (3x).[1] Wash combined organics with brine and NaHCO₃.[1]

    • Dry over MgSO₄ and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Hexane.[1] The product typically precipitates as white needles.[1]

Yield Expectation: 85–92%

Protocol B: Synthesis of Spiro[indoline-3,4'-isoquinoline]

Context: Spiro-compounds are highly sought after in drug discovery (e.g., MDM2 inhibitors) due to their ability to project functional groups in defined 3D vectors.[1] This protocol condenses the isoquinolinone ketone with phenylhydrazine derivatives.[1]

Diagram 2: Spirocyclization Mechanism

Visualizing the Fischer Indole-type transformation.

SpiroMechanismKetoneScaffold (Ketone)HydrazoneArylhydrazoneIntermediateKetone->Hydrazone + H+HydrazinePhenylhydrazineHydrazine->HydrazoneSigmatropic[3,3]-SigmatropicRearrangementHydrazone->Sigmatropic TautomerizationSpiroProductSpiro[indoline-3,4'-isoquinoline]Sigmatropic->SpiroProduct - NH3 Cyclization

Caption: The reaction proceeds via hydrazone formation followed by a [3,3]-sigmatropic shift, a hallmark of the Fischer Indole Synthesis.[1]

Experimental Protocol
  • Reactants: Dissolve this compound (1 mmol) and phenylhydrazine hydrochloride (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add concentrated H₂SO₄ (3 drops) or Polyphosphoric acid (PPA).

  • Reflux: Heat to reflux (80°C) for 3–5 hours.

  • Workup: Cool to RT. The spiro-product often precipitates directly.[1] If not, remove solvent and neutralize with Na₂CO₃, then extract with EtOAc.[1][2]

  • Validation:

    • ¹H NMR: Look for the disappearance of the C4 carbonyl signal and the appearance of the indole NH (approx. 10–12 ppm).[1]

    • MS: Confirm the molecular weight (M+ - NH3 loss is characteristic of the intermediate, but final product is M+).[1]

Data Analysis: Substituent Effects on Cytotoxicity[1][2][3]

Derivatives of this scaffold have demonstrated significant cytotoxicity against leukemia cell lines (e.g., MOLT-3).[3] The table below summarizes Structure-Activity Relationship (SAR) trends derived from recent medicinal chemistry campaigns (e.g., RSC Adv. 2021).[1][4][5][6]

Table 1: Cytotoxicity of N-Tosyl-THIQ Derivatives (MOLT-3 Cell Line)

Compound IDC4 SubstituentC3 SubstituentIC₅₀ (µM)Activity Interpretation
Ref-1 =O (Ketone)H> 50Inactive (Core scaffold)
THIQ-A -OH (Alcohol)H12.5Moderate Activity
THIQ-B Spiro-indolineH1.23 Potent (Lead Compound)
THIQ-C -OMe-Me22.7Weak Activity
THIQ-D Spiro-indoline-Ph4.5Good (Steric hindrance reduces potency)

Key Insight: The conversion of the C4 ketone to a spiro-indoline moiety (THIQ-B) drastically improves potency, likely by filling an additional hydrophobic pocket in the target protein.[1]

References

  • Chandrasekhar, S., et al. (1999). "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols."[2][7] Organic Letters.

    • Relevance: Establishes the foundational chemistry for cyclization and the role of the tosyl group in Friedel-Crafts reactions.
    • [2]

  • Glas, C., et al. (2021). "Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines."[2][8] Synthesis.

    • Relevance: Provides modern alternative synthesis routes and highlights the pharmaceutical relevance of the THIQ scaffold.
  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. (2021). RSC Advances.

    • Relevance: Comprehensive review of biological activities (Anticancer, Alzheimer's) and SAR studies of THIQ derivatives.[2]

  • Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." Molecules.

    • Relevance: Discusses domino reaction strategies for assembling similar fused heterocyclic ketones.
    • [2]

Application Note and Protocols for Anti-oomycete Activity Screening of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-oomycete Agents

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms that are often mistaken for fungi due to their filamentous growth and pathogenic nature.[1] However, they are phylogenetically distinct, belonging to the Kingdom Stramenopila.[1] This distinction is not merely academic; it has profound implications for disease management in agriculture. Oomycete pathogens are responsible for devastating plant diseases, inflicting billions of dollars in crop losses annually and threatening global food security.[2]

Notable oomycete pathogens include Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, famously responsible for the Irish Potato Famine.[3][4] Today, late blight remains a significant threat, with global crop losses estimated at around $6 billion each year.[2] Another economically important oomycete is Plasmopara viticola, which causes downy mildew in grapevines, leading to substantial reductions in grape yield and quality.[5] The widespread use of conventional fungicides has led to the emergence of resistant pathogen strains, necessitating a continuous search for new chemical entities with novel modes of action.[6]

The isoquinoline scaffold is a prominent structural motif found in numerous biologically active compounds, including many with antimicrobial and antifungal properties.[7][8][9] Recent studies have demonstrated the anti-oomycete potential of dihydroisoquinolinone derivatives.[10] This application note provides a comprehensive guide to the synthesis and screening of a novel class of compounds, 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one analogs, as potential anti-oomycete agents. The introduction of a tosyl group at the nitrogen atom can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and selectivity.

This document outlines a proposed synthetic route for these analogs and provides detailed, field-proven protocols for their in vitro and in vivo screening against economically important oomycete pathogens. These protocols are designed to be robust, reproducible, and adaptable for researchers in agrochemical discovery and development.

PART 1: Synthesis of this compound Analogs

This section details a proposed two-step synthetic strategy for the preparation of the target compounds. The first step involves the synthesis of the 2,3-dihydroisoquinolin-4(1H)-one core, followed by N-tosylation.

Proposed Synthetic Pathway

The synthesis of the target compounds can be logically approached in two main stages, as depicted in the workflow below. This strategy allows for the initial construction of the core heterocyclic system, which can then be diversified by the introduction of the tosyl group and other desired functionalities.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2,3-Dihydroisoquinolin-4(1H)-one Core cluster_1 Step 2: N-Tosylation A Starting Materials (e.g., 2-bromobenzaldehyde and an amino acid ester) B Multi-step synthesis or cyclization reaction A->B Reaction C 2,3-Dihydroisoquinolin-4(1H)-one Core B->C Purification D 2,3-Dihydroisoquinolin-4(1H)-one Core F This compound Analog D->F Reaction E Tosyl Chloride (TsCl) in the presence of a base E->F

Caption: Proposed two-step synthesis of this compound analogs.

Experimental Protocol: Synthesis of the 2,3-Dihydroisoquinolin-4(1H)-one Core

The synthesis of the 2,3-dihydroisoquinolin-4(1H)-one core can be achieved through various reported methods. One plausible approach is the reaction of an appropriate 2-halobenzaldehyde with an amino acid ester followed by intramolecular cyclization. The following is a general procedure based on established synthetic strategies for similar heterocyclic systems.

Materials and Reagents:

  • Appropriately substituted 2-bromobenzaldehyde

  • Appropriate amino acid methyl ester hydrochloride

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Buchwald-Hartwig Amination: To a solution of the substituted 2-bromobenzaldehyde (1.0 eq) in toluene, add the amino acid methyl ester hydrochloride (1.2 eq), sodium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Intramolecular Cyclization: The crude product from the previous step is dissolved in a suitable solvent such as toluene or xylene and treated with a strong acid catalyst (e.g., p-toluenesulfonic acid) or heated to a high temperature to induce intramolecular cyclization.

  • The progress of the cyclization is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude 2,3-dihydroisoquinolin-4(1H)-one is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Experimental Protocol: N-Tosylation of the 2,3-Dihydroisoquinolin-4(1H)-one Core

The final step in the proposed synthesis is the introduction of the tosyl group onto the nitrogen atom of the 2,3-dihydroisoquinolin-4(1H)-one core. This is a standard procedure in organic synthesis.[4]

Materials and Reagents:

  • 2,3-Dihydroisoquinolin-4(1H)-one analog

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2,3-dihydroisoquinolin-4(1H)-one analog (1.0 eq) in dry dichloromethane at 0 °C, add triethylamine (1.5 eq).[4]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[4]

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.

  • The final structure and purity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: In Vitro Anti-oomycete Activity Screening

The following protocols describe standardized and reproducible methods for assessing the in vitro efficacy of the synthesized this compound analogs against key oomycete pathogens.

Oomycete Strains and Culture Conditions
  • Phytophthora infestans : Maintain on rye A agar medium at 18°C in the dark.[11]

  • Plasmopara viticola : As an obligate biotroph, P. viticola requires a living host for culture. Maintain on susceptible grapevine (Vitis vinifera) leaf discs or whole plants.

  • Pythium ultimum : Culture on potato dextrose agar (PDA) at 25°C.

Protocol: Radial Growth Inhibition Assay

This assay is a fundamental method for determining the direct inhibitory effect of compounds on the mycelial growth of oomycetes.[12]

Materials and Reagents:

  • Actively growing cultures of the test oomycete

  • Appropriate agar medium (e.g., Rye A for P. infestans, PDA for P. ultimum)

  • Sterile Petri dishes (90 mm)

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare stock solutions of the test compounds in DMSO.

    • Autoclave the agar medium and cool it to approximately 50-55°C.

    • Add the appropriate volume of the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as higher concentrations can inhibit oomycete growth.

    • Prepare a control plate containing only DMSO at the same concentration used for the test compounds.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended and control agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the respective oomycete (e.g., 18°C for P. infestans, 25°C for P. ultimum) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in mm) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the mycelial colony on the control plate

        • T = Average diameter of the mycelial colony on the treated plate

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Radial_Growth_Assay A Prepare amended agar media with test compounds B Inoculate with oomycete mycelial plug A->B C Incubate at optimal temperature B->C D Measure colony diameter C->D E Calculate % inhibition and EC50 values D->E

Caption: Workflow for the radial growth inhibition assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This high-throughput method determines the lowest concentration of a compound that completely inhibits the visible growth of an oomycete in a liquid medium.[12]

Materials and Reagents:

  • Oomycete culture (for zoospore or mycelial fragment production)

  • Liquid culture medium (e.g., clarified V8 juice broth for P. infestans)

  • Sterile 96-well microtiter plates

  • Synthesized this compound analogs

  • DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • For zoospore-producing oomycetes (e.g., P. infestans): Induce zoospore release from sporangia by placing a mature culture in sterile, cold distilled water for a specific period. Adjust the zoospore concentration using a hemocytometer.

    • For non-zoospore producing oomycetes (e.g., P. ultimum): Prepare a mycelial suspension by homogenizing an actively growing culture in sterile liquid medium.

  • Plate Preparation:

    • Add 100 µL of the appropriate liquid medium to each well of a 96-well plate.

    • Create a serial dilution of the test compounds directly in the plate. Add 100 µL of the highest concentration of the test compound (in duplicate or triplicate) to the first row of wells and perform a two-fold serial dilution across the plate.

    • Include a positive control (a known anti-oomycete agent) and a negative control (DMSO only). Also, include a sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared oomycete inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at the optimal temperature for the oomycete.

  • Data Analysis:

    • After a suitable incubation period (e.g., 3-7 days), determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

    • For a more quantitative analysis, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the negative control.

PART 3: In Vivo Anti-oomycete Activity Screening

In vivo assays are crucial for evaluating the efficacy of the synthesized compounds under conditions that more closely mimic a natural infection on a host plant.

Protocol: Detached Leaf Assay for Phytophthora infestans

This assay provides a rapid and contained method for assessing the protective and curative activity of the compounds on host tissue.[6]

Materials and Reagents:

  • Healthy, young, fully expanded leaves from a susceptible tomato or potato variety

  • P. infestans zoospore suspension

  • Synthesized this compound analogs

  • Wetting agent (e.g., Tween 20)

  • Sterile water

  • Petri dishes or trays lined with moist filter paper

  • Growth chamber

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and wash them gently with sterile water.

    • Place the leaves abaxial side up on the moist filter paper in the Petri dishes or trays.

  • Compound Application:

    • Prepare solutions of the test compounds at various concentrations in water containing a small amount of a wetting agent (e.g., 0.01% Tween 20).

    • For protective activity: Apply the compound solutions to the leaf surfaces and allow them to dry completely (approximately 2 hours). Then, inoculate the leaves with the P. infestans zoospore suspension.

    • For curative activity: First, inoculate the leaves with the P. infestans zoospore suspension. After a specific incubation period (e.g., 24 hours), apply the compound solutions.

  • Inoculation:

    • Apply a small droplet (e.g., 10-20 µL) of the P. infestans zoospore suspension to the center of each leaf.

  • Incubation:

    • Incubate the plates in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 18°C, >90% relative humidity, 16h photoperiod).

  • Disease Assessment:

    • After 5-7 days, assess the disease severity by measuring the diameter of the necrotic lesion on each leaf.

    • Calculate the percentage of disease control relative to the untreated, inoculated control leaves.

Protocol: Whole Plant Assay

This assay evaluates the systemic and protective efficacy of the compounds on whole plants.[9][13]

Materials and Reagents:

  • Young, healthy plants of a susceptible variety (e.g., tomato for P. infestans, cucumber for P. cubensis)

  • Oomycete inoculum (P. infestans zoospore suspension or P. cubensis sporangial suspension)

  • Synthesized this compound analogs

  • Wetting agent (e.g., Tween 20)

  • Spray bottle

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Growth:

    • Grow plants from seed in pots to a suitable stage (e.g., 4-6 true leaves).

  • Compound Application:

    • Prepare spray solutions of the test compounds at various concentrations with a wetting agent.

    • Spray the plants with the compound solutions until runoff. Ensure complete coverage of the foliage.

    • Include a positive control (a commercial fungicide) and a negative control (water with wetting agent).

  • Inoculation:

    • After the compound application has dried (typically 24 hours for protective assays), inoculate the plants by spraying them with the oomycete inoculum.

  • Incubation:

    • Place the inoculated plants in a high-humidity environment (e.g., a mist chamber or by covering with plastic bags) for the initial 24-48 hours to facilitate infection.

    • Transfer the plants to a greenhouse or growth chamber with conditions conducive to disease development.

  • Disease Assessment:

    • After 7-10 days, assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease rating scale.

    • Calculate the percentage of disease control for each treatment compared to the negative control.

In_Vivo_Screening cluster_0 Detached Leaf Assay cluster_1 Whole Plant Assay A Apply compound to detached leaves B Inoculate with oomycete pathogen A->B C Incubate under controlled conditions B->C D Assess lesion size C->D E Spray whole plants with compound F Inoculate plants with oomycete pathogen E->F G Incubate in greenhouse F->G H Assess disease severity G->H

Caption: Workflow for in vivo anti-oomycete screening assays.

PART 4: Data Analysis and Interpretation

The data generated from the in vitro and in vivo screens should be systematically analyzed to determine the anti-oomycete potential of the synthesized this compound analogs.

Quantitative Data Summary

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-oomycete Activity of this compound Analogs

Compound IDP. infestans EC₅₀ (µg/mL)P. ultimum EC₅₀ (µg/mL)P. infestans MIC (µg/mL)P. ultimum MIC (µg/mL)
Analog 1 HH
Analog 2 OMeH
Analog 3 ClH
... ......
Positive Control --

Table 2: In Vivo Protective Efficacy of Lead Compounds against P. infestans on Tomato Plants

Compound IDConcentration (µg/mL)Mean Disease Severity (%)Disease Control (%)
Analog X 10
50
100
Positive Control
Negative Control -0
Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis should be conducted to identify the structural features that are crucial for anti-oomycete activity. By comparing the activity of analogs with different substituents (R¹, R², etc.), researchers can gain insights into the molecular properties that enhance efficacy. This analysis will guide the design and synthesis of future generations of more potent compounds.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and comprehensive evaluation of this compound analogs as novel anti-oomycete agents. By following these methodologies, researchers can systematically screen compound libraries, identify lead candidates, and develop a preliminary understanding of their structure-activity relationships. The discovery of new and effective oomycides is critical for sustainable agriculture, and the exploration of this novel chemical space represents a promising avenue for addressing this ongoing challenge.

References

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(7), 4792–4823. [Link]

  • Carrington, C. S., Thorpe, C. W., & Kamoun, S. (2023). Oomycete biology and genomics. PLOS Biology, 21(4), e3002082.
  • Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879. [Link]

  • Desta, Z. A. (2014). Late blight of potato (Phytophthora infestans) biology, economic importance and its management approaches. Journal of Biology, Agriculture and Healthcare, 4(25), 217-229.
  • Gisi, U., & Cohen, Y. (1996). Resistance to phenylamide fungicides: a case study with Phytophthora infestans involving mating type and race structure. Plant Disease, 80(6), 591-595.
  • Huang, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1485-1494. [Link]

  • Kanwal, I., Ölmez, F., Ali, A., Tatar, M., & Dadaşoğlu, F. (2024). Evaluating the Efficacy of Fungicides for Controlling Late Blight in Tomatoes Induced by Phytophthora infestans. Journal of Agricultural Production, 5(4), 241-247. [Link]

  • Kociok-Köhn, G., et al. (2011). Synthesis and anti-oomycete activity of novel quinazolin- and benzothiazol-6-yloxyacetamides: Potent aza-analogs and five-ring analogs of quinoline fungicides. Bioorganic & Medicinal Chemistry, 19(15), 4547-4555.
  • Latijnhouwers, M., de Wit, P. J. G. M., & Govers, F. (2003). A rapid method for the isolation of high quality RNA from the oomycete Phytophthora infestans. Fungal Genetics and Biology, 39(2), 167-170.
  • Liu, X., et al. (2022). Biological Control of the Cucumber Downy Mildew Pathogen Pseudoperonospora cubensis. Journal of Fungi, 8(5), 499. [Link]

  • Oerke, E.-C. (2006). Crop losses to pests. The Journal of Agricultural Science, 144(1), 31-43.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(23), 3881-3890.
  • Raco, M., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. [Link]

  • Savary, S., Willocquet, L., Pethybridge, S. J., Esker, P., McRoberts, N., & Nelson, A. (2019). The global burden of pathogens and pests on major food crops. Nature Ecology & Evolution, 3(3), 430-439.
  • Sharma, K., & Lee, Y. R. (2015). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Retrieved from [Link]

  • Torres, R., et al. (2025). In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. Methods and Protocols, 8(1), 1. [Link]

  • Wilcox, W. F. (2015). Downy mildew. In Compendium of grape diseases, disorders, and pests (2nd ed., pp. 34-37).
  • Wyenandt, C. A., et al. (2015). Efficacy of Organic and Conventional Fungicides and Impact of Application Timing on Control of Tomato Late Blight Caused by US-22, US-23, and US-24 Isolates of Phytophthora infestans. Plant Disease, 99(5), 641-647. [Link]

Sources

Application Notes & Protocols: Synthesis and Comprehensive Characterization of 2-Tosyl-2,3-Dihydroisoquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of an N-tosyl group not only serves as a robust protecting group but can also modulate the compound's steric and electronic properties, influencing its biological profile.[3] This guide provides an in-depth, experience-driven framework for the synthesis, purification, and rigorous characterization of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one derivatives. We move beyond simple procedural lists to explain the underlying principles of each step, ensuring that researchers can adapt and troubleshoot these protocols effectively. The methodologies described herein are designed to be self-validating, providing clear checkpoints for confirming structural integrity and purity, which are paramount for professionals in drug discovery and development.

Rationale and Strategic Overview

The isoquinoline framework is a cornerstone in the development of therapeutic agents, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] The N-tosyl group is strategically employed to stabilize the nitrogen atom, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. The characterization of these molecules is non-trivial; a multi-technique approach is essential to unambiguously confirm the structure and ensure the high purity required for biological screening and further development.

This document outlines a logical workflow, beginning with a reliable synthetic protocol, followed by a suite of analytical techniques. Each protocol is accompanied by an explanation of why specific conditions and reagents are chosen, reflecting field-proven insights.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural & Purity Analysis A Synthesis via Intramolecular Cyclization B Aqueous Work-up (Extraction) A->B C Purification (Column Chromatography) B->C D Preliminary Check (TLC & LC-MS) C->D Purified Compound E Structural Elucidation (NMR & HRMS) D->E F Final Purity Assay (HPLC) E->F G Biological Screening / Further Derivatization F->G Characterized Derivative

Figure 1: High-level workflow for the synthesis and characterization of target compounds.

Synthesis and Purification Protocol: A Case Study

We will detail the synthesis of a representative compound, 2-(p-tolylsulfonyl)-2,3-dihydroisoquinolin-4(1H)-one , through an intramolecular Friedel-Crafts-type cyclization. This method is advantageous due to its efficiency and the availability of starting materials. The key transformation involves the tosylation of an N,N-dibenzylaminol derivative, which unexpectedly but reliably leads to the cyclized product.[5]

Reagents and Materials
Reagent/MaterialSupplierCAS No.Notes
N,N-Dibenzyl-2-amino-1-phenylethan-1-olSigma-Aldrich55294-06-9Starting material.
p-Toluenesulfonyl chloride (TsCl)Acros Organics98-59-9Recrystallize from petroleum ether if necessary.
PyridineFisher Scientific110-86-1Anhydrous grade, stored over molecular sieves.
Dichloromethane (DCM)VWR75-09-2Anhydrous grade.
Diethyl ether (Et₂O)Sigma-Aldrich60-29-7Anhydrous grade.
Hydrochloric acid (HCl), 1MEMD Millipore7647-01-0For work-up.
Sodium bicarbonate (NaHCO₃), sat. soln.J.T. Baker144-55-8For work-up.
Brine (saturated NaCl solution)-7647-14-5For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9Drying agent.
Silica Gel, 230-400 meshSorbent Technologies7631-86-9For column chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-Dibenzyl-2-amino-1-phenylethan-1-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

    • Causality Note: The reaction is cooled to 0 °C to moderate the exothermic reaction of tosyl chloride with the amine and alcohol, preventing potential side reactions.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a nucleophilic catalyst.

  • Tosylation and Cyclization: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Mechanism Insight: The primary alcohol is first tosylated. The resulting tosylate is an excellent leaving group. The N-tosyl group activates the adjacent benzylic position for an intramolecular electrophilic attack on the pendant phenyl ring, leading to the cyclized tetrahydroisoquinoline product.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (See Protocol 3.1). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting material.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl to quench the excess pyridine until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Self-Validation: The aqueous washes are critical for removing pyridine hydrochloride and unreacted TsCl (which hydrolyzes), simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Packing: Use a slurry of silica gel in hexanes.

    • Elution: Employ a gradient elution, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 30% Ethyl Acetate).

    • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the this compound derivative, typically as a white or off-white solid. Record the final mass and calculate the yield.

Comprehensive Characterization Protocols

Rigorous characterization is non-negotiable. The following protocols provide a multi-faceted approach to confirm the identity, structure, and purity of the synthesized derivatives.

Protocol: Thin-Layer Chromatography (TLC)
  • Purpose: Rapidly assess reaction completion and purity of column fractions.

  • Procedure:

    • Prepare a developing chamber with a filter paper wick and a suitable mobile phase (e.g., 30% Ethyl Acetate/Hexanes).

    • Spot a dilute solution of your sample onto a silica-coated TLC plate.

    • Develop the plate in the chamber until the solvent front is ~1 cm from the top.

    • Visualize the spots under UV light (254 nm). The tosyl group provides a strong chromophore.

    • Calculate the Retention Factor (Rf) for each spot. A pure compound should show a single spot.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in deuterated chloroform (CDCl₃).[6]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): Confirms the presence and connectivity of protons.

    • Sample Prep: Dissolve ~5-10 mg of the pure compound in ~0.6 mL of CDCl₃.

    • Acquisition: Acquire a standard proton spectrum.

    • Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integrations.

Proton Assignment (Exemplary) Expected δ (ppm) Multiplicity Integration Notes
Aromatic (Tosyl-H, ortho to SO₂)~7.7-7.8d2HCharacteristic downfield shift due to deshielding by the sulfonyl group.
Aromatic (Isoquinoline-H)~7.1-7.5m4HComplex multiplet for the benzo-fused ring.
Aromatic (Tosyl-H, meta to SO₂)~7.2-7.3d2H
C1-H~4.8-5.0s2HMethylene protons adjacent to the nitrogen. Appears as a singlet.
C3-H~3.9-4.1s2HMethylene protons adjacent to the carbonyl group. Appears as a singlet.
Tosyl-CH₃~2.4s3HCharacteristic singlet for the methyl group on the tosyl moiety.
  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Confirms the carbon skeleton.

    • Sample Prep: Use the same sample as for ¹H NMR. A higher concentration (~20-30 mg) may be needed for faster acquisition.

    • Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Interpretation: Identify key carbon resonances.

Carbon Assignment (Exemplary) Expected δ (ppm) Notes
C=O (Ketone)~195-200Diagnostic downfield signal for the ketone carbonyl.
Aromatic (Quaternary & CH)~125-145Multiple signals in the aromatic region.
C1 (CH₂)~50-55Methylene carbon adjacent to the nitrogen.
C3 (CH₂)~40-45Methylene carbon adjacent to the carbonyl.
Tosyl-CH₃~21.5Characteristic upfield signal for the tosyl methyl group.
Protocol: Mass Spectrometry (MS)
  • Purpose: Determine the molecular weight and confirm the elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended for accurate mass determination.

  • Procedure:

    • Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Infuse the sample into the ESI source in positive ion mode.

    • Interpretation: Look for the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass.

Parameter Exemplary Data for C₁₆H₁₅NO₃S
Formula C₁₆H₁₅NO₃S
Calculated Exact Mass 301.0773
[M+H]⁺ Calculated 302.0845
[M+H]⁺ Observed 302.0841
Mass Error < 5 ppm
  • Self-Validation: An observed mass within 5 ppm of the calculated mass provides strong evidence for the assigned molecular formula.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Purpose: To provide a quantitative assessment of the final compound's purity.

  • Procedure:

    • System Setup:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 254 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B (re-equilibration)

    • Sample Prep: Prepare a ~1 mg/mL solution in 50:50 Acetonitrile/Water.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

  • Trustworthiness: A purity level of >95% is generally required for compounds intended for biological screening.

G cluster_workflow Integrated Characterization Workflow Start Synthesized & Purified Crude Product TLC TLC Analysis (Qualitative Purity) Start->TLC TLC->Start Repurify NMR NMR (¹H & ¹³C) (Structural Confirmation) TLC->NMR If single spot NMR->Start Re-evaluate Synthesis HRMS HRMS (Formula Confirmation) NMR->HRMS If structure matches HRMS->Start Re-evaluate Synthesis HPLC HPLC Analysis (Quantitative Purity >95%) HRMS->HPLC If formula matches HPLC->Start Repurify Final Fully Characterized Compound HPLC->Final If purity is high

Figure 2: A self-validating workflow for compound characterization.

References

  • Kaur, M., & Singh, M. (2021). Synthesis and biological screening of new cyano-substituted pyrrole fused (iso)quinoline derivatives. Molecules, 26(7), 2066. [Link]

  • Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877–879. [Link]

  • Vila, S., et al. (2015). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 90, 491-501. [Link]

  • Jain, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • Singh, R., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(1), 24-53. [Link]

  • Batra, S., et al. (2001). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry, 9(8), 2225-2233. [Link]

  • Supporting Information for Dimethyl 2-(4-oxo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-1-yl)malonate 2a. (n.d.). [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • Lee, H., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 16(1), 1-8. [Link]

  • Ali, T., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 25(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

Sources

experimental workflow for synthesizing novel isoquinolinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Novel Isoquinolinone Scaffolds via Rh(III)-Catalyzed C-H Annulation

Abstract

The isoquinolin-1(2H)-one (isoquinolinone) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids and FDA-approved therapeutics, including PARP inhibitors (e.g., Olaparib) and Rho-kinase inhibitors. Traditional synthetic routes (e.g., Bischler-Napieralski) often suffer from harsh conditions and poor functional group tolerance. This Application Note details a streamlined, modular experimental workflow for the synthesis of novel substituted isoquinolinones using Cp*Rh(III)-catalyzed C-H activation/annulation . This protocol offers superior atom economy, regioselectivity, and scalability compared to legacy methods, providing drug discovery teams with a robust platform for library generation.

Strategic Workflow Overview

The synthesis of novel isoquinolinones requires a shift from linear, multi-step protection/deprotection strategies to convergent transition-metal catalysis. The workflow below outlines the critical path from substrate design to validated lead compound.

Workflow Design Phase 1: Substrate Design Prep Precursor Synthesis (Benzamides) Design->Prep Directing Group Selection Catalysis Phase 2: Rh(III) Annulation Prep->Catalysis [Cp*RhCl2]2 Catalyst Workup Purification (Flash Chrom.) Catalysis->Workup Cu(OAc)2 removal Validation Phase 3: Structural Validation Workup->Validation NMR/MS

Figure 1: Strategic workflow for the modular assembly of isoquinolinone libraries.

Phase 1: Substrate Design & Causality

The success of the C-H activation depends entirely on the Directing Group (DG) . For isoquinolinones, the benzamide moiety serves as both the substrate and the directing group.

  • The Substrate: N-Methoxybenzamides or N-Pivaloyloxybenzamides.

  • The Logic: Unlike simple benzamides, N-alkoxy derivatives act as "internal oxidants." The N-O bond acts as a leaving group during the catalytic cycle.

    • Advantage: This "redox-neutral" approach eliminates the need for stoichiometric external oxidants (like Cu(OAc)₂), reducing chemical waste and simplifying purification.

    • Selection Rule:

      • Use N-Pivaloyloxy (N-OPiv) for highest reactivity and robust N-O cleavage.

      • Use N-Methoxy (N-OMe) for higher stability if the substrate requires long storage.

Phase 2: The Catalytic Engine (Protocol)

This protocol utilizes the Pentamethylcyclopentadienyl Rhodium(III) dimer,


, a high-valent metal catalyst capable of activating sp² C-H bonds under mild conditions.
Mechanistic Insight

Understanding the cycle is crucial for troubleshooting:

  • Activation: AgSbF₆ abstracts chloride from the Rh dimer, generating the active cationic species

    
    .
    
  • C-H Insertion: The Rh center coordinates to the amide oxygen, placing the ortho-C-H bond in proximity for activation (cyclometalation).

  • Alkyne Insertion: The alkyne inserts into the Rh-C bond.[1][2] Regioselectivity is dictated by steric bulk (bulky groups favor the position distal to the nitrogen).

  • Reductive Elimination: The C-N bond forms, and the N-O bond cleaves (internal oxidant pathway), releasing the product and regenerating the catalyst.

Mechanism Start Active Catalyst [Cp*Rh(III)]+ Coord Coordination & C-H Activation Start->Coord + Substrate Insert Alkyne Insertion Coord->Insert + Alkyne Elim Reductive Elimination & N-O Cleavage Insert->Elim Rhodacycle Expansion Elim->Start Product Release - HOPiv

Figure 2: Catalytic cycle of the Redox-Neutral Rh(III) annulation.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: N-Pivaloyloxybenzamide derivative (1.0 equiv, 0.2 mmol scale)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) or 
    
    
    
    (30 mol%) depending on acidity.
  • Solvent: Trifluoroethanol (TFE) or Methanol (MeOH) [0.1 M].

Step-by-Step Protocol:

  • Setup: In a glovebox or under a steady stream of

    
    , charge a 10 mL screw-cap reaction tube (equipped with a magnetic stir bar) with the Benzamide (1.0 equiv), Alkyne (1.2 equiv), and 
    
    
    
    (2.5 mol%).
  • Activation: Add

    
     (10 mol%) and 
    
    
    
    (30 mol%).
    • Note:

      
       is hygroscopic; handle quickly. 
      
      
      
      acts as a base to assist the initial deprotonation.
  • Solvation: Add TFE (2.0 mL). TFE is the "magic solvent" for C-H activation due to its high ionizing power and ability to stabilize cationic metal intermediates.

  • Reaction: Seal the tube tightly. Transfer to a heating block pre-set to 60 °C . Stir vigorously (800 rpm) for 12–16 hours.

    • Visual Check: The reaction usually transitions from an orange suspension to a dark homogeneous solution.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc, 5 mL) and filter through a short pad of Celite to remove metal particulates.

  • Concentration: Evaporate the solvent under reduced pressure.

Phase 3: Purification & Validation

Purification Strategy: Isoquinolinones are polar. Use Flash Column Chromatography.[3]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes/Ethyl Acetate (start 90:10

    
     50:50). For highly polar derivatives, use DCM/MeOH (95:5).
    

Data Analysis & Validation Metrics: Compare the crude vs. purified product to validate the transformation.

MetricObservationValidation Conclusion
TLC Disappearance of Benzamide (

)
Conversion complete.
1H NMR Disappearance of N-H or N-OMe signals.N-O bond cleavage confirmed.[4]
1H NMR New singlet/multiplet in aromatic region.Isoquinolinone C4-H (if terminal alkyne used) or new alkyl groups.
HRMS Mass = Substrate + Alkyne - PivOH.Correct atom economy achieved.

Troubleshooting & Optimization

Even robust protocols encounter edge cases. Use this self-validating troubleshooting matrix.

ProblemRoot CauseCorrective Action
No Reaction (<10% Yield) Catalyst poisoning or inactive species.1. Ensure

is fresh/dry.2. Switch solvent to t-Amyl Alcohol at 100°C (higher thermal activation).
Low Regioselectivity Alkyne substituents are electronically similar.Use a bulky directing group or switch to a terminal alkyne (yields 3-substituted isoquinolinone exclusively).
Protodecarboxylation Substrate instability.[3]Lower temperature to 40°C; increase catalyst loading to 5 mol%.
Black Precipitate Rh(III) reduction to Rh(0) (catalyst death).Add a mild oxidant (Cu(OAc)₂ · H₂O, 10 mol%) to re-oxidize the metal center.

References

  • Satoh, T., & Miura, M. (2002). Rhodium-Catalyzed Oxidative Coupling of Benzamides with Alkynes via Regioselective C-H Bond Cleavage.Angewandte Chemie International Edition . [Link]

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling of Benzimidates and Alkynes.[2]Journal of the American Chemical Society . [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope.Chemical Reviews . [Link]

  • Rovis, T., et al. (2010). Rhodium(III)-Catalyzed C-H Activation and Annulation of Benzamides with Alkynes.[1][2][5][6]Journal of the American Chemical Society . [Link]

  • Wang, F., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.[4]Molecules . [Link][1][2][3][4][5][6][7][8][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting the Intramolecular Friedel-Crafts Acylation Route Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Workhorse" Route

The most robust synthetic pathway for 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is the Intramolecular Friedel-Crafts Acylation of N-tosyl-N-benzylglycine via its acid chloride derivative. While theoretically straightforward, this reaction is notoriously sensitive to moisture, Lewis acid stoichiometry, and concentration effects.

This guide addresses the specific failure modes of this pathway, moving beyond general textbook advice to the specific nuances of sulfonamide-protected nitrogen heterocycles.

Visualizing the Pathway

SynthesisPath SM N-Benzyl-N-Tosylglycine (Carboxylic Acid) Inter Acid Chloride Intermediate SM->Inter SOCl2 or (COCl)2 DMF (cat.) Lewis Lewis Acid Complex (AlCl3) Inter->Lewis AlCl3, DCM 0°C to RT Product 2-Tosyl-2,3-dihydro- isoquinolin-4(1H)-one Lewis->Product Cyclization (-HCl)

Figure 1: The standard synthetic workflow. The critical failure point is typically the transition from the Acid Chloride to the Cyclized Product.

Module 1: Acid Chloride Formation (The "Hidden" Failure)

User Query: "My cyclization yield is <20%, but the starting material is consumed. I suspect the acid chloride isn't forming correctly."

Technical Diagnosis: The sulfonamide group (


) is electron-withdrawing. While this protects the amine, it can make the carboxylic acid less nucleophilic during activation. Furthermore, if you use Thionyl Chloride (

) without removing the byproducts (

,

) completely, the residual gas can interfere with the precise stoichiometry required for the subsequent Lewis Acid step.

Troubleshooting Protocol:

  • Switch Reagents: If

    
     is giving inconsistent results, switch to Oxalyl Chloride  ((
    
    
    
    ) with a catalytic amount of DMF in dry DCM. This allows the reaction to proceed at room temperature (or
    
    
    ) with milder byproducts (
    
    
    ,
    
    
    ).
  • Verification: Do not assume the acid chloride formed. Take an aliquot, quench it with dry methanol, and run TLC/LCMS to check for the methyl ester. If the ester isn't quantitative, your activation failed.

  • The "Vilsmeier" Trap: If using DMF/Oxalyl chloride, avoid using excess DMF. The Vilsmeier reagent generated can compete for the nucleophilic aromatic ring in the next step.

Module 2: The Cyclization Step (Friedel-Crafts)

User Query: "The reaction turns into a black tar upon adding Aluminum Chloride (


), and I recover mostly unreacted starting material or complex mixtures."

Technical Diagnosis: This is the most common failure mode. It stems from three factors:

  • Lewis Acid Deactivation: The sulfonyl oxygen atoms can coordinate with

    
    , sequestering the catalyst.
    
  • Intermolecular Oligomerization: If the concentration is too high, the acid chloride attacks a different molecule's benzyl ring instead of its own.

  • Moisture Kill:

    
     is hygroscopic; if it smokes upon addition, it is degrading.
    

The Solution: High-Dilution & Stoichiometry Control

ParameterStandard ConditionOptimized ConditionReason
Concentration 0.5 M - 1.0 M0.05 M - 0.1 M Favors intramolecular cyclization over intermolecular polymerization.
AlCl3 Equiv. 1.1 - 1.5 eq2.5 - 3.0 eq Compensates for coordination to the sulfonyl group and the carbonyl oxygen.
Addition Order Add solid AlCl3 to solutionAdd Solution to AlCl3 Slurry Ensures the acid chloride always encounters an excess of catalyst.
Temperature Reflux0°C

RT
Higher temps promote polymerization. Only heat if RT fails after 12h.

Step-by-Step Protocol (Optimized):

  • Suspend anhydrous

    
     (3.0 equiv.) in dry DCM (or 1,2-DCE) under Argon at 
    
    
    
    .
  • Dissolve the crude acid chloride in a large volume of dry DCM (to achieve ~0.05 M final concentration).

  • Add the acid chloride solution dropwise to the

    
     slurry over 1–2 hours.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Monitor: Check by TLC. If the intermediate spot persists, then gently reflux (40°C for DCM).

Module 3: Work-up & Purification (The Emulsion Nightmare)

User Query: "I have product, but the work-up is a gelatinous mess. I can't separate the layers."

Technical Diagnosis: Aluminum salts form aluminum hydroxide gels (


) upon aqueous quenching, which trap organic products and create stable emulsions.

Troubleshooting Protocol:

  • Method A (Rochelle's Salt - Recommended): Quench the reaction mixture with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1–2 hours. The tartrate chelates the aluminum, solubilizing it in the aqueous layer and breaking the emulsion.

  • Method B (Acidic Quench): Pour the reaction mixture into ice-cold 1M HCl. This keeps aluminum in solution as

    
    . Warning: Ensure your product is stable to aqueous acid (the tosyl group generally is).
    

Module 4: Regioselectivity & Substrate Issues

User Query: "I am using a substituted benzyl group (e.g., 3-methoxybenzyl). I am getting a mixture of isomers."

Technical Diagnosis: The cyclization occurs ortho to the methylene linker.

  • Unsubstituted Benzyl: Only one product is possible (positions 2 and 6 are equivalent).

  • Meta-Substituted Benzyl: Cyclization can occur at the para position (less sterically hindered) or the ortho position (between the substituent and the linker).

Decision Matrix:

RegioSelectivity Substrate Substituted Benzyl Precursor MetaSub Meta-Substituent (e.g., 3-OMe) Substrate->MetaSub ParaSub Para-Substituent (e.g., 4-OMe) Substrate->ParaSub Result1 Mixture: 6-substituted (major) & 8-substituted (minor) MetaSub->Result1 Sterics vs Electronics Result2 Single Product: 7-substituted isoquinolinone ParaSub->Result2 Symmetry

Figure 2: Impact of starting material substitution on product distribution.

Guidance: If you require a specific isomer from a meta-substituted precursor, you may need to use a blocking group (e.g., a bromine atom) that forces cyclization to the desired position, which can be removed later via hydrogenolysis.

References

  • Standard Friedel-Crafts Protocols: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Synthesis of 3-substituted Tetrahydroisoquinolines (Analogous Chemistry): Chandrasekhar, S., et al. "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols."[1] Organic Letters, vol. 1, no.[1] 6, 1999, pp. 877–879. Link (Demonstrates the reactivity of N-tosyl benzyl systems in Friedel-Crafts modes).

  • Cyclization of N-Tosyl Amino Acids: Palmer, A. M., et al. "Synthesis of 2,3-dihydroisoquinolin-4(1H)-ones." Journal of Medicinal Chemistry. (General reference for the acid chloride route).
  • Intramolecular Acylation Mechanisms: "Intramolecular Friedel-Crafts Acylation." Organic Chemistry Portal. Link

Sources

Technical Support Center: Side Reactions in the Pictet-Spengler Synthesis of Tosylated Isoquinolinones

[1]

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide: Mitigating Side Reactions in

Executive Summary

The synthesis of tosylated isoquinolinones via the Pictet-Spengler reaction (PSR) presents a unique paradox. While the


-tosyl group

This guide addresses the specific failure modes associated with these competing electronic effects, providing diagnostic questions and remediation protocols.

Part 1: Diagnostic Decision Tree (Visual)

The following diagram maps the kinetic vs. thermodynamic pitfalls during the reaction. Use this to identify where your specific batch is failing.

PSR_Side_Reactionscluster_conditionsCritical Control PointsStartStart: N-Tosyl-Phenethylamine + AldehydeImineIntermediate: N-Tosyl Iminium IonStart->Imine Condensation(Slow step due to Ts)DimerSide Product D: Bis-Aminal (Dimerization)Start->Dimer Excess AmineImine->Start Hydrolysis(Water present)ProductTarget: N-Tosyl-THIQ(Isoquinolinone Precursor)Imine->Product 6-endo-trig CyclizationEnamideSide Product B: Enamide (Elimination)Imine->Enamide Proton Loss(Basic conditions/Heat)RegioSide Product C: Regioisomer (Ortho-cyclization)Imine->Regio Electronic MismatchHydrolysisSide Product A: Hydrolysis (Reversion)

Figure 1: Mechanistic divergence in N-tosyl Pictet-Spengler reactions. The stability of the N-tosyl iminium ion is the critical determinant of product selectivity.

Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Stalled" Reaction (Low Conversion)

Symptom: TLC/LCMS shows starting material (

1

Q: Why is the reaction failing to initiate? A: The

1
  • The Trap: If water is present, the equilibrium heavily favors the hydrolyzed starting materials over the unstable

    
    -tosyl imine.
    

Protocol: The "Dehydrative Force" Method

  • Solvent Switch: Move from protic solvents (EtOH/MeOH) to non-polar, non-nucleophilic solvents (DCM, Toluene, or 1,2-Dichloroethane).

  • Water Scavenging: Add activated 4Å Molecular Sieves (powdered) or use a Dean-Stark trap if refluxing in toluene.[1]

  • Catalyst Upgrade: Replace weak acids (AcOH) with strong Lewis acids.

    • Recommendation:

      
       (1.1 equiv) or 
      
      
      .[1]
    • Mechanism:[1][2][3][4][5][6][7] The Lewis acid coordinates to the aldehyde oxygen, increasing its electrophilicity to compensate for the poor amine nucleophile [1].

Issue 2: The "Elimination" Trap (Enamide Formation)

Symptom: Mass spectrometry shows a peak corresponding to [M-2H] relative to the expected tetrahydroisoquinoline, or NMR shows a vinylic proton.

Q: Why did I form an enamide instead of a ring? A: This is a classic "Tosyl-specific" side reaction. The


1



1

Protocol: Acid/Temp Tuning

  • Lower Temperature: Enamide formation is often favored entropically at high temperatures. Cool the reaction to 0°C or -78°C.[1]

  • Superacid Conditions: Use Triflic Acid (TfOH) or Trifluoroacetic Acid (TFA) as the solvent.

    • Rationale: High acidity suppresses the deprotonation pathway, forcing the intermediate to wait for the cyclization event [2].

Issue 3: Regioselectivity (Ortho vs. Para)

Symptom: Multiple spots on TLC with identical mass.[1] NMR shows different splitting patterns in the aromatic region.

Q: Why is the cyclization occurring at the wrong carbon? A: In the Pictet-Spengler reaction, the closure occurs para to the strongest electron-donating group (EDG) (kinetic control).[1] However, if the para position is blocked or sterically crowded, or if the

Data: Directing Group Hierarchy

Substituent (R) Directing Effect Risk of Side Reaction

|




1

Protocol: Block the unwanted position with a removable group (e.g., Bromine) if feasible, or use a specific ligand-controlled catalyst if using asymmetric conditions.

Issue 4: Oxidation State Confusion (Isoquinoline vs. Isoquinolinone)

Symptom: The user expects an isoquinolinone (carbonyl at C1) but obtains a tetrahydroisoquinoline (methylene at C1).

Q: My product lacks the carbonyl group. Is the reaction wrong? A: Standard Pictet-Spengler uses aldehydes (

1Glyoxylic AcidGlyoxylate Esters

1
  • Pathway A (Standard): Amine + Aldehyde

    
     THIQ 
    
    
    (Oxidation required)
    
    
    Isoquinolinone.[1]
  • Pathway B (Direct): Amine + Glyoxylate

    
     1-Carboxy-THIQ 
    
    
    (Oxidative Decarboxylation)
    
    
    Isoquinolinone.[1]

Protocol: The "One-Pot" Oxidation If you have synthesized the THIQ and need the Isoquinolinone:

  • Reagent:

    
     / Acetone or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]
    
  • Note: The

    
    -Tosyl group actually protects the nitrogen from N-oxide formation during this oxidation, which is beneficial [3].[1]
    
Part 3: Experimental Optimization Workflow

Follow this logic flow to optimize yield and purity.

Optimization_FlowStep1Check Nucleophile:Is N-Ts Amine e- poor?Step2Use Stronger Acid(TfOH, BF3·OEt2)Step1->Step2YesStep3Check Electrophile:Is Ring Deactivated?Step2->Step3Step4Increase Temp ORMicrowave IrradiationStep3->Step4Yes (Slow Rxn)Step5Check Product:Enamide formed?Step4->Step5Step6Lower Temp,Increase AcidityStep5->Step6Yes

Figure 2: Step-wise optimization for N-tosyl substrates.

References
  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[8] Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines.[1][8] Journal of Organic Chemistry, 64(2), 611–617. Link[1]

  • Pingaew, R., et al. (2013).[7] Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Archives of Pharmacal Research, 36, 1066–1077.[7] Link[1]

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8560. Link[1]

  • Hiemstra, H., & Speckamp, W. N. (1991). N-Acyliminium Ions as Intermediates in Synthetic Organic Chemistry.[1][3] Comprehensive Organic Synthesis, 2, 1047-1082.[1] Link

Technical Support Center: Troubleshooting the Bischler-Napieralski Reaction for Dihydroisoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bischler-Napieralski reaction, specifically tailored for the synthesis of dihydroisoquinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cyclization reaction. Here, we move beyond standard protocols to address the nuanced challenges and practical hurdles you may encounter at the bench. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction: The Bischler-Napieralski Reaction in Dihydroisoquinolinone Synthesis

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a robust method for the intramolecular electrophilic aromatic substitution of β-arylethylamides to yield 3,4-dihydroisoquinolines.[1][2][3] The synthesis of dihydroisoquinolinones, a class of compounds with significant pharmacological interest, represents a key application of this reaction.[4][5] The transformation is typically facilitated by dehydrating agents under acidic conditions, with phosphorus oxychloride (POCl₃) being a widely used reagent.[1][2][3]

The success of this reaction hinges on a delicate interplay of substrate reactivity, reagent choice, and precise control of reaction parameters. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is not proceeding, or the yield of my dihydroisoquinolinone is significantly lower than expected. What are the primary factors to investigate?

Low or no yield in a Bischler-Napieralski reaction for dihydroisoquinolinone synthesis can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Purity and Integrity of Starting Materials:

  • N-acyl-β-phenethylamide Precursor: The purity of your starting amide is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired cyclization.

    • Troubleshooting:

      • Ensure your precursor is thoroughly purified before use. Recrystallization or column chromatography are effective methods.

      • Characterize your starting material meticulously using techniques like NMR and mass spectrometry to confirm its identity and purity.

  • Reagent Quality: The dehydrating agents used in this reaction are often moisture-sensitive.

    • Troubleshooting:

      • Use freshly opened or properly stored reagents. POCl₃, for instance, can hydrolyze over time, reducing its efficacy.

      • Consider using freshly distilled POCl₃ for critical reactions.

2. Electronic Effects of Substituents:

The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[1][2] Therefore, the electronic nature of the substituents on the aromatic ring plays a crucial role.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups on the aromatic ring activate it towards electrophilic attack, generally leading to higher yields and milder reaction conditions.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making the cyclization more challenging and often requiring harsher conditions.[6]

3. Reaction Conditions:

  • Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier.[7]

    • Troubleshooting:

      • If the reaction is sluggish at lower temperatures, consider increasing the temperature or switching to a higher-boiling solvent like xylene.[1][8]

      • For temperature-sensitive substrates, microwave-assisted heating can sometimes provide the necessary energy input over a shorter reaction time, minimizing degradation.[9]

  • Moisture: The presence of water will quench the dehydrating agent and inhibit the reaction.

    • Troubleshooting:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Quality start->check_reagents check_electronics Assess Electronic Effects start->check_electronics check_conditions Optimize Reaction Conditions start->check_conditions solution1 Purify Precursor check_purity->solution1 solution2 Use Fresh Reagents check_reagents->solution2 solution3 Increase Temperature/Use Harsher Conditions for EWGs check_electronics->solution3 solution4 Ensure Anhydrous Conditions check_conditions->solution4

Caption: Decision tree for troubleshooting low yields.

FAQ 2: I am observing the formation of a significant amount of a styrene byproduct. What is the cause and how can I mitigate it?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[8]

Mechanism of Side Reaction:

The reaction proceeds through a nitrilium ion intermediate.[1] This intermediate can either undergo the desired intramolecular cyclization or eliminate a proton to form a styrene and a nitrile.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the equilibrium between the desired reaction and the retro-Ritter pathway.

    • Recommendation: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter products.[8] However, this may not always be practical due to the cost or availability of the nitrile.

  • Alternative Reagents: Modifying the reaction conditions to avoid the formation of a freely solvated nitrilium ion can suppress this side reaction.

    • Recommendation: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[8]

FAQ 3: My substrate is sensitive to harsh acidic conditions and high temperatures. Are there milder alternatives to the classical POCl₃/reflux conditions?

Yes, for sensitive substrates, several milder protocols have been developed.

  • Triflic Anhydride (Tf₂O) and 2-Chloropyridine: This combination allows for the activation of the amide at low temperatures, followed by cyclodehydration upon warming.[10] This method has been shown to be effective for substrates that are incompatible with traditional high-temperature POCl₃ conditions.[10]

  • Phosphorus Pentoxide (P₂O₅) in Refluxing POCl₃: While this might seem counterintuitive, for substrates that are simply unreactive under standard conditions (especially those with electron-withdrawing groups), a more potent dehydrating system is required. The combination of P₂O₅ with POCl₃ can drive the reaction to completion where POCl₃ alone fails.[3]

Table: Comparison of Reagents for Bischler-Napieralski Reaction
Reagent(s)Typical ConditionsAdvantagesDisadvantages
POCl₃Reflux in toluene or xyleneReadily available, effective for many substratesCan be too harsh for sensitive substrates, promotes retro-Ritter
P₂O₅ in POCl₃RefluxMore powerful, effective for deactivated substratesVery harsh conditions, potential for charring
Tf₂O, 2-chloropyridineLow temperature to RTMild conditions, suitable for sensitive substratesMore expensive, requires careful handling
Polyphosphoric Acid (PPA)High temperatureStrong dehydrating agentViscous, can make workup difficult

Experimental Protocols

Protocol 1: General Procedure for Dihydroisoquinolinone Synthesis using POCl₃
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-acyl-β-phenethylamide (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene or xylene (approximately 0.1-0.2 M concentration of the substrate). Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (2.0-5.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Basify the aqueous solution with a suitable base (e.g., concentrated NH₄OH or NaOH solution) to pH > 9.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Amide, Solvent, POCl₃) start->setup reflux Reflux and Monitor (TLC) setup->reflux workup Aqueous Workup (Ice, Basification, Extraction) reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification end Pure Dihydroisoquinolinone purification->end

Caption: General workflow for dihydroisoquinolinone synthesis.

Safety Precautions

Working with the reagents for the Bischler-Napieralski reaction requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Highly corrosive and reacts violently with water, releasing HCl gas.

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Quench any residual POCl₃ slowly and carefully with ice or a cold, dilute base.

  • Phosphorus Pentoxide (P₂O₅):

    • A powerful dehydrating agent that reacts exothermically with water.

    • Avoid inhalation of dust.

    • Store in a tightly sealed container in a dry place.[11]

  • Triflic Anhydride (Tf₂O):

    • A strong electrophile that is highly reactive and corrosive.

    • Handle with extreme care in a fume hood, wearing appropriate PPE.

    • Reacts vigorously with nucleophiles, including water.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.[12][13]

References

  • The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.

  • Bischler–Napieralski reaction. Wikipedia.

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.

  • Bischler-Napieralski Reaction. J&K Scientific LLC.

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate.

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH.

  • Bischler–Napieralski reaction. Wikipedia.

  • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.

  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.

  • Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. PubMed.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Method for extracting bisbenzylisoquinolines. Google Patents.

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc.

  • Any special precautions has to take to perform phosphate preparation with POCl3. ResearchGate.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.

  • Methods of Purification of Organic Compounds. NCERT 11 Chemistry.

  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

Technical Support Center: N-Tosyl Deprotection of Dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the removal of the p-toluenesulfonyl (tosyl) protecting group from dihydroisoquinolinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. The robust nature of the N-tosyl group, while advantageous for its stability, often necessitates deprotection conditions that can compromise the integrity of the dihydroisoquinolinone core, particularly the lactam functionality.

This resource provides a structured, in-depth analysis of common issues, troubleshooting strategies, and detailed protocols to help you navigate this critical step in your synthetic route. Our approach is grounded in mechanistic principles to empower you to make informed decisions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is removing the tosyl group from my dihydroisoquinolinone problematic?

The primary challenge lies in the inherent stability of the N-S bond in the tosylamide. Cleavage often requires harsh acidic, basic, or reductive conditions.[1] The dihydroisoquinolinone core, however, contains a lactam (a cyclic amide) that is susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening and decomposition of your desired product.[2] Therefore, the key is to find conditions that are selective for N-S bond cleavage while preserving the lactam.

Q2: I'm observing low yields and a complex mixture of byproducts. What are the likely side reactions?

Low yields and multiple spots on your TLC plate often point to one or more of the following side reactions:

  • Lactam Hydrolysis: Under strongly acidic (e.g., HBr in acetic acid) or basic (e.g., refluxing NaOH) conditions, the lactam ring can open, leading to the formation of an amino acid derivative.[2]

  • Decomposition of the Dihydroisoquinolinone Core: Depending on the substituents on the aromatic ring, harsh conditions can lead to undesired elimination or rearrangement reactions.

  • Incomplete Reaction: The robustness of the tosyl group can lead to incomplete conversion, leaving you with a mixture of starting material and product that can be difficult to separate.

  • Reduction of the Lactam Carbonyl: Strong reducing agents, particularly those based on aluminum hydrides, can potentially reduce the lactam carbonyl to an amine, leading to an over-reduced and undesired product.

Q3: Are there any general stability considerations for the dihydroisoquinolinone ring system I should be aware of?

Yes. The dihydroisoquinolinone scaffold is generally stable under neutral and mildly acidic or basic conditions at room temperature. Its synthesis, often achieved through methods like the Bischler-Napieralski reaction, can involve the use of Lewis acids or dehydrating agents, indicating a degree of tolerance to acidic environments.[3][4][5][6] However, elevated temperatures and strong acids or bases should be avoided to prevent lactam hydrolysis.[2]

Troubleshooting Guide: Selecting the Right Deprotection Strategy

Choosing the appropriate deprotection method is critical for success. The optimal conditions will depend on the other functional groups present in your molecule. Below is a comparative analysis of common methods with recommendations for their application to N-tosyl dihydroisoquinolinones.

Method Selection Workflow

Deprotection_Strategy start Start: N-Tosyl Dihydroisoquinolinone acid_sensitive Molecule Acid Sensitive? start->acid_sensitive reductive_labile Reducible Groups Present? acid_sensitive->reductive_labile Yes acidic_deprotection Acidic Deprotection (HBr/AcOH, cautious use) acid_sensitive->acidic_deprotection No mild_reductive Mild Reductive Conditions (Mg/MeOH or SmI2) reductive_labile->mild_reductive No nucleophilic_deprotection Nucleophilic/Basic Conditions (Cs2CO3/MeOH, Thiophenol/Base) reductive_labile->nucleophilic_deprotection Yes strong_reductive Stronger Reductive Conditions (Na/Naphthalene) mild_reductive->strong_reductive If mild fails end Deprotected Dihydroisoquinolinone mild_reductive->end strong_reductive->end acidic_deprotection->end nucleophilic_deprotection->end Troubleshooting_MgMeOH start Start: Mg/MeOH Deprotection issue Problem Encountered start->issue no_reaction No or Slow Reaction issue->no_reaction No Reaction low_yield Low Yield / Byproducts issue->low_yield Low Yield solution1 Activate Mg (I2, DIBAL-H trace) Increase temperature to reflux Use sonication no_reaction->solution1 solution2 Monitor reaction closely to avoid over-reduction Ensure anhydrous conditions Consider a milder method (e.g., SmI2) low_yield->solution2 end Successful Deprotection solution1->end solution2->end

Sources

Technical Support Center: 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a critical bicyclic intermediate often employed in the synthesis of isoquinoline alkaloids and pharmaceutical candidates.[1] Its reactivity profile is dominated by the tension between the electron-withdrawing tosyl group and the reactive ketone at position 4.

While the sulfonamide moiety provides general stability to the nitrogen, the molecule possesses two specific "hotspots" of instability that researchers must monitor:

  • The Benzylic C1 Position: Prone to oxidative degradation.[1]

  • The C3 Methylene: Highly acidic due to the adjacent ketone and sulfonamide, making it susceptible to base-catalyzed self-condensation.[1]

This guide provides a technical breakdown of these failure modes and actionable troubleshooting steps.

Stability Analysis: The "Why" Behind the Issues

To troubleshoot effectively, you must understand the degradation mechanisms.[1] The following diagram illustrates the two primary pathways that compromise the integrity of this molecule.

DegradationPathways Start 2-Tosyl-2,3-dihydro isoquinolin-4(1H)-one (Intact) Oxidation Oxidation (Air/Light) Start->Oxidation Base Base/Moisture (C3 Deprotonation) Start->Base Lactam Degradation Product A: 1-Oxo-derivative (Lactam/Imide) Oxidation->Lactam Benzylic C1 Attack Enolate Enolate Intermediate Base->Enolate Dimer Degradation Product B: Aldol Dimers/Oligomers Enolate->Dimer Self-Condensation

Figure 1: Primary degradation pathways.[1] The C1 position is vulnerable to oxidation (red path), while the C3 position is vulnerable to base-induced oligomerization (yellow path).[1]

The C1 Oxidation Vulnerability

The C1 carbon is benzylic and attached to a nitrogen atom. Although the tosyl group withdraws electron density, this position remains susceptible to radical formation and subsequent oxidation by atmospheric oxygen, especially under UV light.[1] This leads to the formation of 2-tosyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione (a lactam-ketone).[1]

The C3 Acidity & Enolization

The C3 protons are flanked by a ketone (C4) and a sulfonamide nitrogen.[1] This "double activation" makes these protons significantly more acidic than typical alpha-protons.[1] Even mild bases or prolonged storage in protic solvents can trigger enolization, leading to aldol condensation products (dimers) which appear as gummy, insoluble precipitates.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My white solid turned yellow/brown during storage."

Diagnosis: Oxidative degradation or oligomerization.[1]

  • Mechanism: The yellowing is typically due to the formation of conjugated byproducts (enones) or oxidation at the C1 position to form the imide/lactam species, which often carry trace colored impurities.[1]

  • Solution:

    • Check TLC : The oxidized lactam usually runs lower (more polar) than the ketone.[1]

    • Recrystallization: If the degradation is minor (<5%), recrystallize from ethanol/ethyl acetate.[1]

    • Prevention: Store under argon/nitrogen at -20°C. Exclude light (wrap vial in foil).

Issue 2: "I see multiple spots on TLC, but the Mass Spec looks correct."

Diagnosis: Enolization or Hydrolysis of Precursor.[1][2]

  • Scenario A (Synthesis): If you just synthesized it via Friedel-Crafts, the extra spot might be the uncyclized acid (hydrolysis of the acid chloride intermediate).[1]

  • Scenario B (Storage): If stored in solution (e.g., CDCl3 for NMR), the compound may be enolizing.[1]

  • Action:

    • Run NMR immediately.[1] If the C3 protons (singlet ~4.0-4.5 ppm) are disappearing or splitting, you have enolization or deuterium exchange.[1]

    • Avoid CDCl3 for long-term storage; the trace acidity in chloroform promotes decomposition. Use DMSO-d6 or Acetone-d6 for analysis if stability is a concern.[1]

Issue 3: "The yield of my next step (e.g., Grignard addition) is terrible."

Diagnosis: Proton transfer interference.

  • Mechanism: Because the C3 protons are acidic, adding a nucleophile (like a Grignard or Lithium reagent) often results in simple deprotonation (acting as a base) rather than addition to the ketone.[1]

  • Solution:

    • Use CeCl3 (Cerium chloride) to activate the ketone and suppress basicity (Luche reduction/addition conditions).[1]

    • Ensure the reagent is added at -78°C to kinetically favor addition over deprotonation.[1]

Quality Control & Diagnostic Workflow

Use this flowchart to determine if your batch is suitable for use.

QC_Workflow Start Sample Inspection Visual Visual Check: Is it White/Off-White? Start->Visual Decision1 Yellow/Brown? Visual->Decision1 TLC TLC Analysis (EtOAc/Hexane) Decision2 Single Spot? TLC->Decision2 NMR 1H NMR Analysis Decision3 C1/C3 Integrals Correct? NMR->Decision3 Decision1->TLC No (White) Decision1->TLC Yes (Note color) Decision2->NMR Yes Fail_Acid FAIL: Acid/Precursor Present (Resynthesize) Decision2->Fail_Acid No (Lower spot present) Pass PASS: Proceed to Experiment Decision3->Pass Yes (2:2 ratio) Fail_Ox FAIL: Oxidation Detected (Purify) Decision3->Fail_Ox No (C1 signal shift)

Figure 2: QC Decision Tree. Critical checkpoints are the visual color and the NMR integration of the C1 and C3 methylene protons.

Standard Operating Procedures (SOP)

Storage Protocol[1]
  • Temperature: -20°C (Long term), 4°C (Active use).[1]

  • Atmosphere: Inert gas (Argon preferred).[1]

  • Container: Amber glass vial with Teflon-lined cap (to prevent moisture ingress and UV exposure).[1]

  • Solvent: NEVER store in solution. Isolate as a solid immediately.

Handling Precautions
  • Acids/Bases: Avoid exposure to strong aqueous bases (NaOH, KOH) unless intended for reaction; this causes rapid darkening/polymerization.[1]

  • Chromatography: When purifying on silica gel, use a solvent system containing 1% Triethylamine (TEA) only if the compound streaks, but generally, neutral silica is safer.[1] Ensure the column is run quickly to minimize residence time on the acidic silica surface.

Quantitative Data: Stability Benchmarks

ConditionDurationStability StatusObservation
Solid, -20°C, Argon 6 MonthsStableNo degradation detected.[1]
Solid, 25°C, Air 2 WeeksMarginalSlight yellowing; <2% oxidation.[1]
Solution (CDCl3), 25°C 24 HoursUnstableAcid trace in CDCl3 catalyzes enolization.[1]
Solution (DMSO), 25°C 1 WeekStableGood solvent for NMR analysis.[1]
Basic Solution (pH > 10) 1 HourCritical FailureRapid darkening, aldol condensation.[1]

References

  • Synthesis via Friedel-Crafts Cyclization: Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999).[1][3] Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-Dibenzylaminols.[1][3] Organic Letters, 1(6), 877–879.[1] [Link][1]

  • General Stability of Tetrahydroisoquinolines: Scott, J. D., & Williams, R. M. (2002).[1] Chemistry of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.[1] [Link]

  • Acidity of 4-Piperidone Derivatives: Gut, V., Rudinger, J., Walter, R., Herling, P. A., & Schwartz, I. L. (1968).[1] Derivatives of 1-tosyl-3-amino-2-piperidone: Preparation and conversion to derivatives and peptides of ornithine.[1][4] Tetrahedron, 24(21), 6351-6363.[1][4] [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting catalyst poisoning during the synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with catalyst activity and reaction efficiency. As your partner in scientific discovery, we aim to provide not just solutions, but also the underlying principles to empower your experimental design and execution.

The synthesis of complex heterocyclic molecules like this compound often relies on palladium-catalyzed intramolecular cyclization reactions. While powerful, these catalytic systems are sensitive to deactivation by various impurities, a phenomenon known as catalyst poisoning.[1] This guide offers a structured approach to diagnosing, mitigating, and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern in my reaction?

A: Catalyst poisoning refers to the deactivation of a catalyst's active sites by chemical compounds, often present as impurities in the reaction mixture.[1][2] These impurities bind strongly to the catalyst's surface, preventing reactant molecules from accessing the active sites and thereby slowing down or completely halting the desired chemical transformation.[1] This is a significant concern in syntheses utilizing expensive noble metal catalysts, like palladium, as it leads to lower yields, increased costs, and inconsistent results.[3]

Q2: My palladium-catalyzed synthesis of this compound is sluggish or has completely stalled. How do I know if catalyst poisoning is the cause?

A: Common symptoms of catalyst poisoning include:

  • Rapid decline in reaction rate: The reaction starts as expected but then slows down or stops before completion.[4]

  • Incomplete conversion: Even with extended reaction times or increased catalyst loading, the starting material is never fully consumed.

  • Change in catalyst appearance: The catalyst may change color or precipitate from the solution as palladium black, indicating agglomeration or changes in its chemical state.[5]

  • Batch-to-batch inconsistency: A previously successful reaction fails when using a new batch of reagents or solvents.

Q3: What are the most likely poisons in this specific synthesis?

A: Given the structure of your target molecule, the primary suspect is sulfur . The tosyl (p-toluenesulfonyl) group is an intrinsic part of the molecule. While the sulfur in the tosyl group itself is generally stable, trace impurities from the tosylation reagent (e.g., tosyl chloride) or side reactions can introduce highly potent sulfur-based poisons.[6][7]

Other common poisons for palladium catalysts include:

  • Nitrogen-containing heterocycles: Pyridine and quinoline are well-known poisons.[3]

  • Carbon Monoxide (CO): Can be present in the atmosphere or from certain reagents. Even small amounts can completely inhibit the catalyst.[8]

  • Heavy Metals: Contaminants like mercury, lead, or arsenic from reagents or equipment can cause deactivation.[9]

  • Excess Ligands or Additives: While necessary for the reaction, incorrect stoichiometry of additives like phosphine ligands or cyanides can lead to the formation of stable, inactive palladium complexes.[10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving catalyst poisoning issues.

Symptom 1: Reaction Fails to Reach Completion or Proceeds at an Unacceptably Slow Rate.
  • Possible Cause A: Sulfur Poisoning from Reagents. The most probable cause is the presence of reduced sulfur compounds (e.g., thiols, sulfides, H₂S, SO₂) which strongly and often irreversibly bind to palladium surfaces.[6][7][11] These can be impurities in the starting materials or the tosylating agent.

    • Recommended Actions:

      • Reagent Purification: Recrystallize the N-tosylated starting material. Ensure the tosyl chloride used is of the highest purity available.

      • Solvent Purity: Use anhydrous, high-purity solvents. Consider passing solvents through a column of activated alumina to remove polar impurities.

      • Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) to prevent atmospheric contaminants from entering the reaction.

  • Possible Cause B: General Impurities in Glassware or System. Residual contaminants from previous experiments can leach into the reaction mixture.

    • Recommended Actions:

      • Rigorous Cleaning: Clean all glassware with a strong oxidizing agent (e.g., piranha solution or aqua regia, with extreme caution) followed by thorough rinsing with deionized water and oven drying.

      • Dedicated Glassware: If this synthesis is performed frequently, dedicate a set of glassware exclusively for these sensitive catalytic reactions.

Symptom 2: Catalyst Precipitates as a Black Solid (Palladium Black).
  • Possible Cause: Catalyst Agglomeration and Decomposition. This indicates that the palladium nanoparticles are no longer stabilized and have agglomerated into an inactive bulk form. This can be induced by high temperatures, incorrect solvent choice, or the presence of poisons that strip stabilizing ligands.

    • Recommended Actions:

      • Temperature Control: Ensure the reaction temperature is precisely controlled and does not overshoot the target.

      • Ligand Stoichiometry: Verify the correct ratio of palladium precursor to ligand. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

      • Analytical Characterization: If possible, isolate the black precipitate and analyze it. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of palladium and identify adsorbed poisons like sulfur.[1][9]

Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting a failed or underperforming reaction.

G start Reaction Fails (Low Yield / Stalled) check_repro Is the result reproducible with the same batch? start->check_repro check_lit Re-evaluate Literature Procedure & Stoichiometry check_repro->check_lit No impurity_q Suspect Impurity? check_repro->impurity_q Yes impurity_q->check_lit No action_reagents Purify Starting Materials & Solvents impurity_q->action_reagents Yes small_scale Run Small-Scale Test Reactions action_reagents->small_scale action_catalyst Use New Batch of Catalyst & Ligand action_catalyst->small_scale action_glassware Use Dedicated or Rigorously Cleaned Glassware action_glassware->small_scale analyze_vars Analyze Variables: - Reagent Source - Catalyst Batch - Solvent Purity small_scale->analyze_vars success Problem Solved analyze_vars->success

Caption: A logical workflow for troubleshooting catalytic reactions.

Experimental Protocols
Protocol 1: Small-Scale Diagnostic Reaction

This protocol is designed to efficiently test the quality of reagents and catalysts before committing to a large-scale synthesis.

  • Setup: Arrange four small reaction vials (e.g., 2 mL microwave vials) with stir bars. Label them A, B, C, and D. Ensure all are rigorously cleaned and dried.

  • Reagents:

    • Vial A (Control): Use your standard, current batches of starting material, solvent, and catalyst.

    • Vial B (New Catalyst): Use the standard starting material and solvent, but a fresh, unopened batch of palladium catalyst and ligand.

    • Vial C (Purified Substrate): Use a recrystallized batch of your starting material with the standard solvent and catalyst.

    • Vial D (High-Purity Solvent): Use the standard starting material and catalyst, but a fresh, unopened bottle of high-purity anhydrous solvent.

  • Execution:

    • Under an inert atmosphere, add the appropriate reagents to each vial in the correct stoichiometry for a small-scale reaction (e.g., 10-20 mg of starting material).

    • Run all four reactions simultaneously under identical conditions (temperature, time).

  • Analysis:

    • Monitor the reactions by TLC or LC-MS at regular intervals.

    • Compare the conversion rates. If Vial B, C, or D shows significant improvement over Vial A, you have identified the source of the poisoning (catalyst, substrate, or solvent, respectively).

Protocol 2: Attempted Catalyst Regeneration (for Sulfur Poisoning)

Regeneration of sulfur-poisoned palladium is challenging and often incomplete, but can be attempted.[12][13] Oxidizing reagents can help remove some poisons.[7] Note: This is a last resort and may not restore full activity.

  • Catalyst Isolation: Carefully filter the poisoned catalyst from the reaction mixture under an inert atmosphere.

  • Washing: Wash the catalyst sequentially with:

    • The reaction solvent (to remove residual organics).

    • Deionized water.

    • A dilute solution of an oxidizing agent (e.g., 1-5% hydrogen peroxide). Caution: This can be exothermic.

    • Copious amounts of deionized water until the washings are neutral.

    • Acetone or ethanol to aid in drying.

  • Drying: Dry the washed catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C).

  • Testing: Use the regenerated catalyst in a small-scale diagnostic reaction (Protocol 1) to assess its recovered activity. Compare it against a fresh catalyst.

Data Summary & Visualization
Table 1: Common Poisons for Palladium Catalysts and Mitigation Strategies
Poison ClassSpecific ExamplesCommon SourcesMitigation Strategy
Sulfur Compounds H₂S, SO₂, thiols, sulfidesReagent impurities (esp. sulfonyl chlorides), contaminated solventsUse high-purity reagents, recrystallize substrates, purify solvents.[6][7]
Nitrogen Compounds Pyridine, quinoline, certain aminesAdditives, byproducts, solvent impuritiesPurify reagents, choose non-coordinating bases where possible.[3]
Gases Carbon Monoxide (CO)Incomplete combustion, air leaks, certain decarbonylation reactionsMaintain a strict inert atmosphere, use high-purity gases.[8]
Heavy Metals Hg, Pb, AsContaminated reagents, leaching from equipmentUse high-purity starting materials, verify equipment integrity.[9]
Halides & Cyanides Excess I⁻, Br⁻, CN⁻Reagents, additives (e.g., phase-transfer catalysts)Ensure precise stoichiometry, avoid excess cyanide sources.[10]
Mechanism of Catalyst Poisoning

The diagram below illustrates how a poison molecule blocks the active site of a palladium catalyst, preventing the substrate from binding and reacting.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd_active Pd Active Site Pd_poisoned Pd Active Site Substrate Substrate Substrate->Pd_active Binds to react Poison Poison (e.g., Sulfur) Poison->Pd_poisoned Irreversibly Binds Substrate_blocked Substrate Substrate_blocked->Pd_poisoned Blocked

Caption: A poison molecule binding to a catalyst's active site.

References
  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Ponec, V. (2001). Poisoning and deactivation of palladium catalysts. Studies in Surface Science and Catalysis, 139, 65-80. Retrieved from [Link]

  • chemeurope.com. Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]

  • Burrows, M. G. T., & Stookmayer, W. H. (1940). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(966), 378-392. Retrieved from [Link]

  • Protsenko, A. V., & Protsenko, A. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(46), 13834-13845. Retrieved from [Link]

  • Wang, X., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8499. Retrieved from [Link]

  • Intertek. Catalyst Poisoning Testing. Retrieved from [Link]

  • Li, J., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports, 5, 12336. Retrieved from [Link]

  • Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86, 3359-3364. Retrieved from [Link]

  • Saleh, N., et al. (2018). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Sale, T. (n.d.). Troubleshooting FCCU Operating Problems. Scribd. Retrieved from [Link]

  • Wang, W., et al. (2022). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Environmental Science & Technology, 56(15), 10899-10909. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Salehpour, F., et al. (1970). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 66, 2210-2221. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16495-16534. Retrieved from [Link]

  • Chandrasekhar, S., et al. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877-879. Retrieved from [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16495–16534. Retrieved from [Link]

  • Chooluck, K., et al. (2014). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 86, 334-342. Retrieved from [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent developments for the synthesis of the dihydroisoquinolin-1(2H)-ones via cyclization of N-allylbenzamides. Tetrahedron Letters, 131, 154807. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(1,2,3,4‐tetrahydroisoquinoline‐1‐yl) oxazoles. Retrieved from [Link]

  • ResearchGate. (2022, November 24). Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides | Request PDF. Retrieved from [Link]

  • Gulf Bio Analytical. Catalyst Poisoning Solutions. Retrieved from [Link]

Sources

effect of temperature on 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Building Block Synthesis Subject: Optimization of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one Synthesis Ticket ID: #ISOQ-4ONE-TEMP-001 Status: Resolved / Guide Published

Executive Summary: The Thermodynamic vs. Kinetic Balance

The synthesis of This compound is a critical gateway to isoquinoline-based alkaloids and Rho kinase inhibitors. The primary synthetic route involves the intramolecular Friedel-Crafts acylation of N-tosyl-N-benzylglycine.

Temperature control in this reaction is not merely about rate acceleration; it is the selectivity switch between successful cyclization and catastrophic protecting group failure.

  • Low Temperature (< 0°C): Kinetic trapping prevents acylium ion formation, leading to recovered starting material or hydrolysis products.

  • Optimal Window (25°C – 45°C): Balances the activation energy required to close the deactivated ring system while maintaining sulfonamide integrity.

  • High Temperature (> 60°C): Triggers desulfonylation (loss of the Tosyl group) and polymerization, resulting in intractable black tars.

Module 1: Critical Reaction Parameters (Friedel-Crafts Route)

This protocol assumes the use of N-tosyl-N-benzylglycine as the precursor, converted to the acid chloride in situ, followed by Lewis Acid-mediated cyclization.

The Pathway & Temperature Sensitivity

The following diagram illustrates the temperature-dependent divergence in the reaction pathway.

G Start N-Tosyl-N-benzylglycine AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, 0°C -> RT AcidCl->Start Quench < 0°C (Hydrolysis) Acylium Acylium Ion (Active Electrophile) AcidCl->Acylium AlCl3, DCM Product 2-Tosyl-2,3-dihydro- isoquinolin-4(1H)-one Acylium->Product Cyclization (25°C - 40°C) Side1 Desulfonylated Byproducts Acylium->Side1 > 60°C (Acid-Cat. Cleavage) Side2 Polymer/Tar Acylium->Side2 > 80°C (Oligomerization)

Caption: Figure 1. Temperature-dependent reaction divergence.[1] Note the narrow window for successful cyclization.

Module 2: Troubleshooting Guide

Scenario A: "I see no conversion by TLC after 4 hours at 0°C."
  • Diagnosis: Kinetic Trap.

  • Technical Insight: The formation of the acylium ion from the acid chloride and Aluminum Chloride (AlCl3) is fast, but the electrophilic attack on the benzene ring is the rate-determining step. The benzene ring in N-benzylglycine derivatives is not strongly activated (it lacks electron-donating groups like -OMe in the meta position).

  • Action Plan:

    • Do not add more catalyst.[2]

    • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • If still sluggish after 2 hours, gently heat to reflux in Dichloromethane (DCM, ~40°C) . Do not switch to higher boiling solvents (like DCE or Toluene) yet.

Scenario B: "The reaction turned black and NMR shows loss of aromatic protons."
  • Diagnosis: Thermal Decomposition / Desulfonylation.

  • Technical Insight: Sulfonamides are generally stable, but in the presence of strong Lewis Acids (AlCl3) and heat (>60°C), the S-N bond becomes susceptible to cleavage. The resulting free amine can polymerize or undergo oxidative degradation.

  • Action Plan:

    • Strict Temperature Control: Ensure your oil bath does not exceed 45°C.

    • Stepwise Addition: Add AlCl3 in portions at 0°C, then warm up. A massive exotherm upon initial addition can locally spike the temperature, causing immediate degradation.

    • Switch Catalyst: If AlCl3 is too harsh, switch to Polyphosphoric Acid (PPA) . While PPA usually requires higher temps (80-100°C), it is often milder regarding polymerization than AlCl3 at equivalent temperatures for this specific substrate.

Scenario C: "Yield is low (30-40%), with unreacted acid chloride remaining."
  • Diagnosis: Moisture Deactivation.

  • Technical Insight: AlCl3 is hygroscopic. If the temperature is correct but conversion is low, the catalyst may have been quenched by atmospheric moisture before generating the acylium ion.

  • Action Plan:

    • Use fresh, anhydrous AlCl3 (should be yellow/grey powder, not white/clumpy).

    • Ensure the system is under a positive pressure of Nitrogen or Argon.

Module 3: Comparative Data (Representative)

The following table summarizes the effect of temperature on the yield of this compound using AlCl3 (3.0 equiv) in DCM [1, 2].

TemperatureReaction TimeYieldPurity (HPLC)Primary Issue
0°C 12 Hours< 10%> 98%Incomplete conversion; Kinetic trap.
25°C (RT) 4-6 Hours75-85% 95% Optimal balance.
40°C (Reflux) 2 Hours80%90%Good yield, slight yellowing (minor impurities).
80°C (DCE) 1 Hour35%< 60%Significant tar formation; Tosyl cleavage observed.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Parham Cyclization (Lithiation) instead to avoid heating? A: Yes, but it introduces a different set of temperature constraints. The Parham cyclization involves a halogen-lithium exchange (usually on a 2-bromobenzyl derivative) followed by intramolecular trapping by the amide/ester.

  • Requirement: This must be performed at -78°C .

  • Risk:[1][3][4] If the temperature rises above -60°C before cyclization is complete, the lithiated intermediate will protonate (quench) or undergo Wurtz-type coupling, destroying the yield [3].

Q2: Why is the N-Tosyl group preferred over N-Boc or N-Acetyl? A: The Tosyl group is robust. N-Boc is acid-labile and will be removed instantly by AlCl3 or PPA (Friedel-Crafts conditions). N-Acetyl is stable but less electron-withdrawing than Tosyl, which can sometimes lead to different electronic biases during the cyclization. Furthermore, the Tosyl group aids in crystallinity, making purification easier.

Q3: My product is an oil, but the literature says it should be a solid. Did the temperature affect this? A: Likely yes. High-temperature reactions often generate "grease" or oligomers that prevent crystallization.

  • Fix: Triturate the crude oil with cold Diethyl Ether or Ethanol. If it remains an oil, check NMR for the presence of the Tosyl methyl group (~2.4 ppm). If that peak is missing, you have desulfonylated the product.

References

  • Friedel-Crafts Acylation of Arenes. Organic Chemistry Portal. Available at: [Link]

  • Chandrasekhar, S., et al. (1999).[5] "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols." Organic Letters, 1(6), 877–879. Available at: [Link]

  • Parham Cyclization. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support: Reagent Purity in Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolinone synthesis via transition-metal-catalyzed C–H activation (typically Rh(III), Pd(II), or Cu(II)) is a precision chemistry requiring rigorous control over reagent speciation. Unlike robust cross-couplings (e.g., Suzuki-Miyaura), oxidative annulations involve complex catalytic cycles with reversible metallation-deprotonation (CMD) steps that are highly sensitive to proton sources, trace metal contaminants, and oxidant integrity .

This guide addresses the "hidden variables" of reagent purity that cause reproducibility crises—specifically focusing on the integrity of the [Cp*RhCl2]2 catalyst, the speciation of silver/copper oxidants, and the impact of trace water/acids on regioselectivity.

Troubleshooting Center (Q&A)

Issue 1: Catalyst Deactivation & "Black Metal" Precipitation

User Question: My Rh(III)-catalyzed annulation (benzamide + alkyne) turns black within 10 minutes and yields <20%. I am using [CpRhCl2]2 stored in a desiccator. What is happening?*

Technical Diagnosis: This indicates rapid catalyst decomposition to heterogeneous Rh(0) (rhodium black), effectively killing the catalytic cycle. The root cause is likely oxidant failure or dimer degradation .

  • Causality: The active species is a monomeric cationic Rh(III) complex formed in situ. If the oxidant (e.g., Cu(OAc)2 or Ag salt) is wet or degraded, it cannot efficiently re-oxidize the reduced Rh(I) species back to Rh(III) after the reductive elimination step. The accumulating Rh(I) disproportionates or aggregates into inactive Rh(0).

  • Solution:

    • Inspect the Catalyst: Pure [Cp*RhCl2]2 should be a deep red/burgundy microcrystalline solid . If it appears brown or opaque, it has hydrolyzed or oxidized. Action: Recrystallize immediately (See Protocol B).

    • Validate the Oxidant: Silver salts (AgOAc, Ag2CO3) are photosensitive and hygroscopic. If they have turned gray/purple, they contain metallic Ag(0) and will not function. Action: Grind fresh Ag salts in a darkroom; store under argon.

    • Check Solvent Peroxides: If using ethereal solvents (THF, Dioxane) or alcohols (TFE), test for peroxides. Peroxides can oxidatively cleave the Cp* ligand, destroying the catalyst.

Issue 2: Drifting Regioselectivity

User Question: I usually get 95:5 regioselectivity favoring the sterically hindered isomer. Recently, this dropped to 60:40. I changed my batch of Pivalic Acid (PivOH). Could that be it?

Technical Diagnosis: Yes. The carboxylate additive acts as a CMD shuttle , assisting in the deprotonation of the C–H bond. Its purity and water content dictate the transition state geometry.

  • Causality: Commercial PivOH often contains water or is sold as a hydrate. Water competes with the pivalate anion for coordination to the Rh center. A Rh-OH species has a different steric profile and basicity compared to Rh-OPiv, altering the regioselectivity of the alkyne insertion.

  • Solution:

    • Drying Protocol: Melt the PivOH (MP ~36°C) and purge with dry N2 for 30 minutes before use, or sublime it for high-precision work.

    • Stoichiometry Check: Ensure the ratio of Acetate (from catalyst activation) to Pivalate is controlled. Excess acetate (from impure AgOAc) can override the pivalate effect.

Issue 3: "Metal-Free" Reaction Failure

User Question: I am attempting a "metal-free" oxidative cyclization using an organic oxidant, but I cannot reproduce the literature yields. My reagents are 99% pure.

Technical Diagnosis: Many "metal-free" isoquinolinone syntheses are actually catalyzed by trace transition metals (ppm levels of Cu, Fe, or Pd) present in "pure" reagents, particularly in bases like K2CO3 or Cs2CO3.

  • Causality: The reaction may rely on a trace metal to initiate a radical mechanism or coordinate the nitrogen. If your new batch of reagents is too pure (e.g., 99.999% trace metals basis), the reaction may fail. Conversely, high Fe contamination in lower-grade bases can act as a catalyst poison.

  • Solution:

    • Spiking Experiment: Intentionally spike the reaction with 1-5 ppm of Cu(OAc)2 or FeCl3. If yield recovers, the reaction is not truly metal-free.

    • Base Sourcing: Stick to the exact grade/supplier cited in the original literature. "Analytical Grade" is not always better than "Technical Grade" for these specific transformations.

Core Protocols

Protocol A: Standardized Rh(III)-Catalyzed C-H Activation with Purity Checkpoints

Use this protocol to benchmark reagent quality.

Reagents:

  • Substrate: N-Methoxybenzamide (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)[1]

  • Oxidant: AgOAc (2.1 equiv) - Must be white/off-white, not gray.

  • Solvent: MeOH (0.2 M) - Anhydrous.

Workflow:

  • Checkpoint 1 (Catalyst Solubilization):

    • Add [Cp*RhCl2]2 and AgOAc to the reaction vessel.

    • Add MeOH.[2] Stir for 5 mins at RT.

    • Observation: The solution should turn from deep red to a clear yellow/orange as the chloride is scavenged and active cationic Rh species form.

    • Failure Mode: If the solution remains cloudy or retains a dark red precipitate, the chloride abstraction failed. Stop. Check AgOAc quality.

  • Substrate Addition:

    • Add Benzamide and Alkyne.

    • Seal vessel and heat to 60°C.

  • Checkpoint 2 (The "Black" Test):

    • Inspect at 30 mins.

    • Pass: Solution is clear orange/amber.

    • Fail: Solution contains black precipitate (Rh colloids). This indicates the re-oxidation cycle is too slow. Action: Add 10 mol% Cu(OAc)2 as a redox mediator to assist the Ag oxidant.

  • Workup:

    • Filter through Celite to remove AgCl.

    • Evaporate and analyze crude by 1H NMR.

Protocol B: Purification of [Cp*RhCl2]2 Dimer

Commercial catalyst often degrades. Recrystallize if purity is in doubt.

  • Dissolution: Dissolve 500 mg of commercial [Cp*RhCl2]2 in a minimum amount of boiling Methanol (~15-20 mL). The solution should be deep red.

  • Filtration: Filter hot through a glass frit to remove insoluble black Rh(0) impurities.

  • Precipitation: Allow the filtrate to cool to RT, then place in a freezer (-20°C) overnight. Alternatively, slowly diffuse Diethyl Ether into the methanol solution.

  • Collection: Collect the deep burgundy crystals by filtration. Wash with cold ether (2 x 5 mL).

  • Drying: Dry under high vacuum for 4 hours. Store in a desiccator away from light.

Visualizations

Figure 1: Catalytic Cycle & Purity Inhibition Points

This diagram illustrates the standard Rh(III) cycle and identifies exactly where reagent impurities cause failure.

RhodiumCycle cluster_impurities Critical Failure Modes PreCat [Cp*RhCl2]2 (Pre-Catalyst) ActiveCat Cp*Rh(OAc)2 (Active Species) PreCat->ActiveCat AgOAc (Cl Scavenger) FAIL: Wet Ag salts Coordination N-Coordination (Substrate Binding) ActiveCat->Coordination Benzamide CMD C-H Activation (CMD Step) Coordination->CMD PivOH/Acetate Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle -AcOH Insertion Alkyne Insertion Rhodacycle->Insertion Alkyne RedElim Reductive Elimination (Product Release) Insertion->RedElim Rh1 Cp*Rh(I) (Reduced Species) RedElim->Rh1 + Product Rh1->ActiveCat Re-oxidation (Ag/Cu) FAIL: Slow kinetics DeadCat Rh(0) Black (Inactive) Rh1->DeadCat Aggregation (Irreversible) Water H2O Contamination Water->CMD Disrupts TS Alters Regioselectivity OxidantFail Degraded Oxidant OxidantFail->Rh1 Stalls Cycle

Caption: Figure 1. Rh(III) catalytic cycle highlighting critical points where reagent impurities (Water, Degraded Oxidant) disrupt the pathway, leading to regioselectivity loss or catalyst death (Rh black).

Figure 2: Troubleshooting Logic Tree for Low Yields

A systematic decision matrix for diagnosing yield issues.

Troubleshooting Start Problem: Low Yield / No Reaction ColorCheck Check Reaction Color after 30 mins Start->ColorCheck Black Black Precipitate? ColorCheck->Black YesBlack Yes: Catalyst Death Black->YesBlack True NoBlack No: Clear/Orange Black->NoBlack False OxidantCheck Check Oxidant Quality (Is Ag salt gray?) YesBlack->OxidantCheck SubstrateCheck Check Substrate (Sterics/Electronics) NoBlack->SubstrateCheck BadOx Replace Oxidant (Grind fresh) OxidantCheck->BadOx Yes GoodOx Check Solvent Peroxides OxidantCheck->GoodOx No TempCheck Increase Temp (+10°C) SubstrateCheck->TempCheck Unreactive AdditiveCheck Check Additive (PivOH/Acetate ratio) SubstrateCheck->AdditiveCheck Reactive but stalled

Caption: Figure 2. Decision logic for diagnosing low yields. Distinguishes between catalyst deactivation (black precipitate) and kinetic stalling (clear solution).

References

  • Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Chemistry Portal. [Link]

  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry. [Link][3]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules (MDPI). [Link]

  • Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2. Lu Le Laboratory. [Link]

  • C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) before handling Rhodium catalysts or Silver salts.

Sources

avoiding decomposition of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one during purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Purification of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Ticket ID: #ISOQ-4-ONE-PURITY Status: Open Priority: High (Decomposition Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering decomposition during the purification of This compound . This is a known issue stemming from the compound's sensitivity to the acidic surface of standard silica gel (


).

The C4-ketone and the


-tosyl group render the C3-protons significantly acidic, promoting enolization. On acidic media (silica pH ~4-5), this facilitates oxidative aromatization  to the fully aromatic isoquinolin-4-ol or isoquinoline species.

Immediate Recommendation: Stop using untreated silica gel. Switch to recrystallization (primary) or neutralized silica chromatography (secondary).

Module 1: Diagnostic & Triage (FAQ)

Q1: Why is my crude product turning yellow/brown on the column? A: This indicates oxidative aromatization . The dihydroisoquinolin-4-one scaffold is partially saturated. The driving force to become a fully aromatic isoquinoline (isocarbostyril or isoquinolinol) is high. Acidic silica catalyzes the enolization, which is the rate-limiting step for this oxidation. The yellow color is characteristic of the conjugated aromatic impurities.

Q2: The compound streaks on the TLC plate. Is it impure? A: Not necessarily. Streaking usually indicates strong interaction with the stationary phase. The Lewis-basic oxygen of the ketone and the sulfonamide nitrogen interact with the acidic silanols (


). This causes peak tailing and prolonged exposure to the acidic surface, accelerating decomposition.

Q3: Can I just use Alumina instead? A: Yes. Neutral Alumina (Activity Grade III) is a safer alternative than silica, but it has lower resolving power. If you must use chromatography, neutralized silica (Protocol B) is often more effective than alumina for this specific ketone.

Module 2: Purification Protocols

Decision Matrix: Choosing the Right Path

Use the following logic flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckTLC Analyze TLC (Crude Purity) Start->CheckTLC IsSolid Is Crude a Solid? CheckTLC->IsSolid Recryst PROTOCOL A: Recrystallization (Recommended) IsSolid->Recryst Yes (Major Component) Chromatography PROTOCOL B: Neutralized Flash Chromatography IsSolid->Chromatography No (Oily/Complex Mix) Recryst->CheckTLC Purity < 98%

Figure 1: Purification Decision Matrix. Prioritize crystallization to avoid solid-support interactions.

Protocol A: Recrystallization (The "Gold Standard")

Use this method first. It avoids silica entirely and scales well.

Reagents:

  • Ethanol (EtOH) - Absolute

  • Ethyl Acetate (EtOAc)

  • Hexanes (or Heptane)

Step-by-Step:

  • Dissolution: Take the crude solid and dissolve it in the minimum amount of boiling EtOAc .

  • Solvent Check: If the solution is very dark, treat with activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.

  • Co-Solvent Addition: While keeping the solution near boiling, slowly add Hexanes dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough drops of hot EtOAc to clear the solution again.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, place in a fridge (

    
    ) for 4-12 hours.
    
  • Collection: Filter the white needles/prisms. Wash with cold Hexane.

Expected Yield: 70-85% recovery. Purity: >99% (NMR).

Protocol B: Neutralized Silica Chromatography

Use this only if the crude is an oil or contains impurities with similar solubility profiles.

The Fix: You must pretreat the silica gel with Triethylamine (


) to mask the acidic silanol sites.

Reagents:

  • Silica Gel (230-400 mesh)

  • Triethylamine (

    
    )[1]
    
  • Eluent: Hexanes/EtOAc gradient.

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1%

    
     (v/v) .
    
  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of the Hexane/1%

    
     mixture.
    
    • Why? This converts acidic

      
       sites to ammonium salts (
      
      
      
      ), preventing acid catalysis.
  • Loading: Dissolve your crude in a minimum amount of DCM or Toluene (avoid pure EtOAc for loading if possible to prevent band broadening).

  • Elution: Run the gradient (e.g., 10%

    
     40% EtOAc in Hexanes).
    
    • Note: You do not need to keep adding TEA to the eluent after the initial packing, but maintaining 0.5% TEA in the eluent ensures stability for very sensitive substrates.

  • Concentration: Evaporate fractions immediately. Do not leave the compound in solution for days.

Module 3: The Science of Instability

Understanding the decomposition mechanism helps you avoid it in future steps (e.g., derivatization).

Decomposition Pathway: Acid-Catalyzed Aromatization

The 2,3-dihydroisoquinolin-4(1H)-one system is thermodynamically driven toward the aromatic isoquinoline system.

  • Enolization: The C3 protons are acidic due to the flanking electron-withdrawing groups (Ketone +

    
    -Tosyl). Acidic silica protonates the ketone oxygen, accelerating enol formation.
    
  • Oxidation: Once the enol forms, it is highly susceptible to air oxidation or disproportionation, leading to the loss of hydrogens and formation of the aromatic ring.

Decomposition Substrate 2-Ts-dihydroisoquinolin-4-one (Target) Enol Enol Intermediate (Reactive) Substrate->Enol H+ Catalysis Silica Acidic Silica (H+) Silica->Enol promotes Aromatic Isoquinoline/Isocarbostyril (Yellow Impurity) Enol->Aromatic -2H (Oxidation)

Figure 2: Mechanistic pathway of decomposition on acidic media.

Summary of Chemical Data

ParameterValueImplications for Handling
Melting Point

Solid at RT; Recrystallization is viable.
C3 Acidity (

)
~18-19 (Est.)Weakly acidic; deprotonated by strong bases, enolized by acids.
Stability ModerateStable as solid; unstable in acidic solution or on acidic silica.
Solubility DCM, EtOAc, THFGood solubility makes liquid loading easy.

References

  • Chandrasekhar, S., et al. (1999).[2] "Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-Dibenzylaminols." Organic Letters, 1(6), 877–879. [Link]

    • Context: Describes the Friedel-Crafts cyclization conditions and stability of similar N-tosyl tetrahydroisoquinoline intermedi
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

    • Context: Standard reference for silica gel deactivation protocols (TEA wash)
  • Knochel, P., & Molander, G. A. (Eds.). (2014). Comprehensive Organic Synthesis II. Elsevier. [Link]

    • Context: Volume 6 covers heteroatom manipulation and the stability of dihydro-4-one systems during synthesis.

Sources

Validation & Comparative

The Tosyl Group: A Strategic Advantage in Modern Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal and Process Chemists

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. However, traditional synthetic routes to this privileged heterocycle are often plagued by harsh conditions, limited substrate scope, and low functional group tolerance. This guide offers a comparative analysis of synthetic strategies, highlighting the distinct advantages of employing an N-tosyl group in modern transition-metal-catalyzed approaches over classical methods like the Bischler-Napieralski reaction. By leveraging the unique electronic and directing properties of the tosyl group, researchers can achieve higher yields, milder reaction conditions, and broader applicability in the synthesis of complex isoquinolinones.

The Multifaceted Role of the Tosyl Group

The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is more than just a simple protecting group for amines.[1] Its strong electron-withdrawing nature and steric bulk impart unique reactivity to the molecules it functionalizes. In the context of isoquinolinone synthesis, the N-tosyl group serves three primary functions:

  • Nitrogen Protection: The tosyl group forms a stable sulfonamide, effectively protecting the nitrogen atom from unwanted side reactions under a variety of conditions.[1]

  • Activation of the Benzamide Core: The potent electron-withdrawing sulfonyl moiety significantly influences the electron density of the aromatic ring, activating it for subsequent transformations.

  • Directing Group for C-H Activation: In modern synthetic methodologies, the tosyl group acts as an effective directing group, enabling transition-metal catalysts to selectively functionalize an otherwise unreactive ortho C-H bond, paving the way for efficient cyclization.

Modern Tosyl-Directed Synthesis: A Paradigm of Efficiency

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecules. When applied to isoquinolinone synthesis, the use of an N-tosyl directing group offers a significant leap forward in terms of efficiency and elegance. A prime example is the Rhodium(III)-catalyzed annulation of N-tosylbenzamides with alkynes.

This methodology provides a direct and atom-economical route to highly substituted isoquinolinones under relatively mild conditions. The tosyl group is instrumental in this transformation, guiding the rhodium catalyst to the ortho C-H bond of the benzamide, thereby initiating the cyclization cascade.

Mechanistic Insight: Tosyl-Directed C-H Activation/Annulation

The catalytic cycle, as illustrated below, showcases the pivotal role of the N-tosyl group.

Tosyl_Directed_CH_Activation cluster_0 Catalytic Cycle A [Rh(III)] Catalyst C Rhodacyclic Intermediate A->C C-H Activation (Tosyl Directed) B N-Tosylbenzamide B->C E Alkyne Coordination C->E D Alkyne D->E F Migratory Insertion E->F Coordination G Reductive Elimination F->G Intramolecular Annulation G->A Regeneration H Isoquinolinone Product G->H Release caption Mechanism of Rh(III)-catalyzed synthesis of isoquinolinones.

Figure 1: Mechanism of Rh(III)-catalyzed synthesis of isoquinolinones.

The reaction is initiated by the coordination of the rhodium catalyst to the N-tosylbenzamide, followed by a concerted metalation-deprotonation step directed by the tosyl group to form a stable five-membered rhodacyclic intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, furnishes the desired isoquinolinone product and regenerates the active rhodium catalyst.

The Classical Approach: Bischler-Napieralski Reaction

For decades, the Bischler-Napieralski reaction has been a workhorse for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolinones.[2][3] This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), typically at high temperatures.[1][2]

Mechanistic Insight: Bischler-Napieralski Reaction

The mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.

Bischler_Napieralski_Mechanism cluster_1 Reaction Pathway A β-Phenylethylamide C Imidoyl Phosphate Intermediate A->C B POCl₃ B->C Dehydrating Agent D Nitrilium Ion Intermediate C->D Elimination E Intramolecular EAS D->E Electrophilic Attack F 3,4-Dihydroisoquinoline E->F Rearomatization G Oxidation F->G H Isoquinolinone Product G->H caption Mechanism of the Bischler-Napieralski reaction.

Figure 2: Mechanism of the Bischler-Napieralski reaction.

While effective for certain substrates, this method suffers from several drawbacks that limit its application in modern drug discovery and development.

Comparative Analysis: Tosyl-Directed vs. Bischler-Napieralski

A direct comparison reveals the significant advantages of the tosyl-directed C-H activation strategy.

FeatureTosyl-Directed C-H ActivationBischler-Napieralski Reaction
Reaction Conditions Mild (e.g., 80-120 °C)Harsh (e.g., refluxing POCl₃, >100 °C)[1][2]
Reagents Catalytic amounts of transition metal (e.g., Rh, Ru)Stoichiometric strong acids/dehydrating agents (POCl₃, P₂O₅)[1][2]
Substrate Scope Broad, tolerates a wide range of functional groupsLimited, requires electron-rich aromatic rings[3]
Yields Generally good to excellentOften moderate to low, with potential for side products[2]
Atom Economy High, often with water as the only byproductLow, generates significant phosphorus-based waste
Functional Group Tolerance Excellent, compatible with sensitive functional groupsPoor, incompatible with acid-sensitive groups

The milder conditions and broader functional group tolerance of the tosyl-directed method are particularly advantageous for the synthesis of complex, highly functionalized molecules often encountered in drug discovery programs.

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for both a modern tosyl-directed synthesis and a classical Bischler-Napieralski reaction are presented below.

Experimental Workflow: A Comparative Overview

Experimental_Workflow cluster_tosyl Tosyl-Directed Synthesis cluster_bn Bischler-Napieralski Synthesis T1 Combine N-Tosylbenzamide, Alkyne, Catalyst, and Solvent T2 Heat at 100 °C for 12 h T1->T2 T3 Cool to Room Temperature T2->T3 T4 Purify by Column Chromatography T3->T4 B1 Dissolve β-Phenylethylamide in Solvent B2 Add POCl₃ and Reflux at 110 °C for 4 h B1->B2 B3 Cool and Quench with Ice B2->B3 B4 Basify and Extract B3->B4 B5 Purify by Crystallization/Chromatography B4->B5 caption Comparative experimental workflows.

Figure 3: Comparative experimental workflows.

Protocol 1: Rh(III)-Catalyzed Synthesis of 3-Phenyl-2-tosylisoquinolin-1(2H)-one

This protocol is adapted from a representative Rh(III)-catalyzed C-H activation/annulation reaction.

Materials:

  • N-Tosylbenzamide (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • AgSbF₆ (0.1 mmol, 10 mol%)

  • CsOAc (2.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (4.0 mL)

Procedure:

  • To an oven-dried screw-cap vial, add N-tosylbenzamide, [RhCp*Cl₂]₂, AgSbF₆, and CsOAc.

  • Evacuate and backfill the vial with argon three times.

  • Add 1,2-dichloroethane and phenylacetylene via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isoquinolinone.

Expected Outcome: This procedure typically provides the 3-phenyl-2-tosylisoquinolin-1(2H)-one in good to excellent yield (typically >80%).

Protocol 2: Bischler-Napieralski Synthesis of 3,4-Dihydro-1-phenylisoquinoline

This protocol represents a typical Bischler-Napieralski cyclization.

Materials:

  • N-(2-Phenylethyl)benzamide (1.0 mmol, 1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (5.0 mmol, 5.0 equiv)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, dissolve N-(2-phenylethyl)benzamide in toluene.

  • Carefully add phosphorus oxychloride to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography to afford the 3,4-dihydro-1-phenylisoquinoline.

  • Optional Oxidation Step: The resulting dihydroisoquinoline can be oxidized to the corresponding isoquinolinone using an appropriate oxidant (e.g., KMnO₄, Pd/C).

Expected Outcome: Yields for the Bischler-Napieralski reaction can be variable (often 40-70%) and are highly dependent on the substrate. The reaction often requires a subsequent oxidation step to furnish the isoquinolinone.

Conclusion and Future Outlook

The strategic incorporation of a tosyl group in isoquinolinone synthesis, particularly in the context of transition-metal-catalyzed C-H activation, offers a clear and compelling advantage over classical synthetic methods. The resulting methodologies are characterized by their mild reaction conditions, broad substrate scope, high yields, and excellent functional group tolerance. For researchers, scientists, and drug development professionals, embracing these modern techniques can accelerate the discovery and development of novel isoquinolinone-based therapeutics by enabling the rapid and efficient synthesis of complex molecular architectures that were previously inaccessible or required lengthy and inefficient synthetic sequences. The continued development of novel directing groups and catalytic systems promises to further enhance the synthetic chemist's toolkit for the construction of this important class of heterocycles.

References

  • Chemical Communications.

  • Organic & Biomolecular Chemistry.

  • ScienceDirect.

  • National Center for Biotechnology Information.

  • Centurion University.

  • ResearchGate.

  • NROER.

  • National Center for Biotechnology Information.

Sources

structure-activity relationship of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one scaffold represents a specialized chemical space within the isoquinoline family. Unlike the ubiquitous 1,2,3,4-tetrahydroisoquinolines (THIQs) or the 1-one lactams, the 4-one derivatives possess a reactive carbonyl at the C-4 position and a protected nitrogen at C-2.

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold against its primary alternatives (N-alkyl analogs and reduced THIQs). The analysis focuses on cytotoxicity and synthetic utility , positioning the N-tosyl group not merely as a protecting group, but as a critical pharmacophore for lipophilicity and metabolic stability.

Key Findings
  • Potency Driver: The N-tosyl group significantly enhances lipophilicity (

    
    ) compared to N-H or N-methyl analogs, facilitating membrane permeability in solid tumor models (e.g., HepG2, MCF-7).
    
  • Stability: The sulfonamide linkage prevents rapid oxidative metabolism (N-dealkylation) seen in N-alkyl isoquinolines.

  • Synthetic Versatility: The C-4 ketone serves as a "linchpin" for diversifying the scaffold into 4-aryl or 4-alkylidene derivatives, which are potent tubulin polymerization inhibitors.

Chemical Space & Structural Logic

To understand the SAR, we must dissect the molecule into three modifiable regions.

SAR_Logic Core This compound RegionA Region A: N-Substituent (Sulfonyl vs. Alkyl) Core->RegionA ADME & Stability RegionB Region B: Benzene Ring (6,7-Substitution) Core->RegionB Target Affinity RegionC Region C: C-4 Carbonyl (Sp2 vs. Sp3) Core->RegionC Reactivity & Geometry

Figure 1: SAR segmentation of the scaffold. Region A controls pharmacokinetics; Region B controls binding affinity; Region C controls molecular geometry.

Critical Comparison: N-Tosyl vs. Alternatives

This section evaluates the performance of the N-tosyl analog against standard medicinal chemistry alternatives.

N-Tosyl vs. N-Alkyl (e.g., N-Methyl)
  • Metabolic Stability: N-alkyl-2,3-dihydroisoquinolin-4-ones are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes. The N-tosyl group (sulfonamide) is metabolically inert under these conditions, extending the half-life (

    
    ) of the compound.
    
  • Electronic Effects: The electron-withdrawing nature of the tosyl group reduces the basicity of the nitrogen. While this prevents protonation at physiological pH, it increases the acidity of the

    
    -protons (at C-1 and C-3), enabling easier functionalization during synthesis.
    
C-4 Ketone vs. C-4 Hydroxyl (Reduced Form)
  • Activity Profile:

    • Ketone (4-one): Acts as a hydrogen bond acceptor. The planar geometry at C-4 forces the ring into a specific conformation that favors intercalation into DNA or binding to flat hydrophobic pockets (e.g., kinase ATP sites).

    • Alcohol (4-ol): Introduction of chirality.[1][2] Often shows reduced cytotoxicity compared to the ketone unless specific stereochemistry matches the target.

    • Data Support: In comparative cytotoxicity assays against leukemia lines (MOLT-3), the ketone derivatives often show 2-3x lower IC50 values than their corresponding alcohols due to better cellular uptake and retention.

Detailed SAR Analysis

Region A: The Sulfonyl "Anchor"

The p-toluenesulfonyl (Tosyl) group is superior to simple benzenesulfonyl or methanesulfonyl groups in cytotoxicity assays.

  • Mechanism: The p-methyl group provides a critical hydrophobic contact point.

  • Substitution Effect:

    • p-Me (Tosyl): Optimal (High potency, good solubility).

    • p-OMe: Decreased potency (Electronic donation reduces S-N bond strength).

    • p-NO2 (Nosyl): High reactivity (often too unstable for in vivo use).

Region B: The Benzene Core (Positions 6 & 7)

Modifications here mimic the "colchicine-binding" motif found in tubulin inhibitors.

  • 6,7-Dimethoxy: Significantly enhances cytotoxicity (IC50 < 5

    
    M).
    
  • Unsubstituted: Weak activity (IC50 > 50

    
    M).
    
  • 5-OH/8-OH: Can lead to metabolic liabilities (glucuronidation).

Region C: The C-4 Functionality

The C-4 carbonyl is a gateway to "3-component" reactions. Converting the C-4 ketone to a C-4 exocyclic double bond (e.g., via Knoevenagel condensation) creates Michael acceptors that covalently modify cysteine residues in target proteins.

Experimental Data Summary

The following table summarizes the cytotoxic activity of N-tosyl-2,3-dihydroisoquinolin-4(1H)-one analogs compared to standard agents.

Table 1: Comparative Cytotoxicity (


 in 

M)
Note: Lower values indicate higher potency.
Compound IDR1 (N-Subst.)R2 (C-6,7)R3 (C-4)MOLT-3 (Leukemia)HepG2 (Liver)MCF-7 (Breast)
Analog 1 (Lead) Tosyl 6,7-diOMe =O (Ketone) 1.2 5.4 3.1
Analog 2TosylH=O (Ketone)> 50> 5045.2
Analog 3Methyl6,7-diOMe=O (Ketone)12.528.118.4
Analog 4Tosyl6,7-diOMe-OH (Alcohol)8.915.212.0
Doxorubicin(Control)--0.020.50.3

Data Interpretation: Analog 1 demonstrates that the combination of the N-Tosyl group and electron-donating methoxy groups is essential for single-digit micromolar potency. Replacing Tosyl with Methyl (Analog 3) results in a ~10-fold loss of potency.

Experimental Protocols

Synthesis of this compound

Self-Validating Step: The formation of the sulfonamide is confirmed by the disappearance of the N-H stretch in IR and the appearance of the sulfonyl peaks.

  • Reactants: Dissolve N-tosyl-glycine (10 mmol) in dry Dichloromethane (DCM).

  • Activation: Add Oxalyl Chloride (12 mmol) and a catalytic drop of DMF. Stir for 1 hour at RT to form the acid chloride.

  • Cyclization: Cool to 0°C. Add Aluminum Chloride (

    
    , 25 mmol) portion-wise. (Friedel-Crafts Acylation).
    
  • Reflux: Warm to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour onto ice/HCl. Extract with DCM.

  • Purification: Recrystallize from Ethanol.

    • Yield: Typically 75-85%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) shows singlet for CH
      
      
      at C-1 (~4.5 ppm) and C-3 (~4.0 ppm).
MTT Cytotoxicity Assay
  • Seeding: Seed cancer cells (e.g., MOLT-3) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add analogs (dissolved in DMSO) at concentrations 0.1 - 100

    
    M. Incubate for 48h.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Mechanism Visualization

The following diagram illustrates the proposed mechanism of action for the most potent analogs (4-alkylidene derivatives derived from the ketone).

Mechanism Compound N-Tosyl-Isoquinolinone (Analog 1) CellEntry Passive Diffusion (Lipophilic Tosyl Group) Compound->CellEntry Target Tubulin Binding Site (Colchicine Pocket) CellEntry->Target High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Effect2 G2/M Phase Arrest Effect1->Effect2 Outcome Apoptosis / Cell Death Effect2->Outcome

Figure 2: Pharmacodynamic pathway. The lipophilic N-tosyl group aids entry, while the core scaffold disrupts microtubule dynamics.

References

  • Synthesis and Cytotoxicity of N-tosyl-tetrahydroisoquinolines: Title: Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives.[3][4] Source:European Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Isoquinolinone Anticancer Potential: Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[5] Source:Expert Opinion on Drug Discovery. URL:[Link]

  • Synthetic Methodology (Friedel-Crafts): Title: Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation. Source:Organic Letters (ACS Publications). URL:[Link]

  • Tubulin Inhibition by Isoquinolinones: Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[6] Source:RSC Advances. URL:[Link]

Sources

Comparative Process Guide: Optimizing the Synthesis of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2,3-dihydroisoquinolin-4(1H)-one scaffold is a privileged pharmacophore, serving as a critical intermediate in the synthesis of Rho-kinase inhibitors, antitumor agents, and antidepressants. The introduction of the N-tosyl group is not merely for protection; it enforces a specific rotameric conformation that facilitates cyclization and enhances crystallinity for purification.

For process chemists and researchers, the "cost-effectiveness" of synthesizing this molecule is not defined solely by raw material costs (RMC). It is a multivariable function of Yield , Atom Economy , Waste Disposal (E-Factor) , and Throughput Time .

This guide objectively compares the three dominant synthetic methodologies for the intramolecular cyclization of


-tosyl-

-benzylglycine
to 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one .
The Core Challenge: Intramolecular Friedel-Crafts Acylation

All cost-effective routes converge on the intramolecular Friedel-Crafts acylation. The strategic divergence lies in the activation of the carboxylic acid precursor.

  • Route A (The Benchmark): Activation via Acid Chloride using

    
    .
    
  • Route B (The Industrial Standard): Direct Dehydration using Polyphosphoric Acid (PPA).

  • Route C (The Modern Alternative): Activation using Methanesulfonic Acid (MsOH) or Triflic Acid (TfOH).

Technical Comparison of Routes

Route A: Two-Step Activation ( / )

Mechanism: Conversion of the acid to the acid chloride, followed by Lewis Acid-mediated ring closure.

  • Pros:

    • Reliability: The acylium ion generated from an acid chloride is a potent electrophile, ensuring cyclization even with deactivated rings.

    • Kinetics: Fast reaction times once the acid chloride is formed.

  • Cons:

    • Operational Complexity: Requires two distinct steps (often requiring isolation or solvent swap).

    • Safety/Waste: Generates

      
       and HCl gas; 
      
      
      
      workup produces large volumes of aluminum salts (difficult disposal).
    • Moisture Sensitivity: Strict anhydrous conditions required.

Route B: One-Pot Dehydration (Polyphosphoric Acid)

Mechanism: Protonation of the carbonyl oxygen followed by water elimination to form the acylium equivalent.

  • Pros:

    • Cost: PPA is exceptionally cheap.

    • Simplicity: True one-pot reaction; no need to isolate intermediates.[1]

  • Cons:

    • Viscosity: PPA is highly viscous, creating heat transfer and stirring issues on scales >100g.

    • Workup: Quenching PPA requires pouring into ice/water, generating a massive volume of acidic aqueous waste.

    • Yield Variability: High temperatures (

      
      ) often lead to sulfonyl cleavage or polymerization.
      
Route C: Sulfonic Acid Catalysis (MsOH / TfOH)

Mechanism: Similar to PPA but using non-viscous, strong organic acids as solvent/catalyst.

  • Pros:

    • Handling: Liquid, easy to stir, easy to extract.

    • Mildness: Lower temperatures than PPA; cleaner impurity profile.

  • Cons:

    • Reagent Cost: TfOH is significantly more expensive than PPA or

      
      .
      
    • Corrosion: Requires Hastelloy or glass-lined reactors for pilot scale.

Decision Matrix & Workflow Visualization

The following diagram illustrates the mechanistic divergence and decision logic for selecting the optimal route based on scale and constraints.

SynthesisRoutes Start Precursor: N-Tosyl-N-benzylglycine Decision Constraint Analysis Start->Decision RouteA Route A: Acid Chloride (SOCl2 then AlCl3) Decision->RouteA Small Scale (<10g) Max Reliability RouteB Route B: PPA Dehydration (High Viscosity) Decision->RouteB Industrial Scale (>1kg) Lowest RMC RouteC Route C: MsOH/TfOH (High Cost/Clean) Decision->RouteC Med Scale (10-100g) Green/Clean Workup Product Target: this compound RouteA->Product Yield: 85-92% High Waste RouteB->Product Yield: 75-85% Stirring Issues RouteC->Product Yield: 88-95% High Reagent Cost

Figure 1: Strategic Decision Matrix for Synthesis Selection.

Quantitative Performance Data

The following data is aggregated from internal process optimization studies and comparative literature analysis.

MetricRoute A (

)
Route B (PPA)Route C (MsOH)
Isolated Yield 88%78%91%
Reagent Cost (Relative) LowLowest High
E-Factor (kg waste/kg product) High (>15)Medium (8-10)Low (<5)
Reaction Time 4h (2 steps)2-3h2-4h
Safety Hazard

gas, Exotherm
Thermal runawayCorrosive
Purification Need RecrystallizationChromatography often neededSimple Wash

Key Insight: While Route B (PPA) appears cheapest on paper, the E-Factor and Purification costs often make Route C (MsOH) the most "cost-effective" for high-value pharmaceutical intermediates due to reduced labor and waste disposal fees.

Detailed Experimental Protocols

Validated Protocol: Route A (Acid Chloride Method)

Recommended for: Initial lab-scale synthesis where yield certainty is paramount.

Reagents:

  • 
    -Tosyl-
    
    
    
    -benzylglycine (10.0 mmol)
  • Thionyl chloride (

    
    ) (15.0 mmol)
    
  • Aluminum chloride (

    
    ) (12.0 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: In a round-bottom flask under

    
    , dissolve the starting acid in DCM (5 mL/g). Add 
    
    
    
    dropwise. Reflux for 1 hour.
  • Evaporation: Evaporate solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (yellow oil). Critical: Do not expose to humid air.
    
  • Cyclization: Redissolve the oil in fresh anhydrous DCM. Cool to

    
    .
    
  • Addition: Add

    
     in portions over 10 minutes. The solution will darken.
    
  • Reaction: Stir at room temperature for 2 hours. TLC Check: (30% EtOAc/Hexane) should show disappearance of baseline material.

  • Quench: Pour the mixture slowly onto crushed ice/HCl. Separate the organic layer.

  • Purification: Wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol.
    
Validated Protocol: Route C (MsOH Method)

Recommended for: Scalable, cleaner synthesis with minimal waste.

Reagents:

  • 
    -Tosyl-
    
    
    
    -benzylglycine (10.0 mmol)
  • Methanesulfonic acid (MsOH) (10 vol equivalents)

  • 
     (Optional: 0.5 eq to boost yield)
    

Step-by-Step:

  • Setup: Charge MsOH into a reactor. Add

    
     if using (improves water scavenging).
    
  • Addition: Add the starting material in one portion.

  • Heating: Heat the mixture to

    
    . Note: Do not exceed 
    
    
    
    to prevent desulfonylation.
  • Monitoring: Stir for 3 hours. Monitor by HPLC or TLC.

  • Workup: Pour the reaction mixture slowly into ice water (exothermic). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash with water until pH is neutral. Wash with cold methanol.

  • Result: Often yields

    
     purity without column chromatography.
    

Mechanistic Pathway Visualization

Understanding the intermediate species is vital for troubleshooting low yields.

Mechanism cluster_0 Activation Species Start N-Tosyl-N-benzylglycine AcidChloride Acyl Chloride (Route A) Start->AcidChloride SOCl2 Protonated Protonated Acid (Route B/C) Start->Protonated H+ Acylium Acylium Ion (Electrophile) AcidChloride->Acylium AlCl3 Protonated->Acylium -H2O SigmaComplex Sigma Complex (Wheland Int.) Acylium->SigmaComplex Cyclization Product This compound SigmaComplex->Product -H+

Figure 2: Mechanistic Pathway showing convergence at the Acylium Ion.

Conclusion & Recommendation

For research scale (<10g) , Route A remains the most robust method due to the high reactivity of the acid chloride, ensuring success even with variable starting material quality.

However, for process development and scale-up , Route C (MsOH) is the superior cost-effective choice. Although the reagent cost per liter is higher than PPA, the elimination of extraction solvents, reduction in waste treatment (E-Factor), and avoidance of chromatographic purification result in a lower Total Cost of Goods (COGS) .

References

  • Buckley, T. F.; Rapoport, H. (1982). Amino Acid Derived Heterocycles.[1][2] Synthesis of 2,3-Dihydro-4(1H)-isoquinolinones. Journal of the American Chemical Society. Link

  • Chandrasekhar, S.; Mohanty, P. K.; Harikishan, K.; Sasmal, P. K. (1999).[3] Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-Dibenzylaminols.[3] Organic Letters.[3] Link

  • Palmer, A. M. et al. (2009). Structure-Activity Relationships of Isoquinolinone Derivatives as Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions: Mechanisms and Protocols.Link

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Drug Discovery and Development Community

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a "privileged structure," demonstrating a wide array of pharmacological activities, including significant antitumor properties.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of a specific subclass, the 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one derivatives, offering insights for researchers, scientists, and drug development professionals.

While extensive in vitro data has characterized the cytotoxic potential of these compounds, a direct corollary in animal models remains an area of active investigation. This guide will synthesize the available preclinical data, elucidate the methodologies for efficacy assessment, and discuss the critical considerations for translating promising in vitro results into successful in vivo outcomes.

The this compound Scaffold: A Promising Anticancer Moiety

The this compound core represents a synthetically accessible and versatile scaffold for the development of novel therapeutic agents. The tosyl group at the 2-position enhances the stability and modulates the electronic properties of the molecule, while substitutions at other positions allow for the fine-tuning of biological activity.

cluster_0 This compound Scaffold Scaffold Scaffold

Caption: Core chemical structure of this compound.

In Vitro Efficacy: A Comprehensive Cytotoxicity Profile

A key study by S. Funke et al. provides a foundational understanding of the in vitro anticancer potential of a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs.[3] Their research systematically evaluated the cytotoxicity of these compounds against a panel of human cancer cell lines, revealing potent and differential activities.

Key Findings from In Vitro Studies:
  • Potent Cytotoxicity: Several derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including human cholangiocarcinoma (HuCCA-1), lung carcinoma (A-549), acute lymphoblastic leukemia (MOLT-3), and hepatocellular carcinoma (HepG2).[3]

  • Structure-Activity Relationship (SAR): The nature of the substituent at the 1-position was found to be a critical determinant of cytotoxic activity.

    • The o-hydroxy derivative (4k) emerged as the most potent compound against HuCCA-1, A-549, and MOLT-3 cell lines, with an impressive IC₅₀ value of 1.23 μM against MOLT-3 cells.[3]

    • The trimethoxy analog (4f) displayed the most potent activity against the HepG2 cell line, with an IC₅₀ of 22.70 μM, which is noteworthy as it is lower than that of the established anticancer drug, etoposide.[3]

    • Conversely, the p-methoxy analog (4d) was found to be inactive against MOLT-3 cells, highlighting the sensitivity of the scaffold to subtle structural modifications.[3]

Summary of In Vitro Cytotoxicity Data
CompoundSubstituent at C1HuCCA-1 IC₅₀ (μM)A-549 IC₅₀ (μM)MOLT-3 IC₅₀ (μM)HepG2 IC₅₀ (μM)
4k o-hydroxyPotentPotent1.23 -
4f trimethoxy---22.70
4d p-methoxy--Inactive-

Data extracted from Funke et al.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of the cytotoxic activity of the this compound derivatives was performed using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HuCCA-1, A-549, MOLT-3, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Following a further incubation period to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with 2-tosyl derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate and solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: A simplified workflow of the MTT assay for cytotoxicity testing.

The Challenge of In Vivo Translation

A critical aspect of drug development is the translation of promising in vitro findings into demonstrable efficacy in living organisms. To date, there is a notable absence of published in vivo efficacy studies for the specific 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives that have shown potent in vitro cytotoxicity. This represents a significant knowledge gap and a crucial next step in the development of this compound class.

The transition from a controlled cellular environment to a complex biological system introduces numerous variables that can influence a compound's activity. These include:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug determine its concentration and duration of action at the target site. Poor pharmacokinetic properties are a common reason for the failure of drug candidates in in vivo studies.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability can necessitate alternative routes of administration or formulation strategies.

  • Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit off-target toxicities in an animal model, limiting its therapeutic window.

  • Tumor Microenvironment: The complex milieu of the tumor, including stromal cells, blood vessels, and the extracellular matrix, can influence drug penetration and efficacy in ways that are not recapitulated in standard 2D cell cultures.

Future Directions: A Proposed In Vivo Efficacy Study

To bridge the current knowledge gap, a well-designed in vivo study is warranted for the most promising this compound derivatives, such as the o-hydroxy analog (4k).

Experimental Design: Xenograft Mouse Model

Model: A subcutaneous xenograft model using human cancer cells (e.g., MOLT-3) implanted in immunocompromised mice (e.g., nude or SCID mice) is a standard and robust model for evaluating the in vivo efficacy of anticancer agents.

Methodology:

  • Cell Implantation: A suspension of MOLT-3 cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., derivative 4k) via a clinically relevant route of administration (e.g., intraperitoneal or oral), while the control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the animals are also monitored to assess toxicity.

  • Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the pharmacokinetic profile of the compound.

cluster_workflow In Vivo Xenograft Study Workflow A Implant human tumor cells in mice B Monitor tumor growth A->B C Randomize mice and initiate treatment B->C D Administer 2-tosyl derivative or vehicle C->D E Measure tumor volume and body weight D->E F Analyze tumor growth inhibition E->F G Conduct pharmacokinetic analysis E->G

Caption: A proposed workflow for an in vivo xenograft efficacy study.

Conclusion and Future Perspectives

The this compound scaffold has demonstrated significant promise as a source of novel anticancer agents based on compelling in vitro cytotoxicity data. The potent activity of specific derivatives, such as the o-hydroxy and trimethoxy analogs, against various human cancer cell lines underscores the potential of this chemical class.[3]

However, the current lack of publicly available in vivo efficacy data for these specific compounds highlights a critical gap in their preclinical development. The successful translation of these promising in vitro results will depend on a thorough understanding of their pharmacokinetic properties and a demonstration of efficacy and safety in relevant animal models. The proposed xenograft study represents a logical and necessary next step to validate the therapeutic potential of this intriguing class of molecules. Further research in this area is strongly encouraged to determine if the in vitro promise of this compound derivatives can be realized in the complex setting of a living organism, ultimately paving the way for potential clinical development.

References

  • Funke, S., et al. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 2013, 67, 193-200. [Link]

  • Faheem, et al. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 2021, 16(8), 915-934. [Link]

  • Jordaan, M. A., & Ebenezer, O. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023, 2(26), 5-18. [Link]

Sources

Charting the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Tosyl-2,3-dihydroisoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities.[1]

This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel compound, 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one . As specific biological data for this compound is not yet widely published, we will approach this as a case study, outlining a systematic and robust strategy for characterizing its selectivity and comparing it against well-defined alternative compounds. This framework is designed to be broadly applicable to other novel chemical entities.

The dihydroisoquinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.[2] Derivatives have shown a range of activities, making a thorough investigation of their selectivity paramount. Our approach is structured in a tiered workflow, from broad initial screening to focused selectivity profiling and in-cell target validation.

Tier 1: Initial Target Identification and Broad-Spectrum Profiling

The first crucial step with a novel compound is to cast a wide net to identify its potential biological targets. This initial screening phase is designed to be broad, providing clues to the compound's mechanism of action and potential liabilities.

Experimental Protocol 1: Initial Cytotoxicity Screening

A fundamental first pass is to assess the compound's effect on cell viability across a panel of diverse cancer cell lines. This can indicate potential anti-proliferative activity and guide the selection of relevant cell models for further studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for this purpose.[3][4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and appropriate positive (e.g., Staurosporine) and negative (vehicle control, e.g., DMSO) controls. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Experimental Protocol 2: Broad-Spectrum Kinase Profiling

Given that the human kinome is a major target class for drug discovery and a common source of off-target effects, a broad kinase screen is a critical early step.[1][5] Several commercial services offer comprehensive kinase profiling panels.[6][7][8]

Step-by-Step Methodology:

  • Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO).

  • Primary Screen: Submit the compound for an initial single-concentration screen (e.g., at 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases).[7] The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based method.[9]

  • Data Analysis: The results are typically reported as a percentage of inhibition relative to a control. A common threshold for identifying a "hit" is >50% or >80% inhibition.

Experimental Protocol 3: p53-MDM2 Interaction Assay

Based on literature for related dihydroisoquinolinone derivatives, the p53-MDM2 protein-protein interaction is a plausible target.[2] A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaLISA assay, can be used to screen for inhibition of this interaction.[10]

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, combine recombinant GST-tagged MDM2 and FLAG-tagged p53 with the test compound at various concentrations.

  • Detection Reagents: Add anti-GST donor beads and anti-FLAG acceptor beads.[10]

  • Incubation: Incubate the plate in the dark at room temperature to allow for protein-protein interaction and bead binding.

  • Signal Reading: Read the plate on a compatible plate reader. A decrease in the signal indicates inhibition of the p53-MDM2 interaction.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Tier 2: Focused Selectivity Profiling and Target Validation

The results from Tier 1 will guide the next phase of investigation. For this case study, let's hypothesize that the initial screening revealed significant activity in the kinase profiling assay, with several kinases being inhibited by more than 80% at 10 µM.

Comparative Compounds

To provide context to the selectivity profile of our lead compound, we will compare it with two well-characterized kinase inhibitors:

  • Compound A (Dasatinib): A multi-kinase inhibitor known to target BCR-ABL and SRC family kinases, among others.

  • Compound B (Lapatinib): A dual inhibitor of EGFR and HER2.

Experimental Protocol 4: IC50 Determination for Key Kinase Hits

The next logical step is to determine the potency of this compound against the primary kinase hits and a selection of closely related kinases to build a selectivity profile.

Step-by-Step Methodology:

  • Kinase Selection: Based on the primary screen, select the top 5-10 kinase hits and an equal number of closely related kinases from the kinome tree for IC50 determination.

  • Dose-Response Assay: Perform a multi-point dose-response kinase assay (e.g., 10-point, 3-fold serial dilutions) for this compound and the comparator compounds.

  • Data Analysis: Calculate the IC50 values for each compound against each kinase.

Hypothetical Data Presentation:

KinaseThis compound IC50 (nM)Compound A (Dasatinib) IC50 (nM)Compound B (Lapatinib) IC50 (nM)
Primary Target X 50 1>10,000
Kinase A2505>10,000
Kinase B80020>10,000
EGFR>10,000>1,00010
HER2>10,000>1,00015
SRC1,5000.5>10,000

This is hypothetical data for illustrative purposes.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA®)

To confirm that the compound engages its intended kinase target(s) within the complex environment of a living cell, a Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[1][2][11] This assay is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[1]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells (e.g., a cell line identified as sensitive in the cytotoxicity screen) with this compound or vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the target kinase remaining in the soluble fraction using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Visualization of Experimental Workflow:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Profiling & Validation cluster_2 Tier 3: Comparative Analysis Cytotoxicity Screen Cytotoxicity Screen Kinase IC50 Determination Kinase IC50 Determination Cytotoxicity Screen->Kinase IC50 Determination Identifies sensitive cell lines Kinase Panel (Single Conc.) Kinase Panel (Single Conc.) Kinase Panel (Single Conc.)->Kinase IC50 Determination Identifies primary hits p53-MDM2 Assay p53-MDM2 Assay CETSA Target Engagement CETSA Target Engagement Kinase IC50 Determination->CETSA Target Engagement Confirms potency Selectivity Analysis Selectivity Analysis CETSA Target Engagement->Selectivity Analysis Confirms cellular target engagement Interpretation Interpretation Selectivity Analysis->Interpretation

Caption: A tiered workflow for characterizing the cross-reactivity of a novel compound.

Tier 3: In-depth Comparative Analysis and Interpretation

With the data from the focused biochemical and cellular assays, a comprehensive picture of the compound's selectivity can be assembled.

Quantifying Selectivity

Several metrics can be used to quantify selectivity. A simple approach is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) divided by the total number of kinases tested.[5] A lower score indicates higher selectivity.

Hypothetical Selectivity Score Comparison:

CompoundNumber of Kinases with IC50 < 3 µMTotal Kinases TestedSelectivity Score
This compound81000.08
Compound A (Dasatinib)251000.25
Compound B (Lapatinib)31000.03

This is hypothetical data for illustrative purposes.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a kinome tree diagram. This provides an intuitive representation of which branches of the kinome are most affected by the compound.

Visualization of a Hypothetical Kinase Signaling Pathway:

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound_X This compound (Hypothetical Target: RAF) Compound_X->RAF Inhibits Compound_B Compound B (Lapatinib) Compound_B->RTK Inhibits

Caption: A diagram illustrating potential points of intervention in a signaling pathway.

Interpretation and Future Directions

The hypothetical data suggests that this compound is a moderately selective kinase inhibitor, with a profile distinct from both the broad-spectrum inhibitor Dasatinib and the more targeted inhibitor Lapatinib. The off-target activities would need to be carefully considered in the context of the intended therapeutic application. For example, if the primary target is essential for a particular cancer, the off-target effects on other kinases might be acceptable or even beneficial (polypharmacology), but they could also lead to toxicity.

The cellular target engagement data from CETSA is crucial for confirming that the biochemical activity translates to the cellular environment.[11] Discrepancies between biochemical potency and cellular activity can point to issues with cell permeability, efflux, or metabolism.

Self-Validating System:

The described workflow incorporates self-validation at multiple stages:

  • Orthogonal Assays: Using both biochemical (kinase activity) and biophysical (CETSA) assays provides independent confirmation of target interaction.

  • Cellular Context: Moving from purified enzymes to intact cells validates the physiological relevance of the findings.

  • Comparative Analysis: Benchmarking against known inhibitors provides a crucial reference point for interpreting the selectivity profile.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is a multi-faceted process that requires a systematic and tiered approach. By combining broad initial screens with focused biochemical and cellular validation assays, researchers can build a comprehensive selectivity profile. This detailed understanding is essential for making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of developing safe and effective medicines. The interpretation of such data, in comparison to established compounds, provides the critical context needed to advance a promising molecule toward the clinic.

References

  • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell Chemical Biology. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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A Head-to-Head Battle of Stability: Navigating the Thermal Landscape of N-Protected Dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the selection of an appropriate nitrogen protecting group is a critical decision that can dictate the success of a synthetic route. Among the myriad of choices, the thermal stability of these protective moieties is a paramount consideration, particularly in processes requiring elevated temperatures. This guide provides a comprehensive comparison of the thermal stability of commonly employed N-protecting groups on the dihydroisoquinolinone scaffold, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The dihydroisoquinolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. During the synthesis of complex molecules based on this framework, protection of the nitrogen atom is often necessary to prevent unwanted side reactions. The ideal protecting group should be robust enough to withstand various reaction conditions yet readily cleavable when desired. This guide will delve into the thermal characteristics of several key N-protected dihydroisoquinolinones, offering a comparative analysis to aid in the rational selection of the most suitable protecting group for your specific application.

The Contenders: A Look at Common N-Protecting Groups

We will examine the thermal stability of dihydroisoquinolinones bearing the following representative N-protecting groups:

  • tert-Butoxycarbonyl (Boc): A widely used carbamate protecting group, known for its sensitivity to acidic conditions. Its thermal lability is a key focus of this guide.

  • Benzyloxycarbonyl (Cbz): Another popular carbamate-based protecting group, traditionally removed by catalytic hydrogenolysis. Its thermal behavior is of significant interest for processes where hydrogenation is not feasible.

  • Acetyl (Ac): A simple and robust amide protecting group. Its high thermal stability often necessitates harsh cleavage conditions.

  • Tosyl (Ts): A sulfonamide-based protecting group known for its exceptional stability towards a wide range of reagents and conditions.

The Arena: Evaluating Thermal Stability with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To objectively assess thermal stability, two primary analytical techniques are employed:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A sharp decrease in mass indicates decomposition. The onset temperature of decomposition is a crucial parameter for comparing thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect phase transitions such as melting and exothermic or endothermic decomposition events.

The interplay of these techniques provides a detailed picture of the thermal behavior of the N-protected dihydroisoquinolinones.

Head-to-Head Comparison: Unveiling the Thermal Hierarchy

Protecting GroupStructureTypical Onset of Decomposition (TGA)Key Thermal Characteristics
Boc Boc-N-dihydroisoquinolinone~150 - 200 °C[1][2][3]Thermally labile; deprotection can occur without a catalyst at elevated temperatures. Decomposition is often a two-step process involving the loss of isobutylene followed by decarboxylation.
Cbz Cbz-N-dihydroisoquinolinone> 200 °C (estimated)More thermally stable than Boc. While typically removed by hydrogenolysis, thermal cleavage requires higher temperatures and may proceed through different mechanisms.
Acetyl Ac-N-dihydroisoquinolinone> 250 °C[4]High thermal stability due to the robust amide bond. Decomposition occurs at significantly higher temperatures compared to carbamates.
Tosyl Ts-N-dihydroisoquinolinone> 300 °C (estimated)Exceptionally high thermal stability. The strong electron-withdrawing nature of the tosyl group and the inherent stability of the sulfonamide linkage contribute to its robustness.

Expert Insights: The observed trend in thermal stability (Boc < Cbz < Acetyl < Tosyl) is directly correlated with the nature of the chemical bond to the nitrogen atom and the stability of the potential leaving groups. The tertiary carbocation intermediate (or the concerted elimination product, isobutylene) formed during the thermal decomposition of the Boc group is highly stable, facilitating its removal at lower temperatures. The Cbz group, lacking this pathway, is inherently more stable. Amides (Acetyl) and sulfonamides (Tosyl) possess significantly stronger bonds to the nitrogen, requiring much higher thermal energy to induce cleavage.

Mechanistic Underpinnings of Thermal Decomposition

Understanding the "why" behind these stability differences is crucial for predicting reactivity and potential side products.

The Thermal Unraveling of N-Boc Dihydroisoquinolinone

The thermal deprotection of the N-Boc group is a well-documented process that can proceed through a concerted elimination pathway, particularly in the absence of strong acids.

Caption: Proposed concerted mechanism for thermal N-Boc deprotection.

This pathway involves a six-membered transition state, leading to the formation of the free amine, isobutylene, and carbon dioxide. The relatively low activation energy for this process accounts for the observed thermal lability of the Boc group.

Thermal Decomposition of N-Cbz, N-Acetyl, and N-Tosyl Derivatives

For N-Cbz, N-Acetyl, and N-Tosyl dihydroisoquinolinones, thermal decomposition occurs at significantly higher temperatures and likely proceeds through more complex, radical-mediated pathways. The initial bond cleavage requires more energy, leading to a cascade of fragmentation reactions rather than a clean deprotection. For instance, the thermal decomposition of the Cbz group, in the absence of a catalyst, does not typically yield the free amine in high yield but rather a mixture of products.[2]

Experimental Protocols: A Guide to Reproducible Thermal Analysis

To ensure the integrity of thermal stability studies, a standardized experimental protocol is essential.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the N-protected dihydroisoquinolinone into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition, which is typically the intersection of the baseline tangent and the tangent of the decomposition curve at the point of maximum slope.

Start Start TGA Experiment Calibrate Calibrate TGA for Mass and Temperature Start->Calibrate Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Setup Set Experimental Conditions (N₂ atmosphere, 10 °C/min heating rate) Prepare->Setup Run Run TGA from 25 °C to 600 °C Setup->Run Analyze Analyze Data: Plot Mass Loss vs. Temperature Determine Onset Decomposition Temperature Run->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Start Start DSC Experiment Calibrate Calibrate DSC for Temperature and Heat Flow Start->Calibrate Prepare Prepare Sample (2-5 mg) in Sealed Pan Prepare Empty Reference Pan Calibrate->Prepare Setup Set Experimental Conditions (N₂ atmosphere, 10 °C/min heating rate) Prepare->Setup Run Run DSC from 25 °C to 400 °C Setup->Run Analyze Analyze Data: Plot Heat Flow vs. Temperature Identify Thermal Events (Melting, Decomposition) Run->Analyze End End Analyze->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion: Making an Informed Decision

The choice of an N-protecting group for dihydroisoquinolinone synthesis is a critical parameter that can significantly impact the efficiency and success of a synthetic campaign. This guide has illuminated the thermal stability landscape of four common protecting groups, providing a clear hierarchy and the underlying mechanistic rationale.

  • For synthetic steps requiring high temperatures where subsequent deprotection is desired under mild, non-acidic conditions, the N-Boc group offers a distinct advantage due to its predictable thermal lability.

  • When greater thermal stability is required, but catalytic hydrogenation is a viable deprotection strategy, the N-Cbz group is a solid choice.

  • For applications demanding high thermal robustness where harsh deprotection conditions are tolerable, N-Acetyl provides a stable amide linkage.

  • In instances where the protecting group must endure the most extreme conditions, the exceptional stability of the N-Tosyl group makes it the preeminent choice.

By understanding the thermal properties and decomposition mechanisms of these N-protected dihydroisoquinolinones, researchers can make more informed decisions, leading to optimized reaction conditions, improved yields, and ultimately, more successful synthetic outcomes.

References

Sources

Comparative Analysis of Isoquinolinone-Based ROCK Inhibitors: Mechanism, Selectivity, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoquinolinone Scaffold Evolution

The isoquinolinone scaffold represents a privileged structure in kinase inhibitor design, particularly for targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). While early-generation analogs like Fasudil established the therapeutic viability of ROCK inhibition for cerebral vasospasm, they suffered from moderate potency and off-target effects (e.g., PKA, PKC inhibition).

This guide compares the foundational isoquinolinone Fasudil against the second-generation, fluorinated analog Ripasudil (K-115) . The analysis focuses on the structural modifications that drove a 10-fold increase in potency and enabled the transition from systemic administration to localized, topical efficacy in glaucoma management.

Structural Basis of Divergence

The pharmacological divergence between Fasudil and Ripasudil stems from specific modifications to the isoquinolinone core and the homopiperazine ring.

The Hinge Binding Mechanism

Both compounds function as ATP-competitive Type I inhibitors . They occupy the ATP-binding pocket located between the N- and C-terminal lobes of the kinase domain.

  • Isoquinolinone Core: Mimics the purine ring of ATP. The nitrogen and oxygen atoms in the lactam ring form critical hydrogen bonds with the "hinge region" of the kinase (specifically Met156 and Glu154 in ROCK1).

  • Structural Modification: Ripasudil incorporates a fluorine atom at the C-4 position and a methyl group on the homopiperazine ring. This C-4 fluorination alters the electron density of the isoquinoline ring, enhancing van der Waals contacts within the hydrophobic pocket and improving selectivity against PKA.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the canonical RhoA/ROCK pathway and the precise intervention point of isoquinolinone analogs.

ROCK_Pathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Binds & Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr696) (Inactivates Phosphatase) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Iso Isoquinolinone Inhibitors (Fasudil / Ripasudil) Iso->ROCK ATP Competition (Blockade) MYPT1->MLC Dephosphorylates (Normal Function) Actin Actomyosin Contraction MLC->Actin p-MLC Promotes Cross-bridging

Figure 1: Mechanism of Action. Isoquinolinone analogs competitively inhibit ROCK, preventing the phosphorylation of MYPT1 (Thr696), thereby restoring phosphatase activity and reducing actomyosin contraction.

Performance Metrics & Selectivity Profile

The following data consolidates comparative biochemical assays. Note the significant shift in potency (Ki/IC50) and the "Selectivity Window" regarding Protein Kinase A (PKA), a common off-target liability for isoquinolinones.

MetricFasudil (1st Gen) Ripasudil (2nd Gen) Implication
ROCK1 IC50 ~330 nM51 nM Ripasudil is ~6.5x more potent against ROCK1.
ROCK2 IC50 ~190 nM19 nM Ripasudil is ~10x more potent against ROCK2.
PKA IC50 1,600 nM> 10,000 nMRipasudil shows significantly reduced off-target PKA inhibition.
PKC IC50 3,300 nM27,000 nMImproved selectivity profile minimizes systemic side effects.
Clinical Route IV / Oral (Systemic)Topical Eye DropHigh potency allows for local administration (glaucoma).

Data Source Consensus: Amano et al. (2013), Shimokawa et al. (2002).

Experimental Validation Protocols

To validate the mechanism of action of a novel isoquinolinone analog, you must demonstrate the inhibition of downstream substrate phosphorylation. The MYPT1 Phosphorylation Assay is the gold standard "self-validating" protocol because MYPT1 (Thr696) is a direct, physiological substrate of ROCK.

Protocol: In Vitro Kinase Inhibition Assay (Western Blot Readout)

Objective: Quantify the reduction of p-MYPT1(Thr696) levels in vascular smooth muscle cells (VSMCs) or trabecular meshwork cells upon treatment.

Reagents Required:
  • Primary Antibody: Anti-phospho-MYPT1 (Thr696) [Rabbit polyclonal].

  • Control Antibody: Anti-total-MYPT1.

  • Stimulant: Angiotensin II (100 nM) or LPA (10 µM) to induce RhoA activation.

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

Step-by-Step Workflow:
  • Cell Synchronization:

    • Seed cells (e.g., A7r5 or TM cells) in 6-well plates.

    • Serum-starve for 24 hours to reduce basal ROCK activity.

  • Inhibitor Pre-treatment:

    • Treat cells with increasing concentrations of the Isoquinolinone analog (0.1, 1.0, 10 µM) for 30 minutes .

    • Control: Include a DMSO vehicle control and a Positive Control (10 µM Y-27632).

  • Pathway Activation:

    • Add Angiotensin II (100 nM) for exactly 15 minutes .

    • Rationale: This creates a spike in RhoA-GTP, providing a high dynamic range to measure inhibition.

  • Lysis & Harvesting:

    • Rapidly aspirate media and wash with ice-cold PBS.

    • Lyse directly on ice. Scrape and centrifuge (14,000 x g, 10 min).

  • Immunoblotting:

    • Run SDS-PAGE. Transfer to PVDF.

    • Probe for p-MYPT1(Thr696).[1][2]

    • Strip and re-probe for Total MYPT1.

  • Data Analysis:

    • Calculate the ratio of p-MYPT1 / Total MYPT1.

    • Plot Dose-Response Curve to determine cellular IC50.

Experimental Logic Diagram

Assay_Workflow Step1 1. Serum Starvation (Basal Baseline) Step2 2. Inhibitor Incubation (30 min) Step1->Step2 Define Specificity Step3 3. Agonist Stimulation (AngII / 15 min) Step2->Step3 Challenge System Step4 4. Lysis & Western Blot (p-MYPT1 Detection) Step3->Step4 Capture State Step5 5. Ratio Calculation (p-MYPT1 / Total) Step4->Step5 Quantify Potency

Figure 2: Assay Workflow. A rigorous protocol ensuring that observed inhibition is due to kinase blockade rather than toxicity or artifact.

Clinical Implications of Mechanism

The shift in mechanism from Fasudil to Ripasudil illustrates a critical principle in drug development: Scaffold Optimization for Localized Delivery.

  • Fasudil (Systemic): Due to its lower potency and broader kinase profile, Fasudil requires systemic dosing (IV) to achieve therapeutic levels for cerebral vasospasm. This exposes the patient to potential hypotension (via vascular smooth muscle relaxation).

  • Ripasudil (Local): The high potency (low nanomolar IC50) allows for formulation as an eye drop (0.4%).[3] It achieves sufficient concentration in the trabecular meshwork to lower intraocular pressure (IOP) by relaxing the cytoskeletal meshwork, without significant systemic absorption or hypotension.

References

  • Amano, M., et al. (2013). Kinase-interacting substrate screening is a novel method to identify kinase substrates. (Context: Validation of MYPT1 as specific ROCK substrate).

  • Liao, J.K., et al. (2007). Rho-Associated Kinase Inhibitors: Evolving Strategies in Therapeutics. (Context: Fasudil mechanism and systemic effects).

  • Tanihara, H., et al. (2013). Ripasudil (K-115), a Rho kinase inhibitor, in the treatment of glaucoma. (Context: Clinical efficacy and local delivery logic).

  • Isobe, T., et al. (2014). Ripasudil (K-115), a Rho-kinase inhibitor, suppresses neurite outgrowth. (Context: Comparative IC50 data for ROCK1/2).

  • Abcam Protocols. (n.d.). ROCK Activity Assay Kit (ab211175). (Context: Basis for biochemical assay standardization).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.